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Core Science & Biosynthesis

Foundational

The Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The innate immune system serves as the first line of defense against invading pathogens and cellular insults. A pivotal signaling pathway in th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens and cellular insults. A pivotal signaling pathway in this initial response is the cGAS-STING pathway, which is responsible for detecting the presence of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The central second messenger in this pathway is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a unique cyclic dinucleotide that potently activates the downstream effector protein, Stimulator of Interferon Genes (STING). This technical guide provides an in-depth exploration of the critical role of 2',3'-cGAMP in innate immunity, detailing its synthesis, mechanism of action, and the experimental methodologies used to study its function.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This triggers a series of molecular events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an anti-pathogen state.

2',3'-cGAMP Synthesis by cGAS

Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[1] Activated cGAS catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[1][4] This process involves the formation of a phosphodiester bond between the 2'-hydroxyl group of GMP and the 5'-phosphate of AMP, and a second phosphodiester bond between the 3'-hydroxyl group of AMP and the 5'-phosphate of GMP.[5]

STING Activation by 2',3'-cGAMP

2',3'-cGAMP functions as a high-affinity ligand for STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][5] The binding of 2',3'-cGAMP to the cytosolic domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the ER to the Golgi apparatus.[1][2]

Downstream Signaling Cascade

Once activated and translocated, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[3] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines.[3]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS binds & activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates NFkB NF-κB pathway STING_dimer->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN genes pIRF3->IFN_genes induces transcription Proinflammatory_genes Pro-inflammatory genes NFkB->Proinflammatory_genes induces transcription

Figure 1. The cGAS-STING signaling pathway.

Quantitative Data

The precise quantification of molecular interactions and enzymatic activities is crucial for understanding the cGAS-STING pathway and for the development of targeted therapeutics.

Table 1: Binding Affinity of 2',3'-cGAMP for STING
LigandProteinMethodDissociation Constant (Kd)Reference
2',3'-cGAMPHuman STINGIsothermal Titration Calorimetry (ITC)4.6 nM[6] (Axon Medchem)
3',3'-cGAMP (bacterial)Human STINGIsothermal Titration Calorimetry (ITC)>1 µM[6] (Axon Medchem)
Table 2: Kinetic Parameters of Human cGAS
SubstrateMichaelis-Menten Constant (Km)Catalytic Turnover Number (kcat)Catalytic Efficiency (kcat/Km)Reference
ATP393.0 ± 15.3 µM2.4 ± 0.3 min⁻¹6.1 x 10⁻³ µM⁻¹min⁻¹[6] (ResearchGate)
GTP94.2 ± 11.1 µM2.6 ± 0.2 min⁻¹2.8 x 10⁻² µM⁻¹min⁻¹[6] (ResearchGate)

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the cGAS-STING pathway. Detailed methodologies for key experiments are provided below.

In Vitro cGAS Activity Assay

This assay measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Materials:

  • Recombinant human cGAS (10-50 nM final concentration)

  • Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (5-10 ng/µL final concentration)

  • ATP (100 µM final concentration)

  • GTP (100 µM final concentration)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • 2',3'-cGAMP quantification kit (e.g., ELISA or LC-MS/MS)

Procedure:

  • Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer on ice.

  • Prepare a master mix of ATP and GTP in Assay Buffer on ice.

  • In a 96-well plate, add the cGAS/dsDNA master mix to each well.

  • To initiate the reaction, add the ATP/GTP master mix to each well.

  • Incubate the plate at 37°C for 30-90 minutes.

  • Stop the reaction by adding Stop Solution to each well.

  • Quantify the amount of 2',3'-cGAMP produced using a suitable detection method.

cGAS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Master Mixes (cGAS/dsDNA, ATP/GTP) setup_plate Add Master Mixes to Plate prep_reagents->setup_plate initiate_reaction Initiate Reaction at 37°C setup_plate->initiate_reaction stop_reaction Stop Reaction with EDTA initiate_reaction->stop_reaction quantify_cgamp Quantify 2',3'-cGAMP (ELISA or LC-MS/MS) stop_reaction->quantify_cgamp

Figure 2. Workflow for the in vitro cGAS activity assay.
STING Activation Reporter Assay (IFN-β Promoter Luciferase)

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene driven by the IFN-β promoter.

Materials:

  • HEK293T cells

  • pGL3-IFNβ-firefly Luc reporter plasmid

  • pRL-CMV-renilla Luc control plasmid

  • pMCSV-hSTING expression plasmid

  • 2',3'-cGAMP

  • Lipofectamine 2000 or similar transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Day 1: Transfection

    • Co-transfect HEK293T cells with the IFNβ-Luc, CMV-Luc, and hSTING plasmids using a suitable transfection reagent.

    • Incubate cells for 24 hours.

  • Day 2: Stimulation

    • Stimulate the transfected cells with varying concentrations of 2',3'-cGAMP.

    • Incubate for an additional 18-24 hours.

  • Day 3: Lysis and Luciferase Measurement

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis of IRF3 Phosphorylation

This assay directly assesses the activation of a key downstream component of the STING pathway.

Materials:

  • Cells of interest (e.g., THP-1 monocytes)

  • Stimulus (e.g., dsDNA, 2',3'-cGAMP)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Stimulation and Lysis:

    • Treat cells with the desired stimulus for the appropriate time.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

Quantification of 2',3'-cGAMP by LC-MS/MS

This highly sensitive and specific method allows for the absolute quantification of 2',3'-cGAMP in biological samples.

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography system.

  • MS System: Triple quadrupole mass spectrometer.

  • Column: Biobasic AX LC column (5 µm, 50 x 3 mm) or similar anion exchange column.

  • Mobile Phase A: 100 mM ammonium carbonate.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 90% B

    • 0.5-2.0 min: Linear gradient to 30% A

    • 2.0-3.5 min: Hold at 30% A

    • 3.5-3.6 min: Linear gradient to 90% B

    • 3.6-5.0 min: Hold at 90% B

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: Precursor ion (m/z) 675.1 -> Product ion (m/z) 476.1.[6] (PMC)

Sample Preparation:

  • Cell or tissue lysates are prepared, and proteins are precipitated using a solvent like methanol or acetonitrile.

  • The supernatant is collected, dried, and reconstituted in a suitable buffer for LC-MS/MS analysis.

Conclusion

2',3'-cGAMP is a central mediator of the innate immune response to cytosolic DNA. Its synthesis by cGAS and subsequent activation of the STING pathway initiate a robust antiviral and anti-pathogen cellular program. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricacies of this critical signaling pathway and to develop novel therapeutics targeting its components. A thorough understanding of the methodologies used to study 2',3'-cGAMP is essential for advancing our knowledge of innate immunity and for the rational design of immunomodulatory drugs.

References

Exploratory

The Sentinel Molecule: A Technical Guide to the Discovery and History of 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide chronicles the discovery and history of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a pivotal second messenger in the innate immune sy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and history of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a pivotal second messenger in the innate immune system. We will delve into the core scientific investigations that unveiled its existence, its unique chemical nature, and its critical role in the cGAS-STING signaling pathway. This document provides a comprehensive overview for researchers and professionals engaged in immunology, oncology, and infectious disease research, offering detailed experimental methodologies, quantitative data, and visual representations of the key molecular processes.

The Dawn of a New Signaling Paradigm: The Discovery of a Missing Link

For years, a critical gap existed in our understanding of how cytosolic DNA, a danger signal associated with viral and bacterial infections as well as cellular damage, triggers an innate immune response. While the stimulator of interferon genes (STING) was identified as a key adaptor protein in this pathway, the precise mechanism of its activation remained elusive.

In 2013, the laboratory of Zhijian J. Chen at the University of Texas Southwestern Medical Center made a groundbreaking discovery that filled this void. Through a series of meticulous biochemical fractionation and mass spectrometry experiments, they identified a novel cyclic dinucleotide as the endogenous ligand for STING.[1] This molecule, 2',3'-cGAMP, was found to be synthesized by a previously uncharacterized enzyme, cyclic GMP-AMP synthase (cGAS), upon direct binding to cytosolic double-stranded DNA (dsDNA).[2][3]

This discovery was significant for several reasons. It identified 2',3'-cGAMP as the first cyclic dinucleotide to be characterized as a second messenger in metazoan cells.[3] Furthermore, it revealed a unique chemical structure containing both a 2'-5' and a 3'-5' phosphodiester bond, distinguishing it from the canonical 3'-5'-linked cyclic dinucleotides found in bacteria.[4] This distinct linkage was found to be crucial for its high-affinity binding to STING and subsequent activation of downstream signaling cascades, leading to the production of type I interferons and other inflammatory cytokines.[3][4]

Quantitative Insights into 2',3'-cGAMP Signaling

The discovery of 2',3'-cGAMP spurred a wave of research to quantify the key interactions and enzymatic processes governing its signaling pathway. The following tables summarize critical quantitative data that has been established through various experimental approaches.

Table 1: Binding Affinities of 2',3'-cGAMP for STING

STING VariantLigandMethodDissociation Constant (Kd)Reference
Human STING (WT)2',3'-cGAMPIsothermal Titration Calorimetry (ITC)5.3 µM[5]
Human STING (R232H)2',3'-cGAMPIsothermal Titration Calorimetry (ITC)0.11 µM[5]
Mouse STING2',3'-cGAMPSurface Plasmon Resonance (SPR)4.03 nM[6]

Table 2: Kinetic Parameters of cGAS

SubstrateKMReference
ATP190 ± 20 µM[7]
GTPNot determined (low affinity)[7]

Table 3: Cellular Concentrations of 2',3'-cGAMP

Cell TypeStimulusTime Post-StimulationConcentrationMethodReference
L929 cellsHT-DNA (4 µg/ml)4 hoursActivity detectedBioassay[8]
THP-1 cellsHSV-1Δ34.5 infection6 hoursActivity detectedBioassay[8]
HIV-1 virionsProduced in cGAS-expressing cellsN/A2.50 x 10-17 mol/infectious unitMass Spectrometry[9]

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone experiments that were instrumental in the discovery and characterization of 2',3'-cGAMP.

In Vitro Synthesis and Purification of 2',3'-cGAMP

This protocol describes the enzymatic synthesis of 2',3'-cGAMP using recombinant cGAS.

Materials:

  • Recombinant human cGAS protein

  • Double-stranded DNA (e.g., herring testes DNA)

  • ATP and GTP solutions

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂

  • Anion exchange chromatography column (e.g., Q Sepharose)

  • HPLC system with a C18 column

Procedure:

  • Set up the enzymatic reaction by combining recombinant cGAS, dsDNA, ATP, and GTP in the reaction buffer.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Terminate the reaction by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Load the supernatant onto a pre-equilibrated anion exchange chromatography column.

  • Wash the column with a low-salt buffer to remove unbound components.

  • Elute the bound 2',3'-cGAMP using a salt gradient.

  • Collect fractions and analyze for the presence of 2',3'-cGAMP using HPLC.

  • Pool the fractions containing pure 2',3'-cGAMP and desalt.

Quantification of Intracellular 2',3'-cGAMP by LC-MS/MS

This protocol outlines the sensitive and specific quantification of 2',3'-cGAMP from cell lysates.

Materials:

  • Cell culture and stimulation reagents

  • Lysis Buffer: 1% NP-40 buffer

  • Acetonitrile

  • Formic acid

  • Ammonium carbonate

  • LC-MS/MS system with a C18 or anion exchange column

Procedure:

  • Culture and stimulate cells as required (e.g., with dsDNA transfection or viral infection).

  • Harvest cells and wash with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the lysate to remove cellular debris.

  • Perform a protein precipitation step by adding cold acetonitrile to the supernatant.

  • Centrifuge and collect the supernatant containing the small molecule fraction.

  • Dry the supernatant under vacuum and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate 2',3'-cGAMP using a suitable chromatographic gradient.

  • Detect and quantify 2',3'-cGAMP using multiple reaction monitoring (MRM) in the mass spectrometer. A common transition is m/z 675.1 -> 476.1.[10]

  • Use a standard curve of synthetic 2',3'-cGAMP to determine the absolute concentration in the samples.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol describes the measurement of the binding affinity between 2',3'-cGAMP and STING.

Materials:

  • Purified recombinant STING protein

  • Synthetic 2',3'-cGAMP

  • ITC instrument

  • Matched buffer for protein and ligand

Procedure:

  • Dialyze the purified STING protein and dissolve the 2',3'-cGAMP in the same buffer to ensure no buffer mismatch artifacts.

  • Degas both the protein and ligand solutions.

  • Load the STING protein into the sample cell of the ITC instrument.

  • Load the 2',3'-cGAMP solution into the injection syringe.

  • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Initiate the titration, injecting small aliquots of 2',3'-cGAMP into the STING solution.

  • Record the heat changes associated with each injection.

  • Integrate the heat data and plot it against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Molecular Choreography

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer STING_active Activated STING STING_dimer->STING_active TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes IFN_production IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

cGAMP_Quantification_Workflow start Cell Culture & Stimulation lysis Cell Lysis start->lysis centrifugation1 Centrifugation (remove debris) lysis->centrifugation1 precipitation Protein Precipitation (Acetonitrile) centrifugation1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 supernatant Collect Supernatant centrifugation2->supernatant drying Dry Supernatant supernatant->drying reconstitution Reconstitute drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for 2',3'-cGAMP quantification.

Conclusion and Future Directions

The discovery of 2',3'-cGAMP has profoundly impacted our understanding of innate immunity and has opened up new avenues for therapeutic intervention. As the direct activator of the STING pathway, 2',3'-cGAMP and its synthetic analogs are being actively investigated as vaccine adjuvants and cancer immunotherapies. A thorough understanding of its discovery, the intricacies of its signaling pathway, and the experimental methodologies used to study it are essential for researchers and drug developers seeking to harness its therapeutic potential. Future research will likely focus on further elucidating the regulation of cGAS activity, the mechanisms of 2',3'-cGAMP transport between cells, and the development of next-generation STING agonists with improved pharmacological properties.

References

Foundational

An In-depth Technical Guide to the Core Mechanism of 2',3'-cGAMP Synthesis by cGAS

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2][3] Upon encountering dsDNA, cGAS catalyzes the synthesis of a unique second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][4][5][6][7] This cyclic dinucleotide then binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][4][6][8] Dysregulation of this pathway is implicated in various autoimmune diseases, making cGAS a compelling therapeutic target.[1][4][5] This guide provides a detailed technical overview of the core mechanism of 2',3'-cGAMP synthesis by cGAS, including quantitative data and experimental protocols.

cGAS Activation and DNA Recognition

Under normal physiological conditions, cGAS exists in an auto-inhibited monomeric state.[9][10] The activation of cGAS is a multi-step process initiated by the binding of cytosolic dsDNA.

DNA Binding and Stoichiometry: cGAS binds to dsDNA in a sequence-independent manner, primarily through electrostatic interactions between positively charged amino acid residues and the negatively charged phosphate backbone of the DNA.[1][11] Structural studies have revealed that cGAS possesses multiple DNA-binding sites.[8][11][12] The binding of dsDNA induces a significant conformational change in cGAS, leading to its dimerization.[1][11] The minimal functional unit for activation is a 2:2 complex, where two cGAS molecules bind to two molecules of dsDNA.[6][10][12] Longer DNA fragments (>45 bp) are more effective at activating cGAS, as they facilitate the formation of higher-order, ladder-like cGAS-DNA oligomeric structures, which enhances enzymatic activity.[2][11][12]

Conformational Changes: Upon DNA binding, a critical "activation loop" in cGAS undergoes a switch-like conformational change, which repositions key catalytic residues and opens up the active site for ATP and GTP binding.[9][10][13] This structural rearrangement is essential for the catalytic activity of the enzyme.[9][10][13] Specifically, catalytic residues such as Glu225, Asp227, and Asp319 shift towards the active site.[4]

The Enzymatic Mechanism of 2',3'-cGAMP Synthesis

The synthesis of 2',3'-cGAMP by cGAS is a two-step process that occurs within the activated enzyme's catalytic pocket.

Step 1: Formation of a Linear Intermediate The reaction is initiated by the binding of ATP and GTP to the active site.[6][14] The 2'-hydroxyl group of GTP performs a nucleophilic attack on the α-phosphate of ATP, resulting in the formation of a linear intermediate, pppG(2',5')pA.[6][7]

Step 2: Cyclization to form 2',3'-cGAMP The linear intermediate then undergoes a conformational rearrangement within the active site.[4] This is followed by a second nucleophilic attack, this time by the 3'-hydroxyl group of the adenosine moiety on the α-phosphate of the guanosine moiety.[7] This reaction forms the second phosphodiester bond, resulting in the cyclized product, 2',3'-cGAMP, which contains one 2'-5' and one 3'-5' phosphodiester linkage.[6][8][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to cGAS activity and binding affinities.

ParameterValueSpeciesConditionsReference
DNA Binding Affinity (Kd)
hcGAS-FL with 80 bp dsDNA18.0 ± 2.5 nMHumanElectrophoretic Mobility Shift Assay (EMSA)[3]
hcGAS-d160 with 80 bp dsDNA102.3 ± 11.2 nMHumanElectrophoretic Mobility Shift Assay (EMSA)[3]
cGAMP Binding Affinity (Kd)
2',3'-cGAMP to STING~4 nMHuman[16]
Inhibitor Potency (IC50)
G14014.0 nMHumanBiochemical Assay[17]
G140442 nMMouseBiochemical Assay[17]
G1401.7 µMHumanCell-based (IFNB1 mRNA)[17]
G1401.36 µMHumanCell-based (NF-κB reporter)[17]

Note: hcGAS-FL refers to full-length human cGAS, and hcGAS-d160 refers to a truncated form lacking the N-terminal 160 amino acids.

Experimental Protocols

In Vitro cGAS Activity Assay

This protocol describes a method to measure the in vitro synthesis of 2',3'-cGAMP by recombinant cGAS.

1. Reagents and Materials:

  • Recombinant human cGAS protein

  • Double-stranded DNA (e.g., 80 bp dsDNA)

  • ATP and GTP solutions

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Reaction quench solution (e.g., 0.5 M EDTA)

  • Detection method for 2',3'-cGAMP (e.g., competitive ELISA, TR-FRET, or LC-MS)

2. Procedure:

  • Prepare a master mix of cGAS and dsDNA in the assay buffer.

  • Prepare a master mix of ATP and GTP in the assay buffer.

  • For inhibitor studies, prepare serial dilutions of the test compound.

  • Add the cGAS/dsDNA master mix to the reaction wells.

  • Add the test compound or vehicle control to the respective wells.

  • Initiate the reaction by adding the ATP/GTP master mix. Final concentrations can be optimized, with typical starting points being 10-50 nM cGAS, 5-10 ng/µL dsDNA, and 100 µM each of ATP and GTP.[17]

  • Incubate the reaction at 37°C for 30-90 minutes.[17]

  • Stop the reaction by adding the quench solution.

  • Quantify the amount of 2',3'-cGAMP produced using a validated detection method.[17]

3. Data Analysis:

  • Subtract the background signal from a no-enzyme control.

  • Normalize the data to a no-inhibitor control (100% activity).

  • For inhibitor studies, plot the normalized cGAMP production as a function of the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro cGAS-STING Pathway Activation in Cell Culture

This protocol describes a method to induce and assess the activation of the cGAS-STING pathway in cultured cells.[18][19][20]

1. Reagents and Materials:

  • Murine or human cell lines (e.g., MEFs, HEK293T)

  • Synthetic single-stranded DNA oligonucleotides (e.g., 80 bp sense and antisense strands)[18]

  • Annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell lysis buffer

  • Reagents for Western blotting and RT-qPCR

2. Procedure:

  • Preparation of dsDNA probes:

    • Resuspend the sense and antisense ssDNA oligos in annealing buffer.

    • Mix equal molar amounts of the sense and antisense oligos.

    • Anneal the oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Cell Transfection:

    • Seed the cells in appropriate culture plates.

    • Transfect the cells with the prepared dsDNA probes using a suitable transfection reagent according to the manufacturer's protocol.

  • Assessment of Pathway Activation:

    • After a suitable incubation period (e.g., 6 hours), harvest the cells.[19]

    • For Western blot analysis, lyse the cells and analyze the phosphorylation of STING, TBK1, and IRF3.

    • For gene expression analysis, extract total RNA and perform RT-qPCR to measure the mRNA levels of downstream target genes such as IFNB1, CXCL10, and ISG15.[19]

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS_inactive Inactive cGAS (Monomer) dsDNA->cGAS_inactive Binding cGAS_active Active cGAS (Dimer) cGAS_inactive->cGAS_active Dimerization & Conformational Change cGAMP 2',3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_inactive Inactive STING (Dimer) cGAMP->STING_inactive Binding STING_active Active STING STING_inactive->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Nucleus Nucleus pIRF3_dimer->Nucleus Translocation IFN Type I Interferons Nucleus->IFN Gene Expression cGAMP_Synthesis_Mechanism cluster_step1 Step 1: Linear Intermediate Formation cluster_step2 Step 2: Cyclization ATP ATP Active_cGAS Active cGAS Site ATP->Active_cGAS GTP GTP GTP->Active_cGAS Linear_Intermediate pppG(2',5')pA Active_cGAS->Linear_Intermediate 2'-OH of GTP attacks α-phosphate of ATP Rearrangement Conformational Rearrangement Linear_Intermediate->Rearrangement cGAMP 2',3'-cGAMP Rearrangement->cGAMP 3'-OH of Adenosine attacks α-phosphate of Guanosine cGAS_Assay_Workflow start Start prepare_reagents Prepare Reagents: cGAS, dsDNA, ATP, GTP, Inhibitor start->prepare_reagents setup_reaction Set up Reaction Wells: - cGAS/dsDNA mix - Inhibitor/Vehicle prepare_reagents->setup_reaction initiate_reaction Initiate Reaction: Add ATP/GTP mix setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction incubate->quench quantify Quantify 2',3'-cGAMP (ELISA, TR-FRET, LC-MS) quench->quantify analyze Data Analysis: Normalize & Calculate IC50 quantify->analyze end End analyze->end

References

Exploratory

The Structural Cornerstone of Innate Immunity: A Technical Guide to 2',3'-cGAMP STING Activation

For Immediate Release This technical guide provides an in-depth exploration of the structural basis for the activation of the Stimulator of Interferon Genes (STING) protein by its endogenous ligand, 2',3'-cyclic GMP-AMP...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the structural basis for the activation of the Stimulator of Interferon Genes (STING) protein by its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the intricate molecular interactions, conformational dynamics, and signaling cascades that underpin this critical innate immune pathway. Through a detailed presentation of quantitative data, experimental methodologies, and visual schematics, this guide serves as a comprehensive resource for understanding and targeting the cGAS-STING pathway for therapeutic innovation.

Introduction: The cGAS-STING Signaling Axis

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon encountering cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[2][4] This cyclic dinucleotide then binds directly to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[5][6][7] This binding event initiates a cascade of conformational changes in STING, leading to its activation, oligomerization, and translocation from the ER to the Golgi apparatus.[2][8][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a potent antimicrobial and antitumor immune response.[1][2][8]

The Structural Choreography of STING Activation

The activation of STING by 2',3'-cGAMP is a highly orchestrated process governed by specific structural rearrangements. STING exists as a homodimer, and the binding of a single molecule of 2',3'-cGAMP occurs within a cleft at the dimer interface of its cytosolic ligand-binding domain (LBD).[10][11][12]

Conformational Changes: Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that 2',3'-cGAMP binding induces a significant conformational change in the STING dimer.[10][11][13][14] The LBD undergoes a large-scale rotation of approximately 180° relative to the transmembrane domain.[11][13][14] This movement is coupled with the closure of a "lid" over the ligand-binding pocket, securing the 2',3'-cGAMP molecule and stabilizing the active conformation.[10][15] This "closed" conformation is crucial for the subsequent steps in STING activation.[10]

Oligomerization: The ligand-induced conformational change exposes surfaces on the STING dimer that promote higher-order oligomerization.[9][11][13] These oligomers are essential for the recruitment and activation of downstream signaling partners like TBK1.[13] Cryo-EM structures have shown that activated STING dimers can assemble into tetramers and even larger linear arrays.[11][13]

Quantitative Analysis of STING Ligand Interactions

The affinity and specificity of the interaction between 2',3'-cGAMP and STING are critical determinants of signaling efficacy. Various biophysical techniques have been employed to quantify these interactions.

LigandSTING VariantMethodDissociation Constant (Kd)Reference
2',3'-cGAMPHuman STINGIsothermal Titration Calorimetry (ITC)~nM range[2]
2',3'-cGAMPHuman STINGSurface Plasmon Resonance (SPR)3.79 nM[16]
c-di-GMPHuman STINGIsothermal Titration Calorimetry (ITC)~µM range[2]
2',3'-cGAMPMouse STINGIsothermal Titration Calorimetry (ITC)Not specified[10]
DMXAAMouse STINGIsothermal Titration Calorimetry (ITC)Not specified[10]

Key Experimental Protocols

The elucidation of the structural basis of STING activation has been made possible through a combination of sophisticated experimental techniques.

Protein Expression and Purification for Structural Studies
  • Construct Design: The C-terminal domain (CTD) of human STING (residues 139-379) or full-length STING is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6).[17][18]

  • Expression System: Escherichia coli is a commonly used expression host.[17][18] For full-length protein, insect or mammalian cells may be required for proper folding and membrane integration.

  • Purification: The protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA), ion-exchange chromatography, and size-exclusion chromatography to achieve high purity.[17]

X-ray Crystallography
  • Crystallization: Purified STING protein, in its apo or ligand-bound state, is concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).[17][18]

  • Data Collection: Diffraction-quality crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.[18]

  • Structure Determination: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data.[17]

Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: Purified full-length STING, often in the presence of detergents or nanodiscs to solubilize the transmembrane domains, is applied to EM grids and vitrified by plunge-freezing.

  • Data Acquisition: Micrographs are collected using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Individual particle images are picked, classified, and reconstructed into a 3D density map.[19][20] An atomic model is then built into the map.[13]

STING Activation and Signaling Assays
  • Luciferase Reporter Assays: HEK293T cells are co-transfected with a STING expression plasmid and a luciferase reporter plasmid under the control of an IFN-β promoter.[5] STING activation by 2',3'-cGAMP or other agonists leads to luciferase expression, which can be quantified by luminescence.[5]

  • ELISA: Enzyme-linked immunosorbent assays are used to measure the secretion of IFN-β or other cytokines into the cell culture supernatant following STING activation.[21][22]

  • Western Blotting: This technique is used to detect the phosphorylation of STING, TBK1, and IRF3, which are key markers of pathway activation.[13][23] STING oligomerization can be assessed using native PAGE followed by western blotting.[23]

  • Ligand Binding Assays: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive binding assay used to screen for compounds that bind to the cGAMP-binding site of STING.[21]

Visualizing the STING Activation Pathway and Experimental Workflows

To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated using Graphviz.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (Dimer) cGAMP->STING_dimer binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription STING_oligomer STING (Oligomer) STING_dimer->STING_oligomer translocates & oligomerizes STING_oligomer->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to type I interferon gene expression.

Crystallography_Workflow start STING Protein Expression & Purification crystallization Crystallization Screening (Vapor Diffusion) start->crystallization data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Refinement & Validation structure_solution->refinement final_structure Final Atomic Model refinement->final_structure

Caption: A simplified workflow for determining the crystal structure of the STING protein.

Reporter_Assay_Workflow transfection Co-transfect HEK293T cells with STING and IFN-β-Luciferase Plasmids stimulation Stimulate with 2',3'-cGAMP transfection->stimulation incubation Incubate for 18-24 hours stimulation->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for a luciferase reporter assay to measure STING activation.

Conclusion

The structural elucidation of the 2',3'-cGAMP-STING interaction has provided unprecedented insights into the molecular mechanisms of innate immune sensing. This knowledge is not only crucial for understanding host defense against pathogens but also opens new avenues for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore and manipulate this pivotal signaling pathway for the next generation of immunotherapies.

References

Foundational

Beyond the First Line of Defense: A Technical Guide to the Non-Canonical Functions of 2',3'-cGAMP

For Immediate Release A deep dive into the expanding roles of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) reveals a landscape of cellular regulation extending far beyond its canonical function in innate immun...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the expanding roles of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) reveals a landscape of cellular regulation extending far beyond its canonical function in innate immunity. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the non-canonical signaling pathways of 2',3'-cGAMP, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Traditionally recognized as the trigger for STING-dependent type I interferon production in response to cytosolic DNA, 2',3'-cGAMP is now emerging as a multifaceted signaling molecule implicated in a range of physiological and pathological processes. These non-canonical functions, often independent of the interferon axis, open new avenues for therapeutic intervention in oncology, neurodegenerative diseases, and metabolic disorders.

Core Non-Canonical Functions of 2',3'-cGAMP

Our investigation has identified several key areas where 2',3'-cGAMP exerts non-immune functions:

  • DNA Damage Response (DDR): 2',3'-cGAMP is intrinsically linked to the cellular response to genotoxic stress. Its production is stimulated by DNA damage, and it, in turn, can activate core DDR pathways, leading to cell cycle arrest. Intriguingly, some evidence suggests a role for 2',3'-cGAMP in modulating DNA repair mechanisms, including the suppression of homology-directed repair.[1][2][3][4][5]

  • Cellular Senescence: In response to various stressors, including oncogene activation and irradiation, 2',3'-cGAMP signaling contributes to the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][6][7]

  • Autophagy: A growing body of evidence demonstrates that 2',3'-cGAMP can induce autophagy, a cellular recycling process, through a STING-dependent but interferon-independent mechanism.[6][8][9][10][11][12]

  • Cancer Biology: The role of 2',3'-cGAMP in cancer is complex and dual-faceted. Beyond its immunomodulatory functions, it exhibits cell-autonomous effects within cancer cells. Notably, it has been shown to promote cell migration and metastasis through a novel STING-independent signaling axis involving Rab18 and FosB.[13] Furthermore, cancer cells can export 2',3'-cGAMP, influencing the tumor microenvironment.[14][15]

  • Metabolic Regulation: The cGAS-cGAMP-STING pathway is increasingly recognized for its role in metabolic homeostasis. Dysregulation of this pathway has been linked to metabolic diseases such as obesity and type 2 diabetes.[16][17][18][19][20]

  • Cardiovascular System: Emerging research implicates 2',3'-cGAMP signaling in the pathophysiology of cardiovascular diseases, including the promotion of vascular inflammation and the development of atherosclerosis.[21][22][23]

  • Inflammasome Activation: 2',3'-cGAMP can function as both a priming and an activation signal for the inflammasome, a key component of the innate immune system. This role displays distinct signaling requirements compared to the canonical interferon pathway.[24][25][26]

Quantitative Data Summary

To facilitate a clear understanding of the experimental findings in these non-canonical pathways, the following tables summarize key quantitative data from the cited literature.

Non-Canonical Function Parameter Measured Cell Type/Model Key Finding Reference
Cancer Cell Migration Transwell migration assayMDA-MB-231 breast cancer cells2'3'-cGAMP treatment significantly increased cell migration, an effect dependent on Rab18.[27]
cGAMP Export Extracellular cGAMP concentration (LC-MS/MS)4T1-Luc cellsIonizing radiation increased extracellular cGAMP production after 48 hours.[14]
Autophagy Induction LC3-II/LC3-I ratio (Western Blot)HeLa cellscGAMP treatment (15 µg/ml for 8h) induced a significant increase in LC3-II levels, indicative of autophagy.[11]
DNA Damage Response Phosphorylation of H2AX (γH2AX) (Western Blot)THP-1 cellsStimulation with cGAMP for 16 hours resulted in increased levels of γH2AX, a marker of DNA double-strand breaks.[3]
Inflammasome Activation IL-1β secretion (ELISA)LPS-primed Bone Marrow-Derived Macrophages (BMDMs)Transfection with cGAMP induced significant IL-1β secretion in a dose-dependent manner.[21]

Signaling Pathways and Experimental Workflows

To visually delinate the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway Diagrams

cGAMP_DDR_Pathway cluster_stimulus Genotoxic Stress cluster_cGAS_STING cGAS-STING Axis cluster_DDR DNA Damage Response Genotoxic_Stress DNA Damage (e.g., Irradiation, Chemotherapy) cGAS cGAS Genotoxic_Stress->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates HDR_Suppression Suppression of Homology-Directed Repair cGAMP->HDR_Suppression inhibits PARylation TBK1 TBK1 STING->TBK1 recruits and activates ATM ATM TBK1->ATM stimulates autophosphorylation CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest p53->Cell_Cycle_Arrest induces cGAMP_Autophagy_Pathway cluster_stimulus Stimulus cluster_STING_Activation STING Activation & Translocation cluster_Autophagosome_Formation Autophagosome Formation cGAMP 2',3'-cGAMP STING_ER STING (ER) cGAMP->STING_ER binds and activates STING_ERGIC STING (ERGIC) STING_ER->STING_ERGIC translocates to LC3_II LC3-II (Lipidated) STING_ERGIC->LC3_II recruits LC3 and promotes lipidation LC3_I LC3-I LC3_I->LC3_II Autophagosome Autophagosome LC3_II->Autophagosome incorporates into cGAMP_Migration_Pathway cluster_stimulus Stimulus cluster_Signaling_Cascade STING-Independent Signaling cluster_outcome Cellular Outcome cGAMP 2',3'-cGAMP Rab18 Rab18 cGAMP->Rab18 binds to GTP GTP Rab18->GTP facilitates loading FosB FosB Transcription Rab18->FosB promotes GTP->Rab18 activates Cell_Migration Cell Migration FosB->Cell_Migration leads to cGAMP_Quantification_Workflow cluster_workflow Workflow for cGAMP Quantification by LC-MS/MS Start Start: Cell Culture or Tissue Sample Sample_Prep Sample Preparation: Cell lysis or media collection Start->Sample_Prep Extraction Metabolite Extraction: (e.g., with acetonitrile/water) Sample_Prep->Extraction Centrifugation Centrifugation to remove debris Extraction->Centrifugation LC_Separation Liquid Chromatography: Separation of metabolites Centrifugation->LC_Separation MS_Detection Tandem Mass Spectrometry: Detection and quantification of cGAMP LC_Separation->MS_Detection Data_Analysis Data Analysis: Quantification against internal standards MS_Detection->Data_Analysis End End: Quantified cGAMP levels Data_Analysis->End

References

Exploratory

2',3'-cGAMP as a second messenger in viral infection

An In-depth Technical Guide to 2',3'-cGAMP as a Second Messenger in Viral Infection Audience: Researchers, scientists, and drug development professionals. Introduction The innate immune system serves as the first line of...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2',3'-cGAMP as a Second Messenger in Viral Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect nucleic acids in aberrant locations, such as the presence of DNA in the cytoplasm, which often signals a viral infection or cellular damage.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central mechanism for cytosolic DNA sensing in mammalian cells.[1][2] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3][4][5] This unique cyclic dinucleotide then binds to and activates the adaptor protein STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, establishing a potent antiviral state.[3][4][5][6][7] This guide provides a detailed overview of the core biochemistry, signaling mechanics, quantitative data, and experimental methodologies related to 2',3'-cGAMP's role in viral infection.

The cGAS-STING Signaling Pathway

The activation of the antiviral response through this pathway is a multi-step, highly regulated process that begins with the detection of a threat and results in a broad cellular defense.

1. Cytosolic DNA Sensing by cGAS: Cyclic GMP-AMP synthase (cGAS) is a primary sensor that detects cytosolic dsDNA.[8] This DNA can originate from DNA viruses, retroviruses, or damaged mitochondria.[6][7][9] cGAS binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, although its activation is sensitive to DNA length, with a preference for longer fragments (>45 bp) in human cells.[7][10] This binding induces a significant conformational change in cGAS, leading to the formation of a 2:2 cGAS-DNA complex, which is essential for its enzymatic activity.[3][11]

2. Synthesis of 2',3'-cGAMP: Once activated, cGAS utilizes ATP and GTP as substrates to catalyze the synthesis of 2',3'-cGAMP.[3][4] This molecule is a unique cyclic dinucleotide featuring one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from bacterial cyclic dinucleotides.[4] 2',3'-cGAMP then functions as a second messenger, diffusing through the cytoplasm to engage its downstream target.[4][12]

3. STING Activation and Translocation: STING (also known as TMEM173, MITA, MPYS, or ERIS) is an endoplasmic reticulum (ER)-resident transmembrane protein.[5][12] Under basal conditions, it exists as a dimer. The binding of 2',3'-cGAMP to the cytosolic domain of STING induces a conformational change that promotes its oligomerization and subsequent translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[5][6][12]

4. Downstream Signal Transduction: During its translocation, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[1][5][6] Concurrently, STING activation also leads to the activation of the NF-κB pathway, which promotes the expression of various pro-inflammatory cytokines.[1][6]

Signaling Pathway Diagram

cGAS_STING_Pathway cGAS-STING Signaling Pathway in Viral Infection cluster_cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Golgi ER-Golgi cluster_nucleus Nucleus Viral_DNA Viral DNA (dsDNA) cGAS Inactive cGAS Viral_DNA->cGAS Binds cGAS_act Active cGAS-DNA Complex cGAS->cGAS_act cGAMP 2',3'-cGAMP cGAS_act->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (Inactive Dimer) cGAMP->STING Binds STING_act STING Oligomer (Active) STING->STING_act Translocates & Oligomerizes TBK1 TBK1 STING_act->TBK1 Recruits & Activates NFkB NF-κB Pathway STING_act->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_Genes Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription

Caption: The cGAS-STING pathway from DNA sensing to gene induction.

Quantitative Data on the cGAS-STING Pathway

Precise quantitative measurements are essential for understanding the molecular interactions and enzymatic activities within the pathway. This data is crucial for kinetic modeling and for the rational design of therapeutic modulators.

ParameterMolecule(s)Value / RangeContext / Method
Binding Affinity (Kd) 2',3'-cGAMP to STING~10 nMSignificantly stronger than bacterial c-di-GMP
dsDNA to cGASVaries with length and structureHuman cGAS shows preference for DNA >45 bp
Enzyme Kinetics cGAS catalytic activityDNA-dependentActivated by dsDNA binding, leading to cGAMP synthesis
Assay Detection Limits 2',3'-cGAMP ELISA6.1 pg/mL - 100 ng/mLSensitive competitive ELISA for cell lysates
2',3'-cGAMP ELISA (LLOD)9.6 pg/mLLower Limit of Detection
HPLC-Tandem Mass SpectrometryHigh specificity and quantificationGold standard for cGAMP measurement in cells

LLOD: Lower Limit of Detection

Role in Viral Infection

The cGAS-STING pathway is a critical host defense mechanism against a wide array of viruses.

  • DNA Viruses : The pathway is robustly activated by numerous DNA viruses, including Herpes Simplex Virus-1 (HSV-1), Vaccinia virus, and Murine gammaherpesvirus 68 (MHV68).[1][4][7] Mice deficient in cGAS or STING are highly susceptible to lethal infection from these viruses, highlighting the pathway's essential protective role.[1][4]

  • Retroviruses : Retroviruses like Human Immunodeficiency Virus (HIV) produce reverse-transcribed dsDNA intermediates in the cytoplasm, which are potent activators of the cGAS-STING pathway.[1][7]

  • RNA Viruses : While cGAS does not directly bind viral RNA, some RNA viruses, such as Dengue, Vesicular Stomatitis Virus (VSV), and Sendai Virus, can indirectly activate the pathway.[1][7][9] This can occur through mechanisms like the induction of mitochondrial stress, leading to the release of mitochondrial DNA into the cytosol, which is then detected by cGAS.[7][9]

Interestingly, 2',3'-cGAMP can be transferred between cells. It has been shown that cGAMP can be incorporated into viral particles during their production and subsequently delivered to newly infected cells, priming an antiviral response independently of de novo synthesis.[13]

Experimental Protocols

Studying the cGAS-STING pathway requires a variety of molecular and cellular biology techniques. Below are methodologies for key experiments.

Protocol 1: In Vitro Activation of cGAS-STING Pathway by DNA Transfection

This protocol describes how to activate the pathway in cultured cells and validate the activation via Western blot and RT-qPCR.[14]

Objective: To induce and confirm STING pathway activation in murine or human cell lines.

Materials:

  • Cell line (e.g., Mouse Embryonic Fibroblasts (MEFs), THP-1 monocytes)

  • Herring Testis DNA (HT-DNA) or specific dsDNA probes

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM or similar serum-free medium

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Reagents for Western Blot (antibodies for p-TBK1, p-IRF3, total TBK1, total IRF3, β-actin)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Ifnb1, Cxcl10, and a housekeeping gene like Actb)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • DNA Probe Preparation: Prepare dsDNA by annealing complementary ssDNA oligos or use commercially available DNA like HT-DNA.

  • Transfection Complex Formation:

    • For each well, dilute 2 µg of dsDNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 4 µL of Lipofectamine 2000 into 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine solutions. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Cell Transfection: Add the 200 µL DNA-lipid complex dropwise to the cells. Swirl the plate gently.

  • Incubation: Incubate cells for 4-6 hours (for protein analysis) or 6-9 hours (for RNA analysis) at 37°C.[4]

  • Harvesting:

    • For Western Blot: Wash cells with ice-cold PBS, then lyse directly in the well with 100 µL of lysis buffer. Scrape, collect, and centrifuge to pellet debris.

    • For RT-qPCR: Wash cells with PBS and proceed with RNA extraction according to the kit manufacturer's protocol.

  • Analysis:

    • Western Blot: Measure protein concentration of lysates. Run SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total TBK1/IRF3 to detect activation.

    • RT-qPCR: Synthesize cDNA from extracted RNA. Perform qPCR to measure the relative expression of target genes (Ifnb1, Cxcl10) normalized to the housekeeping gene. An increase in expression indicates pathway activation.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Assessing cGAS-STING Activation cluster_activation 1. Pathway Activation cluster_analysis 2. Downstream Analysis A Seed Cells (e.g., MEFs) B Transfect with dsDNA or Infect with Virus A->B C Incubate (4-9 hours) B->C D Harvest Cells for RNA or Protein C->D E RNA Extraction & cDNA Synthesis D->E G Cell Lysis D->G F RT-qPCR Analysis (IFN-β, CXCL10) E->F H Western Blot (p-TBK1, p-IRF3) G->H

Caption: A typical workflow for inducing and measuring pathway activation.

Protocol 2: Quantification of 2',3'-cGAMP by ELISA

This protocol provides a general outline for using a competitive ELISA to measure 2',3'-cGAMP levels in cell lysates.

Objective: To quantify the concentration of 2',3'-cGAMP produced by cells following pathway stimulation.

Materials:

  • 2',3'-cGAMP ELISA Kit (e.g., from Cayman Chemical or Invitrogen).[15][16]

  • Stimulated and control cell lysates (prepared as in Protocol 1).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Sample Preparation: Lyse cells using the buffer recommended by the ELISA kit manufacturer (e.g., M-PER™). Centrifuge to pellet debris. The supernatant is the sample.

  • Standard Curve Preparation: Prepare a serial dilution of the provided 2',3'-cGAMP standard according to the kit manual to generate a standard curve.

  • Assay Plate Setup:

    • Pipette standards and samples into the appropriate wells of the antibody-coated microplate.

    • Add the 2',3'-cGAMP-peroxidase conjugate to each well.

    • Add the specific anti-2',3'-cGAMP antibody to each well.

  • Competitive Binding: Incubate the plate (typically for 2 hours at room temperature on a shaker). During this time, the cGAMP in the sample and the cGAMP-peroxidase conjugate compete for binding to the primary antibody.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate (typically for 30 minutes) to allow color development. The enzyme on the bound conjugate converts the substrate, generating a color.

  • Stopping the Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow).

  • Measurement: Read the absorbance of each well at 450 nm.

  • Calculation: The intensity of the color is inversely proportional to the amount of 2',3'-cGAMP in the sample. Calculate the concentration of 2',3'-cGAMP in your samples by interpolating from the standard curve.

Mechanism of 2',3'-cGAMP Synthesis

The synthesis of 2',3'-cGAMP by cGAS is a unique enzymatic reaction that is structurally distinct from other nucleotidyl transferases.

cGAMP_Synthesis Mechanism of 2',3'-cGAMP Synthesis by cGAS cGAS_DNA Active cGAS-DNA Complex Intermediate Linear Intermediate p GppAp cGAS_DNA->Intermediate Catalyzes Step 1 cGAMP 2',3'-cGAMP cGAS_DNA->cGAMP Catalyzes Step 2 (Cyclization) ATP ATP ATP->Intermediate GTP GTP GTP->Intermediate Intermediate->cGAMP PPi PPi Intermediate->PPi cGAMP->PPi

Caption: Enzymatic synthesis of 2',3'-cGAMP from ATP and GTP by cGAS.

Therapeutic Targeting of the cGAS-STING Pathway

The central role of the cGAS-STING pathway in immunity has made it a prime target for therapeutic development.

  • Agonists: STING agonists, including synthetic cyclic dinucleotides and other small molecules, are being developed as adjuvants for vaccines and as cancer immunotherapies.[17][18][19] By activating the pathway, these agonists can enhance T-cell responses and promote anti-tumor immunity.[2][18][20]

  • Antagonists: In contrast, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome and lupus.[1][17][18] Therefore, inhibitors targeting cGAS or STING are being investigated as potential treatments for these conditions.[8][17]

Conclusion

2',3'-cGAMP is a pivotal second messenger that translates the detection of cytosolic DNA into a robust innate immune response crucial for combating viral infections. The cGAS-STING signaling axis represents a fundamental component of host defense, with its discovery reshaping our understanding of innate immunity. The detailed characterization of this pathway, supported by quantitative data and robust experimental methodologies, continues to pave the way for novel therapeutic strategies aimed at modulating immune responses in a wide range of diseases, from infectious and autoimmune disorders to cancer.

References

Foundational

The Role of 2',3'-cGAMP in Autoimmune Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of innate i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of innate immunity. Its activation by cytosolic double-stranded DNA (dsDNA) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense against pathogens, aberrant activation of this pathway by self-DNA is increasingly implicated in the pathogenesis of a wide range of autoimmune diseases. At the heart of this pathway lies the second messenger molecule, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS. This technical guide provides a comprehensive overview of the role of 2',3'-cGAMP in autoimmune diseases, including quantitative data on pathway activation, detailed experimental protocols for its study, and visualizations of the core signaling and experimental workflows.

The cGAS-STING Signaling Pathway: A Central Hub in Autoimmunity

The cGAS-STING pathway is a key sensor of cytosolic DNA.[1][2] Under normal physiological conditions, self-DNA is sequestered within the nucleus and mitochondria. However, in the context of cellular stress, damage, or impaired clearance of dead cells, self-DNA can accumulate in the cytoplasm, triggering a cGAS-dependent inflammatory cascade.[3][4]

The sequence of events is as follows:

  • DNA Sensing by cGAS: Cytosolic dsDNA binds to and activates cyclic GMP-AMP synthase (cGAS).[1]

  • 2',3'-cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[1]

  • STING Activation: 2',3'-cGAMP binds to the dimeric STING protein located on the endoplasmic reticulum (ER) membrane, inducing a conformational change.[1]

  • Trafficking and Signaling Complex Formation: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1]

  • Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, promoting the expression of other pro-inflammatory cytokines.[1][4]

This sustained production of type I IFNs and other inflammatory mediators is a hallmark of many autoimmune diseases and contributes to tissue damage and disease progression.[3][4]

cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Binds and activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive Binds and activates STING_active STING (active) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits and activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer Inflammatory_Cytokines Inflammatory Cytokine Genes NFkB->Inflammatory_Cytokines Induces transcription NFkB->Inflammatory_Cytokines Type_I_IFN Type I IFN Genes pIRF3_dimer->Type_I_IFN Induces transcription pIRF3_dimer->Type_I_IFN

Figure 1: The cGAS-STING Signaling Pathway.

Quantitative Data on cGAS-STING Pathway Activation in Autoimmune Diseases

Elevated activation of the cGAS-STING pathway is a consistent finding across several autoimmune diseases. The following tables summarize key quantitative data from patient samples.

DiseaseAnalyteTissue/Cell TypeFindingReference(s)
Systemic Lupus Erythematosus (SLE) cGAS mRNAPeripheral Blood Mononuclear Cells (PBMCs)Significantly higher expression in SLE patients compared to healthy controls.[5]
cGAS ProteinPBMCsElevated protein levels in SLE patients.[5]
STING mRNAPBMCsTrend towards increased expression in SLE patients.[5]
2',3'-cGAMPSerumModestly elevated in a subset of SLE patients.[5]
Rheumatoid Arthritis (RA) cGAS mRNAFibroblast-like Synoviocytes (FLS)Higher levels in RA-FLS compared to osteoarthritis (OA) FLS.[6]
cGAS ProteinSynovial TissuePositive correlation between cGAS expression and synovitis score.[7]
STING ProteinSynovial TissueHighest concentrations in RA patients compared to other arthritides.[6]
Cell-free DNASerum and Synovial FluidElevated levels in RA patients, associated with disease activity.[5]
Sjögren's Syndrome cGAS/STING Pathway Proteins (Phosphorylated)Salivary Gland and PBMCsElevated levels in Sjögren's patients, correlating with immune cell infiltration.
STING ProteinAcinar and Ductal CellsIncreased expression in salivary glands of Sjögren's patients.
Type I IFN SignatureSalivary GlandSignificantly increased scores, correlating with lymphocytic inflammation.
Multiple Sclerosis (MS) STING ProteinNeurons in MS lesionsInduced expression in neurons in MS and its mouse model.[8]
cGAS and STING mRNAPBMCsDownregulated in relapsed MS patients compared to remitting patients and healthy controls.[9]

Experimental Protocols for Studying 2',3'-cGAMP and the cGAS-STING Pathway

Accurate and reproducible methods are crucial for investigating the role of 2',3'-cGAMP in autoimmune diseases. This section provides detailed protocols for key assays.

Quantification of 2',3'-cGAMP by Competitive ELISA

This protocol is adapted from commercially available ELISA kits and is suitable for measuring 2',3'-cGAMP in cell lysates, plasma, serum, and tissue samples.

Principle: This is a competitive immunoassay where 2',3'-cGAMP in the sample competes with a fixed amount of a 2',3'-cGAMP-tracer conjugate for binding to a limited number of anti-2',3'-cGAMP antibody sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of 2',3'-cGAMP in the sample.

Materials:

  • 96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • 2',3'-cGAMP standard

  • 2',3'-cGAMP-horseradish peroxidase (HRP) conjugate (tracer)

  • Anti-2',3'-cGAMP antibody

  • Assay buffer

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Cell Lysates: Lyse cells in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

    • Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma). Centrifuge to separate plasma/serum.

    • Tissue: Homogenize tissue in lysis buffer on ice. Centrifuge and collect the supernatant.

    • Dilute samples as necessary in assay buffer to bring the 2',3'-cGAMP concentration within the range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the 2',3'-cGAMP standard in assay buffer to generate a standard curve (e.g., ranging from 100 ng/mL to 1 pg/mL).

  • Assay Protocol:

    • Add standards and samples to the appropriate wells of the microplate.

    • Add the 2',3'-cGAMP-HRP conjugate to each well, followed by the anti-2',3'-cGAMP antibody.

    • Incubate the plate for 2 hours at room temperature with gentle shaking.

    • Wash the plate 3-5 times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.

    • Add stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is typically used.

    • Determine the concentration of 2',3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

    • Correct for any dilution factors used during sample preparation.

Quality Control:

  • Run standards and samples in duplicate or triplicate.

  • Include a blank (assay buffer only) and a zero standard (no 2',3'-cGAMP) on each plate.

  • The coefficient of variation (CV) for replicate wells should be less than 15%.

Assessment of STING Pathway Activation by Western Blot for Phospho-STING

This protocol details the detection of phosphorylated STING (p-STING) as a marker of pathway activation.

Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and detect a specific protein of interest using an antibody. A primary antibody specific for the phosphorylated form of STING is used, followed by a secondary antibody conjugated to an enzyme that allows for chemiluminescent detection.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STING (e.g., Ser366) and anti-total STING

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STING antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-total STING antibody as a loading control.

    • Quantify band intensities using densitometry software. Normalize the phospho-STING signal to the total STING signal.

Validation and Quality Control:

  • Antibody Validation: Ensure the primary antibody is specific for the phosphorylated form of STING. This can be confirmed by treating cell lysates with a phosphatase to dephosphorylate proteins and observing a loss of signal.

  • Positive Control: Include a positive control sample, such as cells stimulated with a known STING agonist (e.g., 2',3'-cGAMP).

  • Loading Control: Normalize to total STING to account for variations in protein loading.

Visualizing Experimental Workflows and Logical Relationships

Preclinical Workflow for Evaluating a cGAS Inhibitor in a Mouse Model of Lupus

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel cGAS inhibitor for the treatment of an autoimmune disease like lupus, using a TREX1-deficient mouse model which spontaneously develops a lupus-like phenotype.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy in TREX1-/- Mouse Model cluster_pk_pd Pharmacokinetics and Pharmacodynamics enzymatic_assay cGAS Enzymatic Assay cell_based_assay Cell-based STING Activation Assay enzymatic_assay->cell_based_assay Determine IC50 dosing Compound Administration (e.g., oral gavage) cell_based_assay->dosing Select lead compound monitoring Monitor Disease Progression (e.g., survival, skin lesions) dosing->monitoring serum_analysis Serum Analysis (IFN-β, autoantibodies) monitoring->serum_analysis tissue_analysis Tissue Histopathology (e.g., skin, lung, heart) serum_analysis->tissue_analysis pk Pharmacokinetic Analysis (plasma drug concentration) pd Pharmacodynamic Analysis (target engagement, e.g., tissue 2',3'-cGAMP levels) pk->pd

Figure 2: Preclinical workflow for cGAS inhibitor evaluation.
Logical Framework for the Causal Role of 2',3'-cGAMP in Autoimmunity

This diagram illustrates the logical connections between key pieces of evidence that support a causal role for the cGAS-STING pathway in autoimmune disease and provide the rationale for therapeutic targeting.

cluster_evidence Lines of Evidence cluster_conclusion Core Conclusion cluster_implication Therapeutic Implication genetic_evidence Genetic mutations in DNA clearance enzymes (e.g., TREX1) cause autoimmune disease causal_role Aberrant activation of the cGAS-STING pathway by self-DNA is a key driver of autoimmune pathogenesis genetic_evidence->causal_role patient_data Elevated cGAS/STING expression and 2',3'-cGAMP in patient tissues patient_data->causal_role animal_models Knockout of cGAS or STING ameliorates disease in autoimmune mouse models animal_models->causal_role in_vitro_data Self-DNA from patient samples activates cGAS-STING in vitro in_vitro_data->causal_role therapeutic_target Inhibition of cGAS or STING is a viable therapeutic strategy for autoimmune diseases causal_role->therapeutic_target

Figure 3: Logical framework for 2',3'-cGAMP's role in autoimmunity.

Conclusion and Future Directions

This understanding has paved the way for the development of novel therapeutic strategies aimed at inhibiting the cGAS-STING pathway.[3][4] Small molecule inhibitors of both cGAS and STING are currently in preclinical and clinical development, offering the promise of a new class of targeted therapies for autoimmune diseases.[3][4]

Future research will likely focus on:

  • Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to cGAS-STING pathway inhibitors.

  • Combination Therapies: Exploring the potential of combining cGAS-STING inhibitors with existing autoimmune disease therapies.

  • Understanding Tissue-Specific Roles: Further elucidating the specific roles of the cGAS-STING pathway in different tissues and cell types to refine therapeutic targeting and minimize off-target effects.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of 2',3'-cGAMP in autoimmune diseases and to translate this knowledge into effective therapies for patients.

References

Exploratory

The Evolutionary Arms Race: An In-depth Guide to the cGAS-STING-2',3'-cGAMP Pathway

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the evolutionary trajectory of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary trajectory of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway. We delve into its ancient origins, the molecular diversification of its core components, and the functional consequences of this evolution. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the pathway's core logic and evolutionary development to support advanced research and therapeutic innovation.

The Canonical cGAS-STING Pathway in Mammals

In mammals, the cGAS-STING pathway is a central mechanism of innate immunity responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal indicating pathogen invasion or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a unique cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[2] This second messenger binds with high affinity to the STING protein, an adaptor anchored in the endoplasmic reticulum (ER) membrane.[3] Ligand binding induces a conformational shift in STING, leading to its trafficking from the ER to the Golgi apparatus.[4] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory cytokines, establishing a potent antiviral state.[4]

Canonical cGAS-STING Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN Induces Transcription STING_Golgi Active STING STING_ER->STING_Golgi Translocates STING_Golgi->TBK1 Recruits

Figure 1. The mammalian cGAS-STING signaling cascade.

Evolutionary Origins and Diversification

The cGAS-STING pathway is not a recent vertebrate invention. Its core components have deep evolutionary roots, tracing back over 600 million years and originating in ancient prokaryotic defense systems.[6][7]

Prokaryotic Ancestors: The CBASS System

The evolutionary precursors to cGAS and STING are found in bacteria as part of the Cyclic oligonucleotide-Based Antiphage Signaling System (CBASS).[5] In these systems, cGAS-like enzymes, known as cGAS/DncV-like nucleotidyltransferases (CD-NTases), are activated upon bacteriophage infection.[5][8] These bacterial enzymes synthesize a diverse array of cyclic dinucleotides and trinucleotides, including 3',3'-cGAMP, c-di-GMP, and c-di-AMP, which act as second messengers.[5] These molecules then activate various effector proteins, some of which are related to STING, to trigger an abortive infection mechanism, often leading to cell death to prevent phage propagation.[5] This establishes the ancestral function of the cGAS-STING cassette as a primordial antiviral defense mechanism.

Emergence in Metazoans

Phylogenetic analyses trace the origins of eukaryotic cGAS and STING to early metazoans, with homologs identified in choanoflagellates, the closest living relatives of animals.[9][10] A functional cGAS-STING pathway has been characterized in the sea anemone Nematostella vectensis, an organism that diverged from humans over 500 million years ago.[11][12]

However, this ancestral pathway differs significantly from its mammalian counterpart:

  • Anemone cGAS: Appears to synthesize a canonical 3',3'-linked CDN, similar to those in bacteria, and notably lacks the N-terminal zinc-ribbon domain that is critical for direct dsDNA binding in vertebrates.[11][13] The direct activator of invertebrate cGAS remains an open question.

  • Anemone STING: Can recognize both 3',3'-cGAMP and the vertebrate-specific 2',3'-cGAMP.[11] Crucially, it lacks the C-terminal tail (CTT) domain, which in vertebrates is essential for recruiting IRF3 and inducing the interferon response.[13] This suggests that the ancestral function of STING signaling, predating the evolution of interferons, was likely linked to other immune responses such as NF-κB activation and autophagy.[6][7]

Vertebrate Specialization

The modern vertebrate cGAS-STING pathway acquired several key features that refined its function:

  • cGAS DNA Sensing: Vertebrate cGAS evolved a positively charged N-terminal region and a zinc-ribbon domain, which together confer the ability to directly and efficiently bind cytosolic dsDNA, acting as a primary sensor.[13][14]

  • 2',3'-cGAMP Synthesis: The catalytic pocket of vertebrate cGAS evolved to exclusively synthesize the mixed-linkage 2',3'-cGAMP.[11] This specific isomer binds to vertebrate STING with nanomolar affinity, orders of magnitude stronger than bacterial 3',3'-CDNs, ensuring a highly sensitive and specific signaling response.[14][15]

  • STING C-Terminal Tail (CTT): Vertebrate STING acquired a C-terminal tail which contains the critical pLxIS motif for recruiting and activating IRF3 via TBK1.[9] This innovation directly coupled cytosolic DNA sensing to the powerful type I interferon system, a hallmark of vertebrate immunity.

Figure 2. Key events in the evolution of cGAS-STING.

Quantitative Data on Pathway Components

The evolution of the cGAS-STING pathway is reflected in the changing biochemical and biophysical properties of its components. The affinity of protein-ligand interactions and the efficiency of enzymatic reactions have been fine-tuned for potent immune signaling in vertebrates.

cGAS-DNA Binding Affinity

Vertebrate cGAS binds dsDNA with high affinity in a length-dependent but sequence-independent manner. The N-terminal domain significantly enhances binding affinity compared to the catalytic core alone.

ProteinDNA LigandMethodDissociation Constant (Kd)Reference(s)
Human cGAS (full-length)45 bp ISDFluorescence Anisotropy~90 nM[16]
Human cGAS (full-length)ssDNAFluorescence Anisotropy~1.5 µM[16]
Human cGAS (full-length)45 bp dsDNAEMSA140 nM[17]
Human cGAS (ΔN160)45 bp dsDNAEMSA1.1 µM[17]
Kluyveromyces lactis cGAS45 bp dsDNAFluorescence Polarization0.15 ± 0.02 µM[18]
Kluyveromyces lactis cGAS60 bp dsDNAFluorescence Polarization0.16 ± 0.01 µM[18]

Table 1: Summary of reported dissociation constants (Kd) for cGAS binding to DNA.

cGAS Enzymatic Activity

The catalytic efficiency of cGAS determines the rate of 2',3'-cGAMP production upon DNA stimulation.

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Reference(s)
Human cGASATP393.0 ± 15.3 µM2.4 ± 0.3 min-1101.5[19]
Human cGASGTP94.2 ± 11.1 µM2.6 ± 0.2 min-1460.0[19]

Table 2: Michaelis-Menten kinetics for human cGAS.

STING-CDN Binding Affinity

A key evolutionary innovation was the dramatic increase in affinity of vertebrate STING for the metazoan-specific 2',3'-cGAMP compared to ancestral or bacterial CDNs.

ProteinLigandMethodDissociation Constant (Kd)Reference(s)
Human STING2',3'-cGAMPNot Specified~10 nM[14]
Human STING2',3'-cGAMPITC~60 nM[16]
Human STING2',3'-cGAMPNot Specified4 nM
Human STING3',3'-cGAMPITC>50-fold weaker than 2',3'-cGAMP[16]
Human STING (H232 allele)c-di-GMPNot Specified~μM range[3]
Mouse STING (R231 allele)2',3'-cGAMPITC0.1 - 0.3 µM[12]

Table 3: Summary of reported dissociation constants (Kd) for STING binding to cyclic dinucleotides.

Key Experimental Protocols

Studying the cGAS-STING pathway involves a range of biochemical and cell-based assays. Below are detailed methodologies for core experiments.

Experimental Workflow General Workflow for Studying cGAS-STING cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays start Hypothesis / Gene Identification cloning 1. Cloning & Plasmid Prep (e.g., cGAS/STING into pET vectors) start->cloning expression 2. Recombinant Protein Expression (e.g., in E. coli BL21(DE3)) cloning->expression transfection 5. Cell Transfection (e.g., HEK293T with STING & IFN-β reporter) cloning->transfection purification 3. Protein Purification (Affinity & Size Exclusion Chromatography) expression->purification cgas_assay 4a. In Vitro cGAS Activity Assay (HPLC/TLC to detect cGAMP) purification->cgas_assay binding_assay 4b. Binding Affinity Assay (ITC, EMSA, FP) purification->binding_assay analysis 7. Data Analysis & Interpretation cgas_assay->analysis binding_assay->analysis reporter_assay 6. Luciferase Reporter Assay (Measure IFN-β promoter activity) transfection->reporter_assay reporter_assay->analysis

Figure 3. A typical experimental workflow for cGAS-STING research.

Recombinant Protein Expression and Purification

Objective: To produce pure, active cGAS and STING proteins for in vitro assays.

  • Cloning: Sub-clone the coding sequence for human cGAS (e.g., residues 155-522 for the catalytic domain) or STING (e.g., residues 139-379 for the cytosolic domain, STINGΔTM) into a bacterial expression vector, such as pET-28a, which provides an N-terminal 6x-His tag for purification.

  • Transformation: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)).

  • Culture Growth: Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C until the OD600 reaches 0.4-0.8.[20][21]

  • Induction: Cool the culture and induce protein expression with 0.5-1 mM IPTG. Continue shaking at a lower temperature (e.g., 18°C) for ~20 hours.[20][21]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM Imidazole, 1 mM PMSF, lysozyme). Lyse cells by sonication on ice.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a HisPur Cobalt or Ni-NTA resin. Wash the resin extensively with wash buffer (lysis buffer with 20 mM Imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM Imidazole).[22]

  • Size Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto an SEC column (e.g., Superdex 75 or 200) pre-equilibrated with a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and ensure protein homogeneity.

  • QC: Assess purity by SDS-PAGE and concentration by Bradford assay or A280 measurement.

In Vitro cGAS Activity Assay (HPLC Method)

Objective: To quantitatively measure the synthesis of 2',3'-cGAMP by purified cGAS.

  • Reaction Setup: In a microcentrifuge tube, prepare a 20-50 µL reaction mix. A typical reaction contains:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.[8]

    • Purified cGAS: 10-100 nM.[8]

    • dsDNA Activator: 5-10 ng/µL Herring Testis DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (e.g., 80-mer).[8][23]

    • Substrates: 100-200 µM ATP and 100-200 µM GTP.[8]

  • Initiation and Incubation: Initiate the reaction by adding the ATP/GTP mix. Incubate at 37°C for 30-90 minutes.[8][24]

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM or by heat inactivation at 95°C for 5 minutes.

  • Sample Preparation: Centrifuge the samples to pellet any denatured protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto an anion-exchange chromatography column (e.g., a Dionex DNAPac PA100 or similar).[6][9]

  • Detection and Quantification: Elute the nucleotides using a salt gradient (e.g., 20 mM to 1 M NaCl in a buffered solution). Monitor the absorbance at 254 nm. The 2',3'-cGAMP product will have a characteristic retention time, which can be confirmed using a purified standard.[19] Calculate the amount of product formed by integrating the area under the peak and comparing it to a standard curve.

STING Activation Reporter Assay (IFN-β Luciferase)

Objective: To measure STING-dependent signaling in a cell-based system.

  • Cell Seeding: Seed HEK293T cells (which lack endogenous STING) in a 96-well plate at a density that will result in ~80% confluency the next day.

  • Transfection: Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine). The plasmid mix per well should include:

    • A plasmid expressing human STING (e.g., pMCSV-hSTING).[5]

    • An IFN-β promoter-driven firefly luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc).[5]

    • A constitutively expressed Renilla luciferase plasmid for normalization (e.g., pRL-CMV).[5]

  • Incubation: Incubate the cells for 18-24 hours to allow for protein expression.

  • STING Agonist Stimulation: Stimulate the cells by adding a STING agonist. For cell-permeable agonists like DMXAA (for mouse STING) or SR-717, add them directly to the media. For non-permeable agonists like 2',3'-cGAMP, either add at a high concentration (>50 µM) or use a permeabilizing agent like digitonin.[1][11]

  • Incubation: Incubate for an additional 6-24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by comparing the normalized activity of stimulated cells to that of unstimulated control cells.[25]

References

Foundational

An In-depth Technical Guide to 2',3'-cGAMP Transport and Intercellular Communication

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) has emerged as a critical second messenger in innate immunity and a key mediator of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) has emerged as a critical second messenger in innate immunity and a key mediator of intercellular communication, playing a pivotal role in anti-viral and anti-tumor responses. Synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), 2',3'-cGAMP activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Beyond its cell-autonomous role, 2',3'-cGAMP can be transferred between cells, acting as an immunotransmitter to propagate immune signals to neighboring cells. This guide provides a comprehensive overview of the mechanisms governing 2',3'-cGAMP transport, its role in intercellular communication, and detailed experimental protocols for its study.

The cGAS-STING Signaling Pathway: An Overview

The cGAS-STING pathway is a central component of the innate immune system's response to cytosolic DNA, which can originate from pathogens or damaged host cells.

  • cGAS Activation: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[1][2]

  • STING Activation: 2',3'-cGAMP then binds to the endoplasmic reticulum (ER)-resident protein STING. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1]

  • Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).[3][4] Activated STING can also lead to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory cytokines.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription NFkB NF-κB Pathway Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes induces transcription STING_active Activated STING STING->STING_active translocates to STING_active->TBK1 recruits and activates STING_active->NFkB activates

Diagram 1: The cGAS-STING signaling pathway.

Mechanisms of 2',3'-cGAMP Transport and Intercellular Communication

The transfer of 2',3'-cGAMP between cells is a critical mechanism for amplifying the innate immune response. This intercellular communication can occur through several distinct pathways.

Gap Junctions

Gap junctions are channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of small molecules and ions. 2',3'-cGAMP can be transferred through gap junctions, enabling a rapid and localized propagation of the immune signal to neighboring cells. This mode of transport is particularly important in tissues where cells are in close contact.

Cellular Importers

Several membrane transporters have been identified that facilitate the uptake of extracellular 2',3'-cGAMP.

  • SLC19A1 (Reduced Folate Carrier 1): This transporter, primarily known for its role in folate transport, has been identified as a major importer of 2',3'-cGAMP and other cyclic dinucleotides in human monocytic cell lines.[5][6][7] The transport of 2',3'-cGAMP by SLC19A1 can be competitively inhibited by its natural substrate, folate, and by the drug methotrexate.[5]

  • P2X7 Receptor (P2X7R): This ATP-gated ion channel can form a non-selective pore upon prolonged activation, allowing the passage of molecules up to 900 Da, including 2',3'-cGAMP. This mechanism suggests a link between ATP-mediated danger signals and the potentiation of cGAMP-induced immune responses.

Cellular Exporters

The mechanisms for 2',3'-cGAMP export are less well understood, but it is clear that cancer cells can actively secrete this immunotransmitter into the tumor microenvironment.[8][9][10] This extracellular 2',3'-cGAMP can then be taken up by immune cells to mount an anti-tumor response.

Regulation by Extracellular Enzymes

  • ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This ectoenzyme is the primary hydrolase of extracellular 2',3'-cGAMP, breaking it down into GMP and AMP.[10] By degrading extracellular 2',3'-cGAMP, ENPP1 acts as a negative regulator of STING signaling, and its inhibition can enhance anti-tumor immunity.

cGAMP_Transport cluster_cell1 Cell 1 (cGAMP-producing) cluster_extracellular Extracellular Space cluster_cell2 Cell 2 (Recipient) cluster_importers Importers cluster_gap_junction Gap Junction cGAS_dsDNA cGAS + dsDNA cGAMP1 2',3'-cGAMP cGAS_dsDNA->cGAMP1 synthesizes Cell1_placeholder cGAMP_extra Extracellular 2',3'-cGAMP cGAMP1->cGAMP_extra Export (e.g., via MRP1) GapJunction Gap Junction cGAMP1->GapJunction ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes SLC19A1 SLC19A1 cGAMP_extra->SLC19A1 imports P2X7R P2X7R cGAMP_extra->P2X7R imports GMP_AMP GMP + AMP ENPP1->GMP_AMP STING2 STING ImmuneResponse Immune Response STING2->ImmuneResponse Cell2_placeholder SLC19A1->STING2 P2X7R->STING2 GapJunction->STING2

Diagram 2: Mechanisms of 2',3'-cGAMP intercellular transport.

Quantitative Data on 2',3'-cGAMP Transport and Signaling

The following tables summarize key quantitative data related to 2',3'-cGAMP transport and signaling from published literature.

Table 1: Inhibition of 2',3'-cGAMP Transport

TransporterInhibitorCell LineKi (Inhibition Constant)Reference
SLC19A1MethotrexateU937~724 µM[5]

Table 2: Extracellular 2',3'-cGAMP Concentrations

Cell LineConditionExtracellular cGAMP ConcentrationReference
4T1-Luc, E0771, MC38, MDA-MB-231Basal~10 nM (in conditioned media)[9]
4T1-LucIonizing RadiationIncreased[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 2',3'-cGAMP transport and intercellular communication.

Whole-Genome CRISPR Screen to Identify cGAMP Importers

This protocol outlines a general workflow for a pooled CRISPR-Cas9 loss-of-function screen to identify genes involved in the cellular response to extracellular 2',3'-cGAMP.

CRISPR_Screen_Workflow cluster_library 1. Library Preparation cluster_transduction 2. Cell Transduction cluster_selection 3. Selection cluster_analysis 4. Analysis sgRNA_library Pooled sgRNA Library (Lentiviral Vector) Lentivirus Lentivirus Production sgRNA_library->Lentivirus Transduction Lentiviral Transduction Lentivirus->Transduction Cas9_cells Cas9-expressing Cells (e.g., U937) Cas9_cells->Transduction Transduced_cells Transduced Cell Pool cGAMP_treatment Treat with 2',3'-cGAMP (LD50 concentration) Transduced_cells->cGAMP_treatment Control_treatment Untreated Control Transduced_cells->Control_treatment Surviving_cells Surviving Cells cGAMP_treatment->Surviving_cells Genomic_DNA Genomic DNA Extraction Control_treatment->Genomic_DNA Surviving_cells->Genomic_DNA PCR_amplification PCR Amplification of sgRNAs Genomic_DNA->PCR_amplification NGS Next-Generation Sequencing PCR_amplification->NGS Data_analysis Data Analysis (sgRNA enrichment/depletion) NGS->Data_analysis

Diagram 3: Workflow for a whole-genome CRISPR screen to identify 2',3'-cGAMP importers.

Protocol:

  • Library Preparation: A pooled sgRNA library targeting the entire genome is packaged into lentiviral particles.[11][12]

  • Cell Transduction: Cas9-expressing cells (e.g., U937 human monocytic cells) are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.[11]

  • Selection: The transduced cell population is split into two groups. One group is treated with a lethal dose (e.g., LD50) of extracellular 2',3'-cGAMP, while the other serves as an untreated control.[5]

  • Analysis: Genomic DNA is extracted from the surviving cells in the treated group and from the control group. The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing. Genes whose sgRNAs are enriched in the cGAMP-treated population are candidate genes required for cGAMP import or downstream signaling.[11][12]

Quantification of Extracellular 2',3'-cGAMP by LC-MS/MS

This protocol describes the absolute quantification of 2',3'-cGAMP in biological samples, such as cell culture supernatants or plasma, using liquid chromatography-tandem mass spectrometry.

Protocol:

  • Sample Preparation:

    • To 100 µL of sample (e.g., cell culture supernatant), add an internal standard (e.g., ¹³C₁₀-labeled 2',3'-cGAMP).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.[13]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the components of the reconstituted sample on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[14]

    • Tandem Mass Spectrometry (MS/MS): Analyze the eluent from the LC column using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 2',3'-cGAMP and the internal standard.[13]

  • Quantification:

    • Generate a standard curve using known concentrations of 2',3'-cGAMP.

    • Determine the concentration of 2',3'-cGAMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[13]

Assessment of STING Pathway Activation by Western Blot

This protocol details the detection of key phosphorylation events in the STING pathway as a readout of its activation.

Protocol:

  • Cell Lysis:

    • Treat cells with 2',3'-cGAMP for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.[3]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH).[4][15][16]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[3]

Gap Junction Intercellular Communication (GJIC) Assay using Calcein

This assay measures the transfer of the fluorescent dye calcein between adjacent cells as an indicator of functional gap junctions.

Protocol:

  • Cell Labeling:

    • Donor cells: Label one population of cells with a membrane-impermeable fluorescent dye that can pass through gap junctions, such as calcein-AM. Calcein-AM is non-fluorescent but becomes fluorescent upon hydrolysis by intracellular esterases.[17]

    • Recipient cells: Label a second population of cells with a membrane-permanent dye that does not pass through gap junctions, such as DiI or DiD, to distinguish them from the donor cells.[17]

  • Co-culture:

    • Mix the labeled donor and recipient cells and co-culture them to allow for the formation of gap junctions.[18]

  • Imaging and Quantification:

    • After a suitable incubation period, visualize the cells using fluorescence microscopy. The transfer of calcein from donor to recipient cells will be observed as green fluorescence in the red-labeled recipient cells.[17][19]

    • Quantify the extent of dye transfer by counting the number of recipient cells that have taken up calcein or by using flow cytometry to measure the percentage of double-positive cells.[18]

Enzymatic Synthesis and Purification of 2',3'-cGAMP

This protocol describes the production of 2',3'-cGAMP using recombinant cGAS enzyme.

Protocol:

  • Enzymatic Reaction:

    • Incubate purified recombinant cGAS with its substrates, ATP and GTP, in a reaction buffer containing dsDNA as an activator and necessary cofactors like MgCl₂.[20]

    • The reaction is typically carried out at 37°C for a defined period.[20]

  • Purification:

    • Terminate the reaction and purify the 2',3'-cGAMP from the reaction mixture using techniques such as anion-exchange chromatography.[20]

    • Monitor the purification process and assess the purity of the final product using high-performance liquid chromatography (HPLC).[20]

Biotinylated 2',3'-cGAMP Pull-Down Assay

This assay is used to identify proteins that bind to 2',3'-cGAMP.

Protocol:

  • Probe Immobilization:

    • Incubate biotinylated 2',3'-cGAMP with streptavidin-coated magnetic beads to immobilize the cGAMP probe.[21][22]

  • Protein Binding:

    • Incubate the cGAMP-immobilized beads with a cell lysate or a purified protein of interest.[21]

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the cGAMP-binding proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of non-biotinylated cGAMP or by changing the pH).[22]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and identify them by western blotting or mass spectrometry.[21]

Conclusion

The discovery of 2',3'-cGAMP as a key immunotransmitter has opened up new avenues for understanding and manipulating the innate immune system. The intricate network of transport mechanisms that govern its intercellular communication highlights the sophisticated strategies employed by the host to mount a coordinated defense against pathogens and cancer. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the biology of 2',3'-cGAMP and to develop novel therapeutic strategies that harness the power of the cGAS-STING pathway. As our understanding of 2',3'-cGAMP transport and signaling continues to evolve, so too will our ability to translate these fundamental discoveries into innovative treatments for a wide range of human diseases.

References

Protocols & Analytical Methods

Method

Enzymatic Synthesis of 2',3'-cGAMP for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides comprehensive application notes and detailed protocols for the enzymatic synthesis of 2',3'-cyclic guanosine monophosphate-adenosine...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the enzymatic synthesis of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This second messenger is a critical component of the cGAS-STING signaling pathway, a key player in the innate immune response to cytosolic DNA. Its availability is essential for research into infectious diseases, autoimmune disorders, and cancer immunotherapy. The protocols outlined below describe the expression and purification of murine cyclic GMP-AMP synthase (cGAS), the enzymatic synthesis of 2',3'-cGAMP, and its subsequent purification and analysis.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS is catalytically activated and synthesizes 2',3'-cGAMP from ATP and GTP.[1][2] This cyclic dinucleotide then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING Dimer cGAMP->STING_inactive Binds & Activates STING_active Active STING STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes Translocates & Induces Transcription

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for 2',3'-cGAMP Production

The overall process for producing 2',3'-cGAMP for research use involves several key stages, from the expression of the cGAS enzyme to the final analysis of the purified product. This workflow ensures a high-yield and high-purity product suitable for in vitro and in vivo studies.

aget cluster_enzyme_production Enzyme Production cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification cluster_analysis Quality Control expression Recombinant cGAS Expression in E. coli purification_cgas His-tag Affinity Purification expression->purification_cgas reaction_setup Reaction Setup (cGAS, dsDNA, ATP, GTP, MgCl2) purification_cgas->reaction_setup incubation Incubation (37°C) reaction_setup->incubation anion_exchange Anion Exchange Chromatography incubation->anion_exchange concentration Concentration anion_exchange->concentration hplc HPLC Quantification concentration->hplc lcms LC-MS/MS Confirmation hplc->lcms

References

Application

Application Notes and Protocols for the Chemical Synthesis of 2',3'-cGAMP Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical and enzymatic synthesis of various 2',3'-cyclic guanosine monophosphate-adenosine monoph...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of various 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) analogs. These compounds are crucial tools for studying the cGAS-STING signaling pathway, a key component of the innate immune system, and for developing novel therapeutics for cancer, infectious diseases, and autoimmune disorders.

Introduction

2',3'-cGAMP is a second messenger produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. It binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines. The synthesis of 2',3'-cGAMP analogs with modified properties, such as enhanced stability, cell permeability, or fluorescent labeling, is essential for advancing our understanding of this pathway and for therapeutic applications. This document outlines established chemical and enzymatic methods for the synthesis of these valuable research tools.

cGAS-STING Signaling Pathway

The diagram below illustrates the central role of 2',3'-cGAMP in the cGAS-STING signaling pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds and activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IKK IKK STING_active->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Interferon_Genes Type I Interferon Genes pIRF3->Interferon_Genes induces transcription NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Cytokine Genes NFkB->Inflammatory_Genes induces transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Chemical Synthesis Protocols

Chemical synthesis offers a versatile platform for producing a wide range of 2',3'-cGAMP analogs with specific modifications. The phosphoramidite and phosphotriester methods are the most common approaches.

Solid-Phase Phosphoramidite Synthesis of 2',3'-cGAMP Analogs

This protocol describes a generalized solid-phase synthesis of 2',3'-cGAMP analogs. This method allows for the sequential addition of nucleosides to a solid support, providing a high degree of control and automation.

Solid_Phase_Synthesis Start Start with 3'-Nucleoside on Solid Support Deblocking 1. Deblocking: Remove 5'-DMT group Start->Deblocking Coupling 2. Coupling: Add activated phosphoramidite Deblocking->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Convert phosphite to phosphate Capping->Oxidation Repeat Repeat cycle for linear dinucleotide Oxidation->Repeat Repeat->Deblocking Cleavage 5. Cleavage from Support & Deprotection Repeat->Cleavage Cyclization 6. Intramolecular Cyclization Cleavage->Cyclization Purification 7. HPLC Purification Cyclization->Purification Final_Product Pure 2',3'-cGAMP Analog Purification->Final_Product

Caption: Workflow for solid-phase synthesis of 2',3'-cGAMP analogs.

Experimental Protocol:

  • Preparation of the Solid Support: Start with a controlled pore glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside (e.g., guanosine).

  • Synthesis Cycle (performed on an automated DNA synthesizer):

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

    • Coupling: Add the next nucleoside as a phosphoramidite monomer, activated by a tetrazole derivative (e.g., 5-(ethylthio)-1H-tetrazole), to couple with the free 5'-hydroxyl group of the support-bound nucleoside.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

    • Repeat: Repeat the cycle to obtain the linear dinucleotide.

  • Cleavage and Deprotection: Cleave the synthesized dinucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using a concentrated ammonium hydroxide solution, often with heating.

  • Intramolecular Cyclization: Perform the intramolecular cyclization to form the 2'-5' phosphodiester bond. This is a critical step and is often achieved using a phosphotriester or H-phosphonate approach in solution.

  • Purification: Purify the crude cyclic dinucleotide by reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data for Phosphoramidite Synthesis of a Fluorescent 2',3'-cthGAMP Analog [1]

StepReagents and ConditionsYield
TBS-protection of thG thG nucleoside, TBS-Cl, ImidazoleMixture of 2'- and 3'-OTBS isomers
Phosphitylation Protected nucleoside, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, pyridinium trifluoroacetateHigh
Solid-Phase Synthesis Automated DNA synthesizerNot specified
Overall Yield -Adaptable for large scale

Enzymatic Synthesis Protocols

Enzymatic synthesis provides a highly specific and efficient method for producing 2',3'-cGAMP and certain analogs, such as phosphothioates, under mild reaction conditions.

Enzymatic Synthesis of Phosphothioate 2',3'-cGAMP Analogs using cGAS

This protocol describes the synthesis of 2',3'-cGAMP analogs containing one or two phosphorothioate linkages, which confer resistance to hydrolysis by phosphodiesterases.[2]

Enzymatic_Synthesis Reactants ATP/GTP or ATPαS/GTPαS Reaction Incubation at 37°C Reactants->Reaction Enzyme cGAS Enzyme Enzyme->Reaction Activator dsDNA Activator Activator->Reaction Heat_Inactivation Heat Inactivation (95°C) Reaction->Heat_Inactivation Purification HPLC Purification Heat_Inactivation->Purification Product Phosphothioate 2',3'-cGAMP Analog Purification->Product

Caption: Workflow for enzymatic synthesis of phosphothioate 2',3'-cGAMP analogs.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂):

    • Recombinant cGAS enzyme (e.g., murine cGAS)

    • ATP and GTP, or their corresponding phosphorothioate analogs (ATPαS or GTPαS)

    • A dsDNA activator (e.g., herring testes DNA or a synthetic oligonucleotide)

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-12 hours), depending on the desired conversion rate.

  • Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 3-5 minutes to denature the cGAS enzyme.

  • Purification:

    • Centrifuge the reaction mixture to pellet the denatured protein.

    • Filter the supernatant through a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzyme.

    • Purify the 2',3'-cGAMP analog from the remaining nucleotides and byproducts using anion-exchange or reversed-phase HPLC.[3]

  • Characterization: Analyze the purified product by mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data for Enzymatic Synthesis of 2',3'-cGAMP Analogs [2][3]

AnalogEnzymeSubstratesReaction TimeYield
2',3'-cGAMP mcGAS (1-10 µM)1 mM ATP, 1 mM GTP12 hHigh
2',3'-c(GSAMP) mcGAS1 mM ATP, 1 mM GTPαS12 hNot specified
2',3'-c(GAMPS) mcGAS1 mM ATPαS, 1 mM GTP12 hNot specified
2',3'-c(GSAMPS) mcGAS1 mM ATPαS, 1 mM GTPαS12 hNot specified
2',3'-cGAMP mcGAS in E. coliEndogenous ATP/GTPNot specifiedup to 186 ± 7 mg/L

Characterization of 2',3'-cGAMP Analogs

Accurate characterization of synthesized 2',3'-cGAMP analogs is crucial to ensure their identity, purity, and suitability for biological assays.

Table of Analytical Techniques:

TechniquePurposeTypical Observations
Reversed-Phase HPLC Purity assessment and purificationA single major peak at a characteristic retention time.
Anion-Exchange HPLC Purification based on chargeSeparation from starting materials (NTPs) and byproducts.
Mass Spectrometry (MS) Molecular weight determination and structural confirmationObservation of the expected molecular ion peak ([M-H]⁻ or [M+H]⁺). Fragmentation patterns can confirm the structure. For 2',3'-cGAMP, a characteristic fragment ion is observed at m/z 476.1.[3]
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation1H, 13C, and 31P NMR spectra provide information on the connectivity and stereochemistry of the molecule.

Conclusion

The protocols outlined in these application notes provide a foundation for the synthesis and characterization of a variety of 2',3'-cGAMP analogs. Both chemical and enzymatic approaches offer distinct advantages, and the choice of method will depend on the specific analog and the desired scale of production. The availability of these synthetic analogs is critical for the continued exploration of the cGAS-STING pathway and the development of next-generation immunotherapies.

References

Method

Application Notes and Protocols for the Purification and Quantification of 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the purification and quantification of 2',3'-cyclic guanosine monophosphate-adenosine monophospha...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and quantification of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), a critical second messenger in the innate immune system. Accurate and reliable measurement of 2',3'-cGAMP is essential for studying the cGAS-STING signaling pathway and for the development of novel therapeutics targeting this pathway.

Introduction to 2',3'-cGAMP and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[1][2][3] This cyclic dinucleotide then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[2][4] STING activation initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, orchestrating an immune response.[1][3]

Due to its central role in immunity, the cGAS-STING pathway is a major target for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders. Therefore, robust methods for the purification and quantification of 2',3'-cGAMP are crucial for both basic research and preclinical studies.

Purification of 2',3'-cGAMP

The choice of purification method for 2',3'-cGAMP depends on the sample matrix and the desired purity. Common techniques include anion exchange chromatography and solid-phase extraction (SPE).

Anion Exchange Chromatography

Anion exchange chromatography is a powerful technique for purifying 2',3'-cGAMP from complex mixtures, such as bacterial culture supernatants.[5] This method separates molecules based on their net negative charge.

  • Column Equilibration: Equilibrate an anion exchange column (e.g., a strong anion exchanger) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Dilute the sample containing 2',3'-cGAMP (e.g., bacterial supernatant) and load it onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the bound 2',3'-cGAMP using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 7.5).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of 2',3'-cGAMP using a suitable quantification method (e.g., HPLC or LC-MS/MS).

  • Concentration: Pool the fractions containing pure 2',3'-cGAMP and concentrate them, for example, using a vacuum centrifuge.[5]

Solid-Phase Extraction (SPE)

SPE is a versatile and rapid method for sample cleanup and concentration prior to quantification.[6] For 2',3'-cGAMP, a reversed-phase mechanism can be employed.

  • Sample Pre-treatment: Adjust the pH and ionic strength of the sample to ensure optimal retention on the SPE sorbent.[6] For cell lysates or tissue homogenates, dilution with a suitable buffer may be necessary.[6]

  • Sorbent Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water or an aqueous buffer.

  • Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove hydrophilic impurities.

  • Elution: Elute the retained 2',3'-cGAMP with a stronger solvent, such as methanol or acetonitrile. The elution can be performed in one or more steps.

  • Drying and Reconstitution: Evaporate the elution solvent and reconstitute the purified 2',3'-cGAMP in a buffer compatible with the downstream quantification method.

Quantification of 2',3'-cGAMP

Several methods are available for the accurate quantification of 2',3'-cGAMP, each with its own advantages in terms of sensitivity, throughput, and required instrumentation. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive method for quantifying 2',3'-cGAMP in various biological samples, including cell lysates, tissue homogenates, and plasma.[7][8] Commercially available ELISA kits are based on a competitive immunoassay format.[7][9][10]

  • Standard Preparation: Prepare a serial dilution of the provided 2',3'-cGAMP standard to generate a standard curve.[9][11]

  • Sample Preparation: Dilute samples to fall within the assay's detection range.[7] For complex matrices, purification may be required to avoid interference.[10]

  • Assay Procedure:

    • Pipette standards and samples into the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[7]

    • Add the 2',3'-cGAMP-peroxidase conjugate and a specific polyclonal rabbit antibody against 2',3'-cGAMP to each well.[7]

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.[7][11] During this incubation, the 2',3'-cGAMP in the sample competes with the 2',3'-cGAMP-peroxidase conjugate for binding to the primary antibody.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.[11]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well.[7][11] The peroxidase enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution.[11]

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[7][11]

  • Calculation: Calculate the concentration of 2',3'-cGAMP in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the concentration of 2',3'-cGAMP in the sample.[8]

ParameterVendor A (Arbor Assays)[7]Vendor B (Cayman Chemical)[9]Vendor C (Invitrogen)[8]
Assay Range Not specified6.1 pg/mL - 100 ng/mL0.08 - 20 pmol/mL
Sensitivity (LOD) Not specified85.3 pg/mL (80% B/B0)0.048 pmol/mL
Sample Types Lysed cells, tissue, EDTA plasma, tissue culture mediaCell lysatesLysed cells, tissue, tissue culture media, EDTA plasma
Assay Time 2.5 hours2.5 hours2 hours 30 minutes
Intra-assay CV Not specifiedNot specified6%
Inter-assay CV Not specifiedNot specified8%
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and reliable method for the quantification of 2',3'-cGAMP. It offers good resolution and can be used for both purification and quantification.

  • Standard Preparation: Prepare a series of 2',3'-cGAMP standards of known concentrations (e.g., 7.81 to 1,000 µM) in a suitable solvent like distilled water.[5]

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase or a compatible solvent.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column is commonly used.[12]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 1 mL/min.[5]

    • Gradient:

      • 0-7.5 min: 1.5% to 10% B (linear gradient).[5]

      • 7.5-10 min: 10% to 30% B (linear gradient).[5]

      • 10-12.5 min: 30% to 1.5% B (return to initial conditions).[5]

  • Injection and Detection:

    • Injection Volume: 20 µL.[5]

    • Detection: UV absorbance at 256 nm.[5]

  • Data Analysis: Generate a standard curve by plotting the peak area of the 2',3'-cGAMP standards against their concentration. Determine the concentration of 2',3'-cGAMP in the samples by comparing their peak areas to the standard curve.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of 2',3'-cGAMP.[13] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

  • Standard Preparation: Prepare a standard curve of 2',3'-cGAMP over the desired concentration range (e.g., 10 pg/mL to 10 ng/mL).[13]

  • Sample Preparation: Extract 2',3'-cGAMP from the sample matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC System and Column:

    • LC System: A high-performance liquid chromatography system.

    • Column: A Biobasic® AX LC column (5 μm, 50 × 3 mm) or a similar anion exchange column.[5]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 100 mM ammonium carbonate.[5]

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Gradient:

      • 0-0.5 min: 90% B.[5]

      • 0.5-2.0 min: 90% to 70% B (linear gradient to 30% A).[5]

      • 2.0-3.5 min: 70% B (30% A).[5]

      • 3.5-3.6 min: 70% to 90% B (return to initial conditions).[5]

      • 3.6-5.0 min: 90% B.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 675.1 for [M+H]+) to a specific product ion (e.g., m/z 476.1).[5][13]

  • Data Analysis: Quantify 2',3'-cGAMP by comparing the peak area of the specific MRM transition in the samples to the standard curve.

ParameterValueReference
Precursor Ion [M+H]+ m/z 675.1[13]
Product Ion for Quantification m/z 476.1[13]
Limit of Detection (LOD) 10 pg/mL[13]
Limit of Quantification (LOQ) 10 pg/mL[13]

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes activates transcription IFN_production IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for 2',3'-cGAMP Purification and Quantification

cGAMP_Workflow cluster_sample Sample Preparation cluster_purification Purification cluster_quantification Quantification cluster_data Data Analysis Sample Biological Sample (Cell Lysate, Tissue, etc.) Purification Purification Method Sample->Purification AEC Anion Exchange Chromatography Purification->AEC SPE Solid-Phase Extraction Purification->SPE Quantification Quantification Method Purification->Quantification ELISA ELISA Quantification->ELISA HPLC HPLC Quantification->HPLC LCMS LC-MS/MS Quantification->LCMS Data Data Analysis and Concentration Determination Quantification->Data Quantification_Methods Quant_Methods Quantification of 2',3'-cGAMP ELISA ELISA Quant_Methods->ELISA HPLC HPLC Quant_Methods->HPLC LCMS LC-MS/MS Quant_Methods->LCMS High_Throughput High Throughput ELISA->High_Throughput Cost_Effective Cost-Effective ELISA->Cost_Effective High_Specificity High Specificity HPLC->High_Specificity High_Sensitivity High Sensitivity LCMS->High_Sensitivity LCMS->High_Specificity

References

Application

Application Notes and Protocols for Intracellular 2',3'-cGAMP Measurement Using an ELISA Kit

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the quantitative measurement of intracellular 2',3'-cyclic GMP-AMP (2',3'-cGAMP) using a competitive...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative measurement of intracellular 2',3'-cyclic GMP-AMP (2',3'-cGAMP) using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and professionals in drug development who are investigating the cGAS-STING signaling pathway.

Introduction

2',3'-cGAMP is a critical second messenger in the innate immune system. It is synthesized by cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor.[1][2][3] Upon detection of double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the formation of 2',3'-cGAMP from ATP and GTP.[4][5][6] This cyclic dinucleotide then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[4][5][7] Activation of STING leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory genes, leading to an antiviral or anti-tumor immune response.[4][5][7]

Given its central role in the cGAS-STING pathway, the quantification of intracellular 2',3'-cGAMP levels is essential for studying innate immunity, autoimmune diseases, cancer immunology, and for the development of novel therapeutics targeting this pathway. The 2',3'-cGAMP ELISA kit provides a sensitive and specific method for this purpose.[8]

Principle of the Assay

The 2',3'-cGAMP ELISA kit is a competitive immunoassay designed to quantitatively measure 2',3'-cGAMP in various samples, including cell lysates, tissue homogenates, and tissue culture media.[1][6][9] The assay is based on the competition between 2',3'-cGAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-conjugated 2',3'-cGAMP for a limited number of binding sites on a 2',3'-cGAMP-specific antibody.[1][10]

In the assay, a microtiter plate is pre-coated with an antibody that captures a rabbit polyclonal antibody specific for 2',3'-cGAMP.[6][9] Standards and samples are added to the wells, followed by the addition of the 2',3'-cGAMP-HRP conjugate and the anti-2',3'-cGAMP antibody.[1][6] During incubation, the 2',3'-cGAMP from the sample and the 2',3'-cGAMP-HRP conjugate compete for binding to the primary antibody.[1] After a washing step to remove unbound components, a substrate solution is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal.[1][6] The intensity of the color is inversely proportional to the concentration of 2',3'-cGAMP in the sample.[1] The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and the concentration of 2',3'-cGAMP in the samples is determined by interpolating from this curve.[9][10]

cGAS-STING Signaling Pathway

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Stimulation cell_lysis 2. Cell Lysis & Extraction cell_culture->cell_lysis supernatant_collection 3. Supernatant Collection cell_lysis->supernatant_collection add_samples 4. Add Standards & Samples supernatant_collection->add_samples add_reagents 5. Add HRP Conjugate & Antibody add_samples->add_reagents incubation1 6. Incubate (2 hours) add_reagents->incubation1 wash1 7. Wash Plate incubation1->wash1 add_substrate 8. Add Substrate wash1->add_substrate incubation2 9. Incubate (30 mins) add_substrate->incubation2 stop_reaction 10. Add Stop Solution incubation2->stop_reaction read_plate 11. Read Absorbance at 450 nm stop_reaction->read_plate std_curve 12. Generate Standard Curve read_plate->std_curve calc_conc 13. Calculate Sample Concentrations std_curve->calc_conc

Caption: Experimental workflow for intracellular 2',3'-cGAMP measurement.

Data Presentation

The following table provides an example of how to present quantitative data obtained from a 2',3'-cGAMP ELISA experiment. In this hypothetical experiment, THP-1 cells were treated with a known cGAS activator (dsDNA) and a potential inhibitor of the cGAS-STING pathway.

Treatment Group2',3'-cGAMP Concentration (pmol/mL)Standard Deviation% Inhibition
Untreated Control0.150.03N/A
dsDNA (1 µg/mL)12.51.20
dsDNA + Inhibitor A (10 µM)4.20.566.4
dsDNA + Inhibitor B (10 µM)10.81.113.6

Experimental Protocols

Materials and Reagents
  • 2',3'-cGAMP ELISA Kit (containing pre-coated 96-well plate, 2',3'-cGAMP standard, assay buffer, wash buffer, HRP-conjugated 2',3'-cGAMP, anti-2',3'-cGAMP antibody, substrate, and stop solution)

  • Deionized or distilled water

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent or equivalent)

  • Protease inhibitor cocktail

  • Microtiter plate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Polypropylene tubes

  • Plate shaker

Cell Culture and Stimulation
  • Cell Seeding: Seed cells (e.g., THP-1 monocytes) in appropriate culture plates at a density that will allow for optimal growth and stimulation. Culture the cells in their recommended medium supplemented with serum and antibiotics.

  • Stimulation: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the stimuli. For example, to activate the cGAS-STING pathway, cells can be transfected with dsDNA. Include appropriate controls, such as untreated cells and vehicle-treated cells.

  • Incubation: Incubate the cells for the desired period to allow for the production of 2',3'-cGAMP. The optimal incubation time may vary depending on the cell type and stimulus and should be determined empirically.

Sample Preparation (Cell Lysates)
  • Cell Harvesting (for suspension cells): Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 600 x g for 10 minutes at 4°C.[6] Discard the supernatant.

  • Cell Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium. Centrifuge again and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail. For adherent cells, wash the cells with ice-cold PBS directly in the plate, then add the lysis buffer.[6]

  • Incubation: Incubate the cell lysate on ice for 15-30 minutes, with occasional vortexing, to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a clean, pre-chilled tube. This fraction contains the intracellular components, including 2',3'-cGAMP.

  • Storage: Samples can be assayed immediately or stored at -80°C for later analysis. Avoid multiple freeze-thaw cycles.

ELISA Procedure
  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[11] Dilute the wash buffer and assay buffer to their working concentrations.

  • Standard Curve Preparation: Prepare a serial dilution of the 2',3'-cGAMP standard in assay buffer to generate a standard curve. The concentration range of the standards should be chosen to cover the expected range of 2',3'-cGAMP concentrations in the samples.[10][11]

  • Sample Addition: Add 50 µL of the standards and samples (cell lysates) in duplicate or triplicate to the appropriate wells of the pre-coated microtiter plate.[11] Add 50 µL of assay buffer to the wells designated as the zero standard (B0) and 75 µL to the non-specific binding (NSB) wells.[11]

  • Addition of HRP Conjugate and Antibody: Add 25 µL of the 2',3'-cGAMP-HRP conjugate to each well.[11] Then, add 25 µL of the anti-2',3'-cGAMP antibody to each well except for the NSB wells.[11]

  • Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.[9][11]

  • Washing: After incubation, wash the plate four times with 300 µL of 1X wash buffer per well to remove any unbound reagents.[11]

  • Substrate Addition: Add 100 µL of the TMB substrate to each well and incubate for 30 minutes at room temperature in the dark. A blue color will develop.[11]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[11]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.[11]

Data Analysis
  • Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate Standard Curve: Subtract the average absorbance of the NSB wells from the average absorbance of all other wells. Plot the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[11]

  • Determine Sample Concentrations: Determine the concentration of 2',3'-cGAMP in each sample by interpolating its average absorbance value from the standard curve.

  • Adjust for Dilution: If the samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

References

Method

HPLC-MS/MS protocol for 2',3'-cGAMP detection

An Application Note and Protocol for the Sensitive Detection of 2',3'-cGAMP using HPLC-MS/MS. Introduction Cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system. It is synthesized by the...

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Sensitive Detection of 2',3'-cGAMP using HPLC-MS/MS.

Introduction

Cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system. It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection as well as cellular damage. 2',3'-cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This cGAS-STING pathway is crucial for host defense, and its dysregulation is implicated in various autoimmune diseases and cancer. Consequently, accurate and sensitive quantification of 2',3'-cGAMP is essential for studying innate immunity and for the development of novel therapeutics targeting this pathway. This document provides a detailed protocol for the quantification of 2',3'-cGAMP in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

cGAS-STING Signaling Pathway

The diagram below illustrates the activation of the cGAS-STING signaling pathway, from the detection of cytosolic dsDNA to the downstream activation of transcription factors that drive the innate immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes & Translocates IFN_Genes Type I IFN Genes p_IRF3_dimer->IFN_Genes Promotes Transcription

Caption: The cGAS-STING signaling pathway.

Principle of Detection

This method utilizes reversed-phase HPLC to separate 2',3'-cGAMP from other cellular components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 2',3'-cGAMP and its corresponding stable isotope-labeled internal standard (SIL-IS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Experimental Protocol

Materials and Reagents
  • 2',3'-cGAMP analytical standard (e.g., Sigma-Aldrich)

  • ¹³C₁₀,¹⁵N₅-2',3'-cGAMP internal standard (e.g., Cambridge Isotope Laboratories)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Cell lysis buffer (e.g., RIPA buffer)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase)

  • Standard laboratory equipment (pipettes, centrifuges, vials)

Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analyte.

  • Cell Lysis:

    • Culture cells to the desired density and apply experimental treatment.

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80:20 Methanol/Water solution to each well (for a 6-well plate).

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Precipitation & Extraction:

    • Spike the lysate with the ¹³C₁₀,¹⁵N₅-2',3'-cGAMP internal standard to a final concentration of ~10 nM.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant containing the nucleotide extract.

  • Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 100 µL of 5% ACN in water for subsequent LC-MS/MS analysis.

HPLC Conditions
  • Column: A reversed-phase C18 column with polar end-capping is recommended (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 10 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    2.0 2
    8.0 30
    8.1 95
    10.0 95
    10.1 2

    | 12.0 | 2 |

MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: The following transitions should be monitored. Collision energies may require optimization based on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2',3'-cGAMP673.1321.110025
¹³C₁₀,¹⁵N₅-2',3'-cGAMP (IS)688.1329.110025

Experimental Workflow

The following diagram outlines the major steps of the analytical workflow, from sample collection to final data analysis.

HPLC_Workflow Sample 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Extraction (80% MeOH) Sample->Lysis Spike 3. Internal Standard Spiking Lysis->Spike Centrifuge 4. Protein Precipitation (Centrifugation) Spike->Centrifuge Dry 5. Supernatant Drying (Vacuum Concentrator) Centrifuge->Dry Reconstitute 6. Reconstitution Dry->Reconstitute Inject 7. HPLC-MS/MS Analysis Reconstitute->Inject Analyze 8. Data Analysis & Quantification Inject->Analyze

Caption: HPLC-MS/MS workflow for 2',3'-cGAMP analysis.

Quantitative Performance Data

The performance of the described method is summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.5 - 1.0 pg on columnThe lowest amount of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 2.0 - 5.0 pg on columnThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R²) > 0.995The correlation coefficient for the calibration curve, indicating the linearity of the response over the dynamic range.
Dynamic Range 5 - 5000 pg/mLThe concentration range over which the method is accurate and precise.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements, indicating the reproducibility of the method.
Accuracy (%Recovery) 85 - 115%The percentage of the true analyte amount recovered, indicating the systematic error of the method.

Conclusion

The HPLC-MS/MS protocol detailed in this application note provides a robust, sensitive, and specific method for the quantification of 2',3'-cGAMP in biological samples. The combination of optimized sample preparation, efficient chromatographic separation, and highly selective mass spectrometric detection allows for reliable measurement of this key signaling molecule. This method is a valuable tool for researchers in immunology, oncology, and drug development who are investigating the cGAS-STING pathway.

Application

Application Notes and Protocols for a Fluorescent Biosensor for 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3] This molecule then binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines.[4][5] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it a key target for therapeutic development.

These application notes describe the development and use of a highly specific, RNA-based fluorescent biosensor for the real-time detection and quantification of 2',3'-cGAMP. This "mix-and-go" assay provides a powerful tool for high-throughput screening (HTS) of cGAS inhibitors and for studying the dynamics of the cGAS-STING pathway in various biological contexts.[2][3]

Principle of the Biosensor

The fluorescent biosensor is an engineered RNA molecule that couples a 2',3'-cGAMP-binding aptamer (derived from a GEMM-II riboswitch) to a fluorophore-binding aptamer (Spinach2).[6] In the absence of 2',3'-cGAMP, the biosensor exists in a conformation that quenches the fluorescence of a dye-binding aptamer domain. Upon binding to 2',3'-cGAMP, the biosensor undergoes a conformational change, leading to a significant increase in fluorescence. This direct relationship between 2',3'-cGAMP concentration and fluorescence intensity allows for sensitive and quantitative measurements.

Signaling Pathway Overview

The cGAS-STING pathway is initiated by the presence of cytosolic dsDNA, which can originate from pathogens or from cellular damage.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

Experimental Workflow

The general workflow for utilizing the 2',3'-cGAMP fluorescent biosensor is straightforward and adaptable for various applications, including in vitro enzyme assays and analysis of cell lysates.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Biosensor Assay cluster_detection Detection cluster_analysis Data Analysis A In Vitro cGAS Assay (cGAS, dsDNA, ATP, GTP) C Add Biosensor RNA and DFHBI Dye A->C B Cell Lysate Preparation (e.g., DNA stimulation) B->C D Incubate C->D E Measure Fluorescence (Plate Reader) D->E F Quantify 2',3'-cGAMP (Standard Curve) E->F G Determine cGAS Activity or Inhibition F->G Biosensor_Mechanism cluster_inactive Inactive State (- 2',3'-cGAMP) cluster_active Active State (+ 2',3'-cGAMP) Aptamer_inactive 2',3'-cGAMP Aptamer (Unbound) Spinach_inactive Spinach2 Aptamer (Folded for quenching) Aptamer_inactive->Spinach_inactive maintains conformation Aptamer_active 2',3'-cGAMP Aptamer (Bound) DFHBI_quenched DFHBI Dye (Low Fluorescence) Spinach_inactive->DFHBI_quenched quenches cGAMP_node 2',3'-cGAMP cGAMP_node->Aptamer_active binds to Spinach_active Spinach2 Aptamer (Conformational Change) Aptamer_active->Spinach_active induces DFHBI_fluorescent DFHBI Dye (High Fluorescence) Spinach_active->DFHBI_fluorescent enhances fluorescence of

References

Method

Application Note and Protocols for In Vitro STING Activation Assay Using 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response.[3][4] The cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic double-stranded DNA (dsDNA).[5][6] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][7] This molecule then binds to and activates STING, an adaptor protein on the endoplasmic reticulum membrane.[4] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the transcription of interferon-stimulated genes.[2][8]

This application note provides a detailed protocol for an in vitro STING activation assay using the direct STING agonist 2',3'-cGAMP. This assay is a valuable tool for studying the STING signaling pathway and for screening and characterizing novel STING modulators in drug development.

Signaling Pathway

The activation of STING by 2',3'-cGAMP initiates a well-defined signaling cascade. Upon binding of 2',3'-cGAMP, STING undergoes a conformational change, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates both STING itself and the transcription factor IRF3.[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.[2][8]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus 2_3_cGAMP 2',3'-cGAMP STING_inactive Inactive STING Dimer 2_3_cGAMP->STING_inactive Binds to STING_active Active STING Oligomer STING_inactive->STING_active Oligomerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation pTBK1->STING_active Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization ISG Interferon Stimulated Genes pIRF3->ISG Induces Transcription

Caption: 2',3'-cGAMP-mediated STING signaling pathway.

Experimental Workflow

The general workflow for the in vitro STING activation assay involves cell culture, stimulation with 2',3'-cGAMP, and subsequent analysis of downstream readouts.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture stimulation Stimulation with 2',3'-cGAMP (and/or test compounds) cell_culture->stimulation incubation Incubation (Time-course) stimulation->incubation sample_collection Sample Collection (Supernatant and Cell Lysate) incubation->sample_collection analysis Downstream Analysis sample_collection->analysis elisa ELISA (e.g., IFN-β) analysis->elisa qpcr RT-qPCR (e.g., IFNB1, ISGs) analysis->qpcr western_blot Western Blot (e.g., p-STING, p-TBK1, p-IRF3) analysis->western_blot end End elisa->end qpcr->end western_blot->end

Caption: General experimental workflow for the in vitro STING assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human monocytic cell line (THP-1), murine macrophage cell line (RAW 264.7), or human embryonic kidney cells (HEK293T) expressing STING.

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • STING Agonist: 2',3'-cGAMP (lyophilized powder).[9]

  • Transfection Reagent (for some cell lines): Lipofectamine 3000 or similar.[10]

  • Reagents for Analysis:

    • ELISA kit for human or mouse IFN-β.[4]

    • RNA extraction kit and reagents for RT-qPCR.

    • Primers for IFNB1 and interferon-stimulated genes (e.g., CXCL10, ISG15).[8]

    • RIPA lysis buffer with protease and phosphatase inhibitors.[11]

    • Antibodies for Western blotting: primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and their total protein counterparts; HRP-conjugated secondary antibodies.[11]

    • BCA protein assay kit.

Cell Culture and Seeding
  • Culture cells in a T-75 flask at 37°C in a 5% CO2 incubator.

  • For THP-1 cells, differentiate into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Seed cells in 24-well or 96-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment. For example, seed THP-1 cells at 5 x 10^5 cells/well in a 24-well plate.[4]

2',3'-cGAMP Stimulation
  • Prepare a stock solution of 2',3'-cGAMP in sterile water or PBS. Aliquot and store at -20°C.[9]

  • On the day of the experiment, dilute the 2',3'-cGAMP stock solution to the desired final concentrations in culture medium. A typical concentration range for robust activation is 1-10 µg/mL.[12]

  • For cell lines that require transfection, prepare the 2',3'-cGAMP-lipid complex according to the manufacturer's protocol.[10]

  • Remove the old medium from the cells and add the medium containing 2',3'-cGAMP (or the transfection complex).

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO2 incubator.

Sample Collection
  • Supernatant: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis by ELISA. Store at -80°C until use.

  • Cell Lysate:

    • Wash the cells once with cold PBS.

    • For RNA extraction, lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.

    • For protein analysis, add cold RIPA buffer with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C.

Downstream Analysis Protocols

IFN-β ELISA
  • Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[4]

  • Measure the absorbance using a plate reader and calculate the IFN-β concentration based on the standard curve.

RT-qPCR for Gene Expression Analysis
  • Extract total RNA from the cell lysates using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for the target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.[8]

Western Blotting for Protein Phosphorylation
  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, or total proteins overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.[12]

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Treatment Group2',3'-cGAMP Conc. (µg/mL)Incubation Time (h)IFN-β Secretion (pg/mL)IFNB1 mRNA Fold Changep-IRF3 / Total IRF3 Ratio
Untreated Control024Baseline1.0Baseline
2',3'-cGAMP124Value ± SDValue ± SDValue ± SD
2',3'-cGAMP524Value ± SDValue ± SDValue ± SD
2',3'-cGAMP1024Value ± SDValue ± SDValue ± SD
Test Compound A + 2',3'-cGAMP10 + 524Value ± SDValue ± SDValue ± SD
Test Compound B + 2',3'-cGAMP10 + 524Value ± SDValue ± SDValue ± SD

Troubleshooting

ProblemPossible CauseSolution
No or low STING activation Cell line has low or no STING expression.Verify STING expression by Western blot or qPCR. Use a cell line known to have a robust STING response.[11]
2',3'-cGAMP degradation.Prepare fresh 2',3'-cGAMP solutions. Aliquot and store properly at -20°C or -80°C.
Inefficient delivery of 2',3'-cGAMP.For cell lines that are difficult to transfect, optimize the transfection reagent and protocol.
High background in control Mycoplasma contamination.Regularly test cell cultures for mycoplasma. Maintain sterile techniques.[13]
Endotoxin contamination in reagents.Use endotoxin-free reagents and water.
Inconsistent results Variability in cell seeding density or health.Standardize cell seeding protocols and use cells within a consistent passage number range.[14]
Inconsistent incubation times or reagent concentrations.Ensure precise timing and accurate preparation of all solutions.
Unclear Western blot bands Poor antibody quality.Use validated, high-quality antibodies specific for the phosphorylated proteins.[11]
Protein degradation.Use lysis buffers containing protease and phosphatase inhibitors and keep samples on ice.[11]

References

Application

Application Notes and Protocols for Cell-Based Reporter Assays for 2',3'-cGAMP Activity

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cGAMP.[1] This cyclic dinucleotide then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[2][3] STING activation initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This response is crucial for mounting an effective defense against pathogens and is also implicated in anti-tumor immunity and autoimmune diseases.

Cell-based reporter assays are indispensable tools for studying 2',3'-cGAMP activity and the STING signaling pathway. These assays provide a quantitative measure of pathway activation, making them ideal for high-throughput screening (HTS) of STING agonists and inhibitors, as well as for fundamental research into the mechanisms of innate immunity. The most common reporter systems utilize the firefly luciferase or secreted embryonic alkaline phosphatase (SEAP) genes under the control of a promoter that is responsive to STING signaling, such as the Interferon-Stimulated Response Element (ISRE).[4][5][6]

Principle of the Assay

The core of a 2',3'-cGAMP reporter assay is a genetically engineered cell line that produces a quantifiable signal upon activation of the STING pathway. The principle is as follows:

  • Stimulation : The reporter cells are stimulated with 2',3'-cGAMP or other potential STING modulators. Due to the charged nature of 2',3'-cGAMP, it must be introduced into the cytoplasm, typically through cell permeabilization with agents like digitonin or by using specialized transfection reagents.

  • Pathway Activation : Intracellular 2',3'-cGAMP binds to STING, triggering a conformational change and its translocation from the ER.[7] This leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3.[2][8]

  • Transcriptional Activation : Phosphorylated IRF3 forms dimers, translocates to the nucleus, and binds to ISRE sequences within the promoter of the reporter gene.[3][4][8]

  • Reporter Gene Expression : This binding event drives the transcription and subsequent translation of the reporter protein (e.g., luciferase).

  • Signal Detection : The amount of reporter protein produced is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured, which is directly proportional to the level of STING pathway activation.[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the cGAS-STING signaling pathway and a general workflow for a cell-based reporter assay.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING STING (dimer) cGAMP->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING (oligomer) STING->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE binds Reporter Reporter Gene (e.g., Luciferase) ISRE->Reporter Type1_IFN Type I IFN Genes ISRE->Type1_IFN

Caption: The cGAS-STING signaling pathway leading to reporter gene expression.

Experimental_Workflow A 1. Seed Reporter Cells (e.g., HEK293-ISRE-Luc) B 2. Prepare Assay Plate (Compounds & Controls) A->B C 3. Cell Permeabilization & cGAMP Stimulation B->C D 4. Incubation (e.g., 4-24 hours) C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis F->G

Caption: General experimental workflow for a 2',3'-cGAMP reporter assay.

Data Presentation: Quantitative Assay Parameters

The following table summarizes typical quantitative data obtained from various 2',3'-cGAMP reporter assays. These values can vary depending on the specific cell line, reporter construct, and assay conditions.

Cell LineReporter SystemAgonistEC50 / PotencyFold InductionAssay FormatReference
HEK293TISRE-Luciferase2',3'-cGAMP~1-10 µM50-200 fold96/384-well[6],[9]
THP-1ISG-Lucia Luciferase2',3'-cGAMP~5-20 µM10-50 fold96-well[10],[11]
HepAD38ISG54-LuciferaseSTING Agonist (G10)Not specified>100 fold96-well[5]
HEK293STAT6-SEAP2',3'-cGAMPNot specified~10-15 fold96-well[12]
THP-1ISG-SEAPLPSNot specified~20-30 fold96-well[13]

Note: EC50 values for 2',3'-cGAMP delivered via permeabilization are apparent potencies and can be influenced by the efficiency of delivery.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay in HEK293T Cells

This protocol describes a method for measuring 2',3'-cGAMP activity in HEK293T cells stably expressing an ISRE-luciferase reporter construct.

Materials:

  • HEK293T-ISRE-Luciferase stable cell line

  • DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin

  • 2',3'-cGAMP (agonist)

  • STING inhibitors (optional, for validation)

  • Digitonin

  • Opti-MEM or other serum-free medium

  • White, clear-bottom 96-well assay plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding:

    • The day before the assay, seed HEK293T-ISRE-Luciferase cells into white, clear-bottom 96-well plates at a density of 20,000 to 40,000 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of 2',3'-cGAMP and any test compounds (e.g., inhibitors) in Opti-MEM.

    • For inhibitor studies, prepare a solution of the inhibitor at 2x the final concentration.

  • Cell Stimulation:

    • Carefully aspirate the growth medium from the cells.

    • Prepare a permeabilization/stimulation buffer by dissolving digitonin (e.g., final concentration of 10-20 µg/mL) and the desired concentration of 2',3'-cGAMP in Opti-MEM. Note: The optimal digitonin concentration should be determined empirically to maximize cGAMP delivery while minimizing cytotoxicity.

    • Add 50 µL of the permeabilization/stimulation buffer to each well. For inhibitor studies, pre-incubate cells with 25 µL of the 2x inhibitor solution for 30-60 minutes before adding 25 µL of a 2x cGAMP/digitonin solution.

    • Include appropriate controls: cells with digitonin only (negative control) and cells with a known STING agonist (positive control).

  • Incubation:

    • Incubate the plate for 4 to 8 hours at 37°C with 5% CO2. Shorter incubation times (4-6 hours) are often sufficient and can minimize cytotoxicity.[5]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add 50 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Protocol 2: Secreted Reporter Assay in THP-1 Monocytes

This protocol uses THP-1 cells, a human monocytic cell line that endogenously expresses STING, engineered with a secreted Lucia luciferase reporter driven by an ISG promoter.[11]

Materials:

  • THP-1-ISG-Lucia stable cell line[11]

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • 2',3'-cGAMP

  • LyoVec™ or similar transfection reagent for cyclic dinucleotides

  • 96-well assay plates

  • QUANTI-Luc™ 4 Lucia/Gaussia detection reagent[11]

  • White 96-well detection plates

  • Luminometer

Methodology:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1-ISG-Lucia cells in suspension.

    • For adherent cultures, differentiate the cells by treating with PMA (25-50 ng/mL) for 18-24 hours.[10] After differentiation, replace the medium with fresh, PMA-free medium.

  • Cell Seeding:

    • Seed THP-1 cells (either in suspension or differentiated and adherent) into a 96-well plate at a density of 50,000 to 100,000 cells per well in 180 µL of complete RPMI medium.

  • Cell Stimulation:

    • Prepare 10x solutions of 2',3'-cGAMP in sterile water or buffer.

    • Complex the 2',3'-cGAMP with a suitable transfection reagent like LyoVec™ according to the manufacturer's instructions.

    • Add 20 µL of the complexed 2',3'-cGAMP to the appropriate wells.

    • Include controls: untreated cells and cells treated with transfection reagent only.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Reporter Assay:

    • Carefully transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.

    • Prepare the QUANTI-Luc™ working solution according to the manufacturer's protocol.

    • Add 50 µL of the QUANTI-Luc™ working solution to each well containing the supernatant.

    • Measure luminescence immediately on a luminometer.

Troubleshooting and Considerations

  • Cell Permeability: The delivery of 2',3'-cGAMP into the cytoplasm is a critical step. The concentration of the permeabilizing agent (e.g., digitonin) must be optimized for each cell line to ensure efficient delivery without causing excessive cell death. Transfection-based methods are an alternative but may also require optimization.

  • Cell Line Choice: HEK293T cells are commonly used due to their high transfection efficiency and low endogenous innate immune signaling.[8][9] However, they often require overexpression of STING for a robust response. THP-1 cells endogenously express the necessary pathway components, providing a more physiologically relevant model.[11][13]

  • Reporter Choice: Luciferase assays generally offer a wider dynamic range and higher sensitivity compared to SEAP assays. Secreted reporters (like Lucia or SEAP) allow for kinetic studies as the supernatant can be sampled at multiple time points without lysing the cells.[14]

  • Signal-to-Background Ratio: To achieve a high signal-to-background ratio, it is important to minimize basal reporter activity. This can be achieved by using reporter constructs with minimal promoters and ensuring cells are healthy and not overly dense.[15]

This document is for research use only and does not constitute a clinical recommendation.

References

Method

Application Notes and Protocols for In Vivo Delivery of 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of current and emerging methods for the in vivo delivery of 2',3'-cyclic guanosine monophosphate-ad...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and emerging methods for the in vivo delivery of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in selecting and implementing the most suitable delivery strategy for their preclinical studies.

Introduction

2',3'-cGAMP is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, effectively converting immunologically "cold" tumors into "hot" ones by promoting the infiltration and activation of cytotoxic T cells.[3][4] However, the therapeutic potential of 2',3'-cGAMP is limited by its inherent properties: the molecule is anionic, rendering it poorly membrane-permeable, and it is susceptible to rapid enzymatic degradation in the extracellular environment.[3][5][6][7] Consequently, effective in vivo delivery strategies are paramount to protect 2',3'-cGAMP from degradation and facilitate its entry into the cytosol of target cells, where STING resides.[1][8]

This document outlines various delivery methods, including direct intratumoral injection and advanced nanoparticle-based systems designed for both local and systemic administration.

Signaling Pathway and Experimental Workflow

To understand the context of 2',3'-cGAMP delivery, it is essential to visualize the STING signaling pathway and the general workflow of an in vivo study.

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Delivered_cGAMP 2',3'-cGAMP (Delivery Vehicle) cGAMP 2',3'-cGAMP Delivered_cGAMP->cGAMP Release STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Gene Transcription pIRF3->IFN_Genes Translocates & Initiates Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN Expression & Secretion

Figure 1: Simplified STING Signaling Pathway.

In_Vivo_Workflow Formulation 1. Formulation of 2',3'-cGAMP Delivery System Administration 2. In Vivo Administration (e.g., Intratumoral, IV) Formulation->Administration Monitoring 3. Tumor Growth and Survival Monitoring Administration->Monitoring Analysis 4. Pharmacokinetic & Biodistribution Analysis Administration->Analysis Immune_Profiling 5. Immune Profiling of Tumor Microenvironment Administration->Immune_Profiling Tumor_Model Syngeneic Mouse Tumor Model Tumor_Model->Administration Data_Evaluation 6. Evaluation of Efficacy and Mechanism Monitoring->Data_Evaluation Analysis->Data_Evaluation Immune_Profiling->Data_Evaluation

Figure 2: General Experimental Workflow for In Vivo Studies.

Delivery Methods and Protocols

Direct Intratumoral Injection

Direct injection of "free" 2',3'-cGAMP into the tumor is the simplest delivery method. This approach relies on the local concentration to drive cellular uptake and STING activation within the tumor microenvironment. While straightforward, this method can be limited by the rapid clearance of cGAMP and may not be suitable for metastatic or inaccessible tumors.[3][9]

Experimental Protocol: Intratumoral Injection of Free 2',3'-cGAMP

  • Materials:

    • 2',3'-cGAMP sodium salt

    • Sterile, endotoxin-free phosphate-buffered saline (PBS)

    • Syringes (e.g., 30-gauge insulin syringes)

    • Tumor-bearing mice (e.g., C57BL/6 with established B16-F10 melanoma or BALB/c with CT26 colon carcinoma)

  • Procedure:

    • Preparation of Dosing Solution: Dissolve 2',3'-cGAMP in sterile PBS to the desired concentration. A typical concentration might be 0.1 mg/mL. Ensure the final solution is sterile-filtered.

    • Animal Handling: Anesthetize the tumor-bearing mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Injection: Carefully inject a defined volume (e.g., 25-50 µL) of the 2',3'-cGAMP solution directly into the established tumor.[9] The dose can range from 2.5 to 10 µg per injection, depending on the tumor model and study design.[9][10]

    • Treatment Schedule: Injections are typically repeated every few days (e.g., on days 5, 10, and 15 post-tumor implantation).[9]

    • Monitoring: Monitor tumor growth using calipers and overall animal health and survival.

Nanoparticle-Based Delivery Systems

To overcome the limitations of free cGAMP, various nanoparticle-based delivery systems have been developed. These carriers protect cGAMP from degradation, improve its pharmacokinetic profile, and enhance its delivery into the cytosol of target cells.

Cationic liposomes are composed of positively charged lipids that can electrostatically interact with the negatively charged 2',3'-cGAMP and the cell membrane, facilitating cellular uptake.[5][8]

Experimental Protocol: Preparation and Administration of cGAMP-Loaded Cationic Liposomes

  • Materials:

    • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

    • Cholesterol

    • (Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) for PEGylation

    • 2',3'-cGAMP

    • Chloroform

    • Sterile PBS or other suitable buffer

    • Rotary evaporator, bath sonicator, and membrane extruder

  • Procedure:

    • Lipid Film Hydration:

      • Dissolve DOTAP and cholesterol (and DSPE-PEG2000 if applicable, at a desired molar ratio, e.g., 5 mol%) in chloroform in a round-bottom flask.[8]

      • Remove the chloroform using a rotary evaporator to form a thin lipid film.

      • Dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Encapsulation:

      • Rehydrate the lipid film with a solution of 2',3'-cGAMP in sterile buffer.

      • The mixture is then subjected to several freeze-thaw cycles followed by sonication.[8]

    • Sizing:

      • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.[8]

    • Purification: Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.

    • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • In Vivo Administration: Administer the liposomal cGAMP formulation via intratumoral or intravenous injection at a specified dose (e.g., 1-5 mg/kg).

Polymersomes are vesicles formed from amphiphilic block copolymers. They can be engineered to be pH-sensitive, which aids in the endosomal escape and cytosolic delivery of encapsulated cGAMP.[3][11]

Experimental Protocol: Formulation of STING-Activating Nanoparticles (STING-NPs)

  • Materials:

    • Custom-synthesized amphiphilic block copolymer

    • 2',3'-cGAMP

    • Ethanol

    • Deionized water

    • Sonicator

  • Procedure:

    • Polymer Dissolution: Dissolve the synthesized polymer in ethanol (e.g., at 1000 mg/mL) and heat to 37°C.[3]

    • cGAMP Addition: Add an equivalent volume of a concentrated 2',3'-cGAMP solution (e.g., 50 mg/mL in DI water) to the polymer solution.[3]

    • Equilibration: Mix and allow the solution to equilibrate at 37°C for 1 hour, resulting in a gel.[3]

    • Nanoparticle Dispersion: Dilute the gel in DI water and sonicate at 40°C for at least 2 hours to disperse the nanoparticles.[3]

    • Purification and Characterization: Purify the STING-NPs to remove free cGAMP and characterize them for size, drug loading, and release properties.

    • In Vivo Administration: Administer intravenously to tumor-bearing mice.

Lipid nanoparticles (LNPs) are another effective vehicle for nucleic acid and small molecule delivery. Ionizable lipids within the LNP formulation can facilitate endosomal escape.

Experimental Protocol: Preparation of cGAMP-LNPs

  • Materials:

    • Ionizable lipid (e.g., LHHK)

    • Helper lipids (e.g., cholesterol, DSPC)

    • PEG-lipid

    • 2',3'-cGAMP

    • Ethanol

    • Citrate buffer (pH 4.0)

    • PBS (pH 7.4)

    • Microfluidic mixing device

  • Procedure:

    • Phase Preparation:

      • Prepare a lipid phase by dissolving the ionizable lipid, helper lipids, and PEG-lipid in ethanol.

      • Prepare an aqueous phase by dissolving 2',3'-cGAMP in a low pH buffer (e.g., citrate buffer).

    • Microfluidic Mixing:

      • Use a microfluidic device to rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio. This process leads to the self-assembly of LNPs with encapsulated cGAMP.

    • Dialysis and Concentration:

      • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH, which neutralizes the surface charge.

      • Concentrate the LNP suspension using a centrifugal filter device.

    • Characterization: Analyze the cGAMP-LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[12]

    • In Vivo Administration: Administer systemically (e.g., intravenously) to mouse models of cancer.[12]

Quantitative Data Summary

The efficacy of different 2',3'-cGAMP delivery methods can be compared based on pharmacokinetic parameters, biodistribution, and anti-tumor effects observed in preclinical models.

Table 1: Pharmacokinetic and Biodistribution Data

Delivery MethodParameterValueAnimal ModelReference
Free cGAMP Half-lifeVery short (rapidly metabolized)C57BL/6 Mice[3][6]
STING-NPs (Polymersome) Half-life Improvement40-fold increase vs. free cGAMPC57BL/6 Mice[3][6]
BiodistributionIncreased accumulation in liver and spleenC57BL/6 Mice[3][6]
Cationic Liposomes Tumor RetentionIncreased retention at tumor siteMelanoma Model[5][8]
Co-localizationCo-localizes with tumor-associated APCsMelanoma Model[5][8]

Table 2: In Vivo Efficacy Data

Delivery MethodAdministration RouteTumor ModelKey FindingReference
Free cGAMP Intratumoral4T1, mSCC1, CT26Significantly delayed tumor growth[9]
Cationic Liposomes IntravenousMetastatic Melanoma (Lung)Anti-tumor activity observed (free cGAMP had no effect)[5][8]
IntratumoralOrthotopic MelanomaCleared established tumors and induced immune memory[5][8]
STING-NPs (Polymersome) IntravenousB16-F10 MelanomaInflux of >20-fold more CD4+ and CD8+ T-cells[3][6]
Increased response rates to αPD-L1 antibodies[3]
cGAMP-LNP SystemicPancreatic CancerExhibited promising antitumor activity[12]

Conclusion

The choice of delivery method for 2',3'-cGAMP in in vivo studies depends on the specific research question, the tumor model, and the desired therapeutic outcome. While direct intratumoral injection is a viable option for accessible tumors, nanoparticle-based delivery systems offer significant advantages in terms of stability, bioavailability, and the potential for systemic administration. Cationic liposomes, polymersomes, and lipid nanoparticles have all demonstrated enhanced efficacy in preclinical models by improving the delivery of 2',3'-cGAMP to the STING pathway in immune cells within the tumor microenvironment. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies aimed at harnessing the therapeutic potential of STING activation.

References

Application

Application Notes and Protocols for 2',3'-cGAMP as a Vaccine Adjuvant for Infectious Diseases

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclic GMP-AMP (2',3'-cGAMP) is a potent innate immune agonist and a promising vaccine adjuvant for infectious diseases.[1][2] As a natural lig...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (2',3'-cGAMP) is a potent innate immune agonist and a promising vaccine adjuvant for infectious diseases.[1][2] As a natural ligand for the Stimulator of Interferon Genes (STING) pathway, 2',3'-cGAMP initiates a cascade of signaling events that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] This robust innate immune activation enhances the adaptive immune response to co-administered antigens, leading to increased antibody production and stronger T-cell-mediated immunity.[1][2][4] These application notes provide an overview of 2',3'-cGAMP's mechanism of action, along with detailed protocols for its use and evaluation as a vaccine adjuvant in preclinical research.

Mechanism of Action: The STING Signaling Pathway

2',3'-cGAMP is a cyclic dinucleotide (CDN) produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA, a danger signal often associated with viral or bacterial infections.[1][2] When used as a vaccine adjuvant, exogenously delivered 2',3'-cGAMP is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), where it binds to and activates the STING protein located on the endoplasmic reticulum.[1]

STING activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK). TBK1 phosphorylates and activates Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-α and IFN-β).[1] Simultaneously, IKK activation leads to the activation of the NF-κB pathway, which drives the expression of pro-inflammatory cytokines and chemokines.[1] This concerted innate immune response promotes the maturation and activation of APCs, enhancing their ability to prime antigen-specific CD4+ and CD8+ T cells and stimulate B cells to produce high-affinity antibodies.[4][5]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP 2',3'-cGAMP STING STING (on ER) cGAMP->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IKK IKK STING->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IKK->NFkB Activates Type1_IFN Type I Interferons (IFN-α, IFN-β) pIRF3_nuc->Type1_IFN Induces Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_nuc->Pro_inflammatory_Cytokines Induces Transcription

Figure 1: 2',3'-cGAMP-mediated STING signaling pathway.

Data Presentation: Efficacy of 2',3'-cGAMP as a Vaccine Adjuvant

The following tables summarize quantitative data from preclinical studies evaluating 2',3'-cGAMP as a vaccine adjuvant for various infectious diseases.

Table 1: Humoral Immune Response to 2',3'-cGAMP Adjuvanted Vaccines

Infectious Agent Vaccine Antigen Animal Model Adjuvant Dose Antigen-Specific IgG Titer (vs. Antigen Alone) Neutralizing Antibody Titer (vs. Antigen Alone) Reference
Influenza A (H1N1)Recombinant Hemagglutinin (HA)Mice5 µg~3-fold increase in IgG/IgM ratio4-fold higher HAI GMT[6]
Influenza A (H1N1)mRNA LNP vaccineMiceNot specifiedMaintained robust antibody responsesNot specified[3]
Human Papillomavirus (HPV) 16Mutated E7 proteinMiceNot specifiedSignificantly higher total IgGNot applicable[7]
Adenovirus Hu5 (AdHu5)AdHu5 vectorMice~10 µgSignificantly higher anti-hexon IgGNot applicable[8]

Table 2: Cellular Immune Response to 2',3'-cGAMP Adjuvanted Vaccines

Infectious Agent Vaccine Antigen Animal Model Adjuvant Dose T-Cell Response Metric Result (vs. Antigen Alone) Reference
Influenza A (H1N1)mRNA LNP vaccineMiceNot specifiedIL-4 and IFN-γ secreting cells (ELISpot)Increased number of cytokine-secreting splenocytes[3]
Human Papillomavirus (HPV) 16Mutated E7 proteinMiceNot specifiedIFN-γ secretion (ELISA)Highest levels of IFN-γ in combination with CpG-C[7]
Adenovirus Hu5 (AdHu5)AdHu5 vectorMice~10 µgIFN-γ secreting splenocytes (ELISpot)Significantly higher number of spot-forming cells[8]

Table 3: Protective Efficacy of 2',3'-cGAMP Adjuvanted Vaccines

Infectious Agent Vaccine Antigen Animal Model Adjuvant Dose Challenge Model Protection Outcome Reference
Influenza A (H1N1)Subunit vaccine with Quil-AAged Mice5 µgLive influenza virus challenge100% survival and significantly reduced morbidity[2]
Influenza AMultivalent mRNA LNP vaccineMiceNot specifiedHomologous and heterologous viral challengeComplete protection against homologous and partial protection against heterologous strains[3]

Experimental Protocols

The following are detailed protocols for the formulation, administration, and evaluation of vaccines adjuvanted with 2',3'-cGAMP.

Experimental_Workflow cluster_preparation Vaccine Preparation cluster_immunization Immunization cluster_evaluation Immunological Evaluation cluster_challenge Protective Efficacy Formulation 1. Vaccine Formulation (Antigen + 2',3'-cGAMP) Immunization 2. Animal Immunization (e.g., mice) Formulation->Immunization Humoral 3a. Humoral Response (ELISA for IgG titers) Immunization->Humoral Cellular 3b. Cellular Response (ELISpot/ICS for T-cells) Immunization->Cellular Challenge 4. In Vivo Challenge (with infectious agent) Immunization->Challenge Outcome 5. Assessment of Protection (Survival, Viral Load) Challenge->Outcome

Figure 2: General experimental workflow for evaluating 2',3'-cGAMP adjuvanted vaccines.

Protocol 1: Preparation and Formulation of 2',3'-cGAMP Adjuvanted Vaccine

Materials:

  • Lyophilized 2',3'-cGAMP (vaccine grade)[9][10]

  • Sterile, endotoxin-free physiological water or phosphate-buffered saline (PBS)[9]

  • Antigen of interest (e.g., recombinant protein, inactivated virus)

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Reconstitution of 2',3'-cGAMP:

    • Aseptically add sterile, endotoxin-free physiological water to the lyophilized 2',3'-cGAMP to achieve a desired stock concentration (e.g., 1 mg/mL).[9]

    • Gently mix by pipetting up and down until fully dissolved. Avoid vigorous vortexing.[9]

    • Store the stock solution in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9]

  • Vaccine Formulation:

    • On the day of immunization, thaw an aliquot of the 2',3'-cGAMP stock solution.

    • In a sterile microcentrifuge tube, mix the desired amount of antigen with the appropriate volume of the 2',3'-cGAMP stock solution.

    • The final dose of 2',3'-cGAMP for mice typically ranges from 5 to 50 µg per mouse.[9][11] The optimal dose should be determined empirically for each antigen and disease model.

    • Adjust the final volume of the vaccine formulation with sterile PBS to the desired injection volume (e.g., 50-100 µL for intramuscular or subcutaneous injection in mice).

    • Keep the formulated vaccine on ice until injection.

Protocol 2: Immunization of Mice

Materials:

  • Formulated 2',3'-cGAMP adjuvanted vaccine

  • Appropriate animal model (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal handling and restraint equipment

Procedure:

  • Animal Handling: Acclimatize animals to the facility for at least one week prior to the start of the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Immunization Schedule: A typical prime-boost immunization schedule can be followed. For example:

    • Day 0: Prime immunization.

    • Day 14 or 21: Boost immunization with the same vaccine formulation.

  • Injection Route: The route of administration can influence the immune response. Common routes include:

    • Intramuscular (IM): Inject 50 µL into the tibialis anterior muscle.

    • Subcutaneous (SC): Inject 100 µL at the base of the tail or in the scruff of the neck.

  • Control Groups: Include the following control groups for comparison:

    • Antigen alone (without adjuvant)

    • Adjuvant alone (2',3'-cGAMP without antigen)

    • Vehicle control (e.g., PBS)

Protocol 3: Evaluation of Humoral Immunity by ELISA

Materials:

  • Antigen-specific ELISA plates (coated with the vaccine antigen)

  • Serum samples collected from immunized and control mice (e.g., via tail bleed or terminal cardiac puncture)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Serum Collection: Collect blood samples from mice at various time points post-immunization (e.g., day 14, 28, and/or at the end of the study). Allow the blood to clot, centrifuge to separate the serum, and store at -20°C or -80°C.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the vaccine antigen at an optimized concentration (e.g., 1-5 µg/mL) in a suitable coating buffer overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Serially dilute the serum samples in blocking buffer (e.g., starting at a 1:100 dilution). Add the diluted samples to the plate and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color change is observed.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background).

Protocol 4: Evaluation of Cellular Immunity by ELISpot

Materials:

  • ELISpot plates (e.g., PVDF-membrane 96-well plates)

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4)

  • Spleens or peripheral blood mononuclear cells (PBMCs) from immunized and control mice

  • Antigenic peptides or the vaccine antigen for in vitro restimulation

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Enzyme-conjugated streptavidin (if using a biotinylated detection antibody)

  • Substrate for the enzyme (e.g., AEC or BCIP/NBT)

  • ELISpot reader

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of splenocytes or isolate PBMCs from immunized mice.

  • ELISpot Plate Preparation:

    • Coat the ELISpot plate with the capture antibody overnight at 4°C.

    • Wash and block the plate.

  • Cell Stimulation:

    • Add the prepared cells to the wells of the ELISpot plate.

    • Stimulate the cells with the antigenic peptides or the vaccine antigen at an optimized concentration. Include a positive control (e.g., PMA/ionomycin) and a negative control (medium alone).

    • Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add the enzyme-conjugated streptavidin.

    • Wash the plate and add the substrate to develop the spots.

    • Stop the reaction by washing with water.

  • Data Analysis: Count the number of spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.

Protocol 5: In Vivo Protection Study

Materials:

  • Immunized and control mice

  • A virulent strain of the infectious agent for challenge

  • Appropriate biosafety level (BSL) facility and procedures

  • Equipment for monitoring animal health (e.g., balance for weighing mice)

Procedure:

  • Challenge: At a specified time point after the final immunization, challenge the mice with a lethal or sub-lethal dose of the infectious agent via a relevant route of infection (e.g., intranasal for respiratory pathogens).

  • Monitoring: Monitor the mice daily for signs of disease, such as weight loss, morbidity, and mortality, for a defined period (e.g., 14 days).

  • Endpoint Analysis:

    • Survival: Record the survival rate in each group.

    • Viral Load/Bacterial Burden: At specific time points post-challenge, euthanize a subset of mice from each group and collect relevant tissues (e.g., lungs, spleen, liver) to quantify the pathogen load by plaque assay, TCID₅₀, or quantitative PCR/RT-PCR.

  • Data Analysis: Compare the survival curves, weight loss profiles, and pathogen loads between the vaccinated and control groups to determine the protective efficacy of the vaccine.

Adjuvant_Mechanism cluster_innate Innate Immune Activation cluster_adaptive Enhanced Adaptive Immunity cluster_protection Protective Immunity cGAMP 2',3'-cGAMP Adjuvant APC Antigen Presenting Cell (APC) Activation & Maturation cGAMP->APC Activates via STING T_cell Enhanced Antigen-Specific T-Cell Response (CD4+ & CD8+) APC->T_cell Primes B_cell Enhanced Antigen-Specific B-Cell Response APC->B_cell Activates Protection Improved Protection against Infectious Disease T_cell->Protection B_cell->Protection

Figure 3: Logical relationship of 2',3'-cGAMP's adjuvant effect.

References

Method

Application Notes and Protocols for Intratumoral Injection of 2',3'-cGAMP in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and practical protocols for utilizing intratumoral (IT) injection of 2',3'-cyclic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical protocols for utilizing intratumoral (IT) injection of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) as a cancer therapeutic agent. The information compiled is based on preclinical studies and is intended to guide the design and execution of research in this promising area of cancer immunotherapy.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] In the context of oncology, the activation of the cGAS-STING pathway within the tumor microenvironment (TME) has emerged as a potent strategy to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them susceptible to immune-mediated destruction.[4]

2',3'-cGAMP is a potent, natural STING agonist produced by cGAS in mammalian cells.[5] Intratumoral administration of 2',3'-cGAMP directly activates STING in tumor-resident immune cells, such as dendritic cells (DCs), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7] This, in turn, promotes the recruitment and activation of various immune effector cells, including cytotoxic T lymphocytes and natural killer (NK) cells, to mount a robust anti-tumor response.[8][9]

Mechanism of Action: The cGAS-STING Signaling Pathway

The intratumoral delivery of 2',3'-cGAMP bypasses the need for endogenous cGAS activation and directly engages the STING pathway. The key steps are outlined below:

  • STING Activation: Exogenously delivered 2',3'-cGAMP binds to the STING protein located on the endoplasmic reticulum (ER) of immune cells within the TME.[6]

  • Conformational Change and Trafficking: This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][10]

  • TBK1 and IRF3 Recruitment and Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[1][6]

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it acts as a transcription factor.

  • Type I Interferon Production: Nuclear IRF3 drives the transcription of genes encoding for type I interferons (e.g., IFN-α and IFN-β).[1]

  • NF-κB Activation: STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][5]

  • Anti-Tumor Immune Response: The secreted type I IFNs and cytokines orchestrate a broad anti-tumor immune response, including the maturation of dendritic cells, cross-presentation of tumor antigens, and the activation and recruitment of cytotoxic T lymphocytes and NK cells.[7][8]

STING Signaling Pathway Activation by 2',3'-cGAMP.
Data Presentation: Preclinical Efficacy of Intratumoral 2',3'-cGAMP

The following tables summarize quantitative data from key preclinical studies investigating the anti-tumor effects of intratumoral 2',3'-cGAMP administration in various murine cancer models.

Table 1: In Vivo Anti-Tumor Efficacy of Intratumoral 2',3'-cGAMP Monotherapy

Tumor ModelMouse Strain2',3'-cGAMP DoseDosing ScheduleKey OutcomesReference
4T1 (Breast Cancer)BALB/c2.5 µg/25 µLDays 5 and 10 post-implantationSignificant delay in tumor growth[11]
mSCC (Squamous Cell Carcinoma)BALB/c2.5 µg/25 µLDays 5 and 10 post-implantationSignificant delay in tumor growth[11]
CT26 (Colon Cancer)BALB/c2.5 µg/25 µLDays 5 and 10 post-implantationSignificant delay in tumor growth[11]
B16F10 (Melanoma)C57BL/62.5 µg/25 µLNot specifiedSTING-dependent macrophage accumulation[11]
E0771 (Breast Cancer)C57BL/61 µg/25 µLDay 7 post-implantationIncreased neutrophil infiltration[12]
B16F10 (Melanoma)C57BL/61-2.5 µg/25 µLDay 7 post-implantationEnhanced neutrophil infiltration[12]
3LL (Lung Cancer)C57BL/61-2.5 µg/25 µLDay 7 post-implantationEnhanced neutrophil infiltration[12]

Table 2: In Vivo Efficacy of Intratumoral 2',3'-cGAMP in Combination Therapies

Tumor ModelMouse StrainCombination Agent2',3'-cGAMP DoseDosing ScheduleKey OutcomesReference
B16-PSMA (Melanoma)C57BL/6CART-PSMA cells5 µgDays 11 and 17 post-implantationSynergistic tumor regression and improved survival[13]
B16OVA (Melanoma)C57BL/6CART-gp75 cells5 µgDays 11 and 17 post-implantationSynergistic tumor regression and improved survival[13]

Table 3: Cellular and Cytokine Responses to Intratumoral 2',3'-cGAMP

Tumor ModelMouse Strain2',3'-cGAMP DoseTime PointCellular/Cytokine ResponseReference
4T1, mSCC, CT26BALB/c2.5 µg/25 µL16-24 hoursTransient accumulation of CD11bmid Ly6C+ F4/80+ macrophages[11][14]
E0771, B16F10, 3LLC57BL/60.5-2.5 µg/25 µL4 hoursSignificant increase in CD11b+Ly6G+ neutrophils[12]
4T1BALB/cNot specified12 hoursSystemic increase in IFN-β and other cytokines[15]

Experimental Protocols

Protocol 1: General Procedure for Intratumoral Injection of 2',3'-cGAMP in Murine Tumor Models

This protocol provides a generalized workflow for evaluating the anti-tumor efficacy of intratumorally administered 2',3'-cGAMP.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis tumor_implantation 1. Tumor Cell Implantation (e.g., subcutaneous or mammary fat pad) tumor_growth 2. Tumor Growth Monitoring (Measure with calipers) tumor_implantation->tumor_growth treatment_groups 3. Randomization into Treatment Groups (e.g., Vehicle, cGAMP) tumor_growth->treatment_groups it_injection 4. Intratumoral Injection (2',3'-cGAMP or Vehicle) treatment_groups->it_injection dosing_schedule 5. Repeat Dosing as per Schedule it_injection->dosing_schedule tumor_monitoring 6. Continued Tumor Growth Monitoring dosing_schedule->tumor_monitoring endpoint 7. Euthanasia at Endpoint (e.g., tumor size limit) tumor_monitoring->endpoint tissue_collection 8. Tumor/Spleen/Blood Collection endpoint->tissue_collection survival_analysis 11. Survival Curve Generation endpoint->survival_analysis flow_cytometry 9. Flow Cytometry of Tumors/Spleens tissue_collection->flow_cytometry cytokine_analysis 10. Cytokine Analysis of Serum tissue_collection->cytokine_analysis

General Experimental Workflow for In Vivo Studies.

Materials:

  • 2',3'-cGAMP (e.g., from InvivoGen)

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or physiological water

  • Tumor cells (e.g., 4T1, CT26, B16F10)

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6)

  • 30-gauge needles and insulin syringes

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of 2',3'-cGAMP Solution:

    • Reconstitute lyophilized 2',3'-cGAMP in sterile, endotoxin-free PBS or physiological water to a desired stock concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to the final working concentration (e.g., 0.1 mg/mL for a 2.5 µg/25 µL dose).

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[5]

  • Tumor Cell Implantation:

    • Subcutaneously or orthotopically inject a predetermined number of tumor cells into the flank or relevant tissue (e.g., mammary fat pad for 4T1 cells) of the mice. For example, 1.5 x 105 4T1 cells or 2 x 105 CT26 cells.[11]

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Intratumoral Injection:

    • When tumors reach the desired size (e.g., on day 5 or 7 post-implantation), randomize mice into treatment and control groups.[11][12]

    • Lightly anesthetize the mouse.

    • Carefully insert a 30-gauge needle into the center of the tumor.

    • Slowly inject the desired volume of 2',3'-cGAMP solution (e.g., 25 µL) or vehicle control (PBS).

    • Monitor the mouse until it has recovered from anesthesia.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Follow the predetermined dosing schedule (e.g., injections on days 5 and 10).[11]

    • Monitor mice for signs of toxicity or distress.

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., >300 mm²) or at the end of the study.[11]

Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs)

Materials:

  • Tumor-bearing mice treated as in Protocol 1.

  • Collagenase type II (e.g., Worthington)

  • DNase I

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, F4/80, CD8)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Euthanize mice at a specified time point after the final 2',3'-cGAMP injection (e.g., 4 to 24 hours).[11][12]

    • Excise tumors and mince them into small pieces in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a digestion buffer containing collagenase type II and DNase I.

    • Incubate at 37°C for 60 minutes with gentle agitation.[11]

  • Single-Cell Suspension Preparation:

    • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer to remove debris.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet.

    • If necessary, treat with RBC Lysis Buffer to remove red blood cells. Wash the cells with PBS.

  • Flow Cytometry Staining:

    • Count the cells and aliquot approximately 1-2 x 106 cells per tube.

    • Stain for cell viability using a viability dye.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Add a cocktail of fluorescently conjugated antibodies to identify specific immune cell populations (e.g., macrophages: CD45+, CD11b+, F4/80+; neutrophils: CD45+, CD11b+, Ly6G+).

    • Incubate on ice, protected from light, for 30 minutes.

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage and absolute number of different immune cell populations within the tumor.

Logical Relationship of the Therapeutic Mechanism

The therapeutic effect of intratumoral 2',3'-cGAMP is a multi-step process involving the direct activation of innate immunity, which then bridges to a potent adaptive anti-tumor response.

Therapeutic_Mechanism cluster_initiation Initiation cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response cluster_outcome Therapeutic Outcome cGAMP_injection Intratumoral 2',3'-cGAMP Injection STING_activation STING Activation in APCs (e.g., DCs) cGAMP_injection->STING_activation IFN_production Type I IFN & Cytokine Production STING_activation->IFN_production APC_maturation APC Maturation & Antigen Presentation IFN_production->APC_maturation Innate_cell_recruitment Recruitment of Macrophages, Neutrophils, NK cells IFN_production->Innate_cell_recruitment T_cell_priming Priming & Activation of Tumor-Specific T Cells APC_maturation->T_cell_priming Tumor_cell_killing Immune-Mediated Tumor Cell Killing Innate_cell_recruitment->Tumor_cell_killing T_cell_infiltration T Cell Infiltration into Tumor T_cell_priming->T_cell_infiltration T_cell_infiltration->Tumor_cell_killing Tumor_regression Tumor Regression Tumor_cell_killing->Tumor_regression

Logical Flow of the Therapeutic Mechanism.

References

Application

Protocols for Transfecting Cells with 2',3'-cGAMP: A Guide for STING Pathway Activation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for the transfection of 2',3'-cyclic guanosine monophosphate...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the transfection of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) into mammalian cells to activate the Stimulator of Interferon Genes (STING) signaling pathway. These guidelines are intended for researchers in immunology, oncology, and drug development who are investigating the innate immune response and its therapeutic applications.

Introduction

2',3'-cGAMP is a potent second messenger that activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral and anti-tumor response.[1][2] Direct delivery of 2',3'-cGAMP into cells bypasses the need for upstream DNA sensing by cGAS and provides a direct method to study and modulate STING-dependent signaling. This document outlines protocols for the effective transfection of 2',3'-cGAMP using common lipid-based and polymer-based transfection reagents, along with methods to quantify downstream pathway activation.

STING Signaling Pathway

Upon successful transfection, 2',3'-cGAMP binds to STING dimers located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5][6]

STING_Pathway Figure 1: The STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus 2_3_cGAMP 2',3'-cGAMP STING_ER STING (ER) 2_3_cGAMP->STING_ER Binding STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer IRF3->pIRF3_dimer Dimerization IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter Nuclear Translocation & Binding IFN_beta_mRNA IFN-β mRNA IFN_promoter->IFN_beta_mRNA Transcription

Caption: Overview of the 2',3'-cGAMP-induced STING signaling cascade.

Experimental Protocols

Successful transfection of 2',3'-cGAMP and subsequent STING activation are dependent on several factors, including the choice of transfection reagent, cell type, and the concentration of both the reagent and 2',3'-cGAMP. Below are detailed protocols for two commonly used transfection methods.

Protocol 1: Lipid-Based Transfection using Lipofectamine 3000

Lipofectamine 3000 is a widely used lipid-based transfection reagent that can efficiently deliver nucleic acids and other small molecules into a variety of cell types.[7]

Materials:

  • Cells of interest (e.g., EA.hy926, HEK293T, THP-1)

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • 2',3'-cGAMP sodium salt (lyophilized powder)

  • Lipofectamine 3000™ Reagent

  • P3000™ Reagent

  • Sterile, nuclease-free microcentrifuge tubes

  • 24-well tissue culture plates

Experimental Workflow:

Transfection_Workflow Figure 2: Experimental Workflow for 2',3'-cGAMP Transfection Seed_Cells Seed cells in a 24-well plate Prepare_cGAMP Prepare 2',3'-cGAMP/P3000 complex in Opti-MEM Seed_Cells->Prepare_cGAMP Prepare_Lipo Prepare Lipofectamine 3000 complex in Opti-MEM Seed_Cells->Prepare_Lipo Combine_Complexes Combine the two complexes and incubate Prepare_cGAMP->Combine_Complexes Prepare_Lipo->Combine_Complexes Add_to_Cells Add transfection complex to cells Combine_Complexes->Add_to_Cells Incubate Incubate for 4-24 hours Add_to_Cells->Incubate Harvest Harvest cells/supernatant for analysis Incubate->Harvest Analysis Downstream Analysis (Western Blot, ELISA, qPCR) Harvest->Analysis

Caption: Step-by-step workflow for transfecting cells with 2',3'-cGAMP.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed approximately 5 x 10^4 EA.hy926 cells per well.[8]

  • Preparation of 2',3'-cGAMP Stock Solution: Reconstitute lyophilized 2',3'-cGAMP sodium salt in sterile, nuclease-free water or DMSO to a stock concentration of 1-5 mg/mL.

  • Transfection Complex Formation (per well of a 24-well plate):

    • cGAMP-P3000 Complex: In a sterile microcentrifuge tube, dilute the desired amount of 2',3'-cGAMP (starting with 0.5-2.5 µg) and 1-2 µL of P3000™ Reagent in 25-65 µL of Opti-MEM™ Medium.[8][9] Mix gently.

    • Lipofectamine 3000 Complex: In a separate sterile microcentrifuge tube, dilute 0.75-1.5 µL of Lipofectamine 3000™ Reagent in 25-65 µL of Opti-MEM™ Medium.[8][9] Mix gently.

    • Combine Complexes: Add the diluted 2',3'-cGAMP/P3000™ complex to the diluted Lipofectamine 3000™ Reagent. Mix gently by pipetting up and down.

    • Incubation: Incubate the combined transfection complex at room temperature for 10-15 minutes.[8][9]

  • Transfection: Carefully add the transfection complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for each cell type and downstream application.[10]

  • Post-Transfection: After the incubation period, the medium can be replaced with fresh complete culture medium if desired, although it is not always necessary.[9]

  • Analysis: Harvest the cell supernatant to measure cytokine secretion (e.g., IFN-β) by ELISA, or lyse the cells to analyze protein phosphorylation (e.g., pSTING, pTBK1) by Western blot or gene expression by RT-qPCR.

Protocol 2: Polymer-Based Transfection using Polyethylenimine (PEI)

Polyethylenimine (PEI) is a cationic polymer that can be a cost-effective alternative to lipid-based reagents for transfecting some cell lines, including HEK293T.[11][12]

Materials:

  • Cells of interest (e.g., HEK293T)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™ or DMEM)

  • 2',3'-cGAMP sodium salt

  • Linear PEI (25 kDa), sterile, pH 7.0, 1 mg/mL stock solution

  • Sterile, nuclease-free microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.

  • Transfection Complex Formation (per well of a 6-well plate):

    • In a sterile microcentrifuge tube, dilute 2-5 µg of 2',3'-cGAMP in 250 µL of serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute PEI at a 1:2 to 1:3 ratio (µg of 2',3'-cGAMP to µL of 1 mg/mL PEI stock). For example, for 2 µg of 2',3'-cGAMP, use 4-6 µL of PEI. Dilute the PEI in 250 µL of serum-free medium.

    • Add the diluted PEI solution to the diluted 2',3'-cGAMP solution and mix immediately by vortexing gently.

    • Incubate the mixture at room temperature for 15-30 minutes.[11][12]

  • Transfection: Add the 500 µL of the 2',3'-cGAMP-PEI complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the incubation, gently aspirate the medium containing the transfection complexes and replace it with fresh, complete culture medium to minimize cytotoxicity.

  • Further Incubation and Analysis: Continue to incubate the cells for a total of 24-48 hours post-transfection before harvesting for downstream analysis as described in Protocol 1.

Data Presentation: Quantitative Analysis of STING Activation

The following tables summarize expected quantitative outcomes following 2',3'-cGAMP transfection. Note that these values are illustrative and optimal conditions and results will vary depending on the specific cell line, passage number, and experimental setup.

Table 1: Recommended Transfection Parameters for 2',3'-cGAMP

ParameterLipofectamine 3000PEI
Cell Line Examples EA.hy926, THP-1, HEK293T, A549HEK293T, CHO
2',3'-cGAMP Conc. 0.1 - 10 µg/mL[10]5 - 10 µg/mL[13]
Reagent Ratio 1:1.5 to 1:3 (µg cGAMP:µL Lipo 3000)1:2 to 1:3 (µg cGAMP:µL PEI)[13]
Incubation Time 4 - 24 hours[10]24 - 48 hours (post-media change)

Table 2: Representative Quantification of Downstream STING Activation

AssayCell Line2',3'-cGAMP Conc.Time PointExpected ResultReference
pSTING (Western Blot) Differentiated THP-110 µg/mL6 hoursClear band indicating phosphorylation[14]
IFN-β (ELISA) J2-BMMs3 µg/mL12 hours>1000 pg/mL[15]
IFN-β (ELISA) Hepa1-683.3 µM (~58 µg/mL)24 hours~150 pg/mL[16]
ISG Expression (qPCR) Mouse Lung (in vivo)5 µ g/mouse Not specifiedStrong induction of Mx1, ISG15[17]
Cell Viability (MTS) Murine Cancer Cells10 µM (~7 µg/mL)Not specified>80% viability[18]

Troubleshooting

Low Transfection Efficiency:

  • Optimize cell confluency: Ensure cells are in a logarithmic growth phase and are 70-90% confluent.[8][19]

  • Optimize reagent and 2',3'-cGAMP ratio: Perform a dose-response matrix to find the optimal ratio for your specific cell line.

  • Use high-quality reagents: Ensure transfection reagents have been stored correctly and 2',3'-cGAMP is of high purity.

  • Check for contaminants: Mycoplasma contamination can significantly affect transfection efficiency.[20]

High Cell Toxicity:

  • Reduce the amount of transfection reagent and/or 2',3'-cGAMP. [8]

  • Decrease the incubation time with the transfection complex.

  • Change the medium 4-6 hours post-transfection.

  • Ensure cells are healthy and not at a high passage number. [21]

No or Low STING Pathway Activation:

  • Confirm transfection efficiency: Use a fluorescently labeled control molecule to verify delivery.

  • Check for endogenous STING expression: Some cell lines, like HEK293T, have low or absent endogenous STING expression and may require co-transfection with a STING expression plasmid.[22]

  • Optimize harvest time: The kinetics of STING pathway activation can vary. Perform a time-course experiment to identify the peak of phosphorylation and cytokine production.[10]

  • Verify antibody and assay performance: Use positive controls to ensure that your detection methods (Western blot, ELISA, qPCR) are working correctly.

References

Method

Illuminating the Innate Immune Response: Imaging the cGAS-STING Pathway with Fluorescently Labeled 2',3'-cGAMP

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of th...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. A key player in this cascade is the second messenger molecule 2',3'-cyclic GMP-AMP (2',3'-cGAMP). The development of fluorescently labeled 2',3'-cGAMP has provided researchers with a powerful tool to visualize and dissect this signaling pathway in real-time. These fluorescent analogs allow for the direct observation of 2',3'-cGAMP uptake, localization, and interaction with its receptor, STING, within living cells. This document provides detailed application notes and protocols for utilizing fluorescently labeled 2',3'-cGAMP in various imaging studies, including fluorescence microscopy, flow cytometry, and high-content screening.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage. Cytosolic dsDNA binds to and activates cGAS, which in turn synthesizes 2',3'-cGAMP from ATP and GTP.[1] This cyclic dinucleotide then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, culminating in an antiviral and anti-tumor immune response.

Caption: The cGAS-STING signaling pathway.

Applications of Fluorescently Labeled 2',3'-cGAMP

Fluorescently labeled 2',3'-cGAMP serves as a versatile tool for a range of imaging applications aimed at understanding the cGAS-STING pathway.

  • Live-Cell Imaging of Cellular Uptake and Localization: Visualizing the entry and distribution of fluorescent 2',3'-cGAMP in real-time provides insights into its transport mechanisms and subcellular destination.

  • Monitoring STING Activation and Trafficking: The binding of fluorescent 2',3'-cGAMP to STING can be used to track the subsequent translocation of the STING protein from the ER to the Golgi, a key step in pathway activation.

  • High-Throughput Screening (HTS) for Modulators of the cGAS-STING Pathway: Fluorescently labeled 2',3'-cGAMP is amenable to automated imaging platforms, enabling the screening of large compound libraries for potential inhibitors or activators of the pathway.[2][3]

  • Flow Cytometry Analysis of STING Pathway Activation: Flow cytometry can be employed to quantify the uptake of fluorescent 2',3'-cGAMP at a single-cell level and to correlate this with downstream signaling events, such as the phosphorylation of IRF3.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of fluorescently labeled 2',3'-cGAMP in various imaging applications.

Table 1: Commonly Used Fluorescently Labeled 2',3'-cGAMP Analogs

Fluorescent LabelExcitation (nm)Emission (nm)Common Applications
Cy5~650~670Fluorescence Microscopy, Flow Cytometry
Fluorescein (FITC)~495~525Fluorescence Microscopy, Flow Cytometry
Rhodamine~550~575Fluorescence Microscopy
Intrinsic Fluorescent Analog (cthGAMP)~310~450Two-Photon Microscopy

Table 2: Recommended Concentration Ranges and Incubation Times

ApplicationCell TypeFluorescent 2',3'-cGAMP ConcentrationIncubation Time
Live-Cell Microscopy (Uptake)THP-1 cells50 - 200 µM1 - 4 hours
Flow Cytometry (STING Stimulation)Immune cells10 µg/mL1 - 2 hours
High-Content ScreeningVarious1 - 10 µM30 min - 2 hours
Photoaffinity LabelingHeLa cell lysate0.5 - 2 µM30 minutes

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent 2',3'-cGAMP Uptake by Fluorescence Microscopy

This protocol describes the visualization of fluorescently labeled 2',3'-cGAMP uptake in live cells using a confocal or wide-field fluorescence microscope.

Materials:

  • Fluorescently labeled 2',3'-cGAMP (e.g., Cy5-cGAMP)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells of interest (e.g., THP-1 monocytes)

  • Glass-bottom imaging dishes or slides

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-80% confluency on the day of the experiment.

  • Preparation of Fluorescent 2',3'-cGAMP: Prepare a stock solution of fluorescently labeled 2',3'-cGAMP in sterile, nuclease-free water or DMSO. Dilute the stock solution to the desired final concentration (e.g., 50 µM) in pre-warmed live-cell imaging medium.

  • Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the imaging medium containing the fluorescent 2',3'-cGAMP to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) in an incubator or on the microscope stage within an environmental chamber.

  • Image Acquisition: Acquire images using the fluorescence microscope. Use the appropriate laser lines and emission filters for the chosen fluorophore. Acquire both fluorescence and brightfield (or DIC) images. Time-lapse imaging can be performed to monitor uptake over time.

Live_Cell_Imaging_Workflow A Seed cells on glass-bottom dish C Treat cells with fluorescent 2',3'-cGAMP A->C B Prepare fluorescent 2',3'-cGAMP solution B->C D Incubate at 37°C C->D E Acquire images using fluorescence microscope D->E Flow_Cytometry_Workflow A Stimulate cells with fluorescent 2',3'-cGAMP B Fix and permeabilize cells A->B C Intracellular staining for phospho-IRF3 B->C D Acquire data on flow cytometer C->D E Analyze uptake and signaling D->E HCS_Workflow A Plate STING-GFP cells in multi-well plates B Treat with compound library A->B C Stimulate with fluorescent 2',3'-cGAMP B->C D Acquire images with high-content imager C->D E Analyze STING translocation and identify hits D->E

References

Application

cGAS activity assay measuring 2',3'-cGAMP production

This document provides detailed application notes and protocols for measuring the enzymatic activity of cyclic GMP-AMP synthase (cGAS) by quantifying its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). These assays are cruc...

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for measuring the enzymatic activity of cyclic GMP-AMP synthase (cGAS) by quantifying its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). These assays are crucial for basic research into the innate immune system and for the development of novel therapeutics targeting the cGAS-STING pathway.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[2] It utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to synthesize the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3] This cyclic dinucleotide then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum membrane.[1][4] STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5]

Given its central role in immunity, the cGAS-STING pathway is a promising target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infectious diseases.[1][6] Therefore, robust and accurate methods for measuring cGAS enzymatic activity are essential for screening and characterizing potential modulators of this pathway. The most direct method to determine cGAS activity is to quantify the production of 2',3'-cGAMP.

cGAS-STING Signaling Pathway

The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic DNA sensing to the production of type I interferons.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Induces Transcription pIRF3->IFN_Genes Type1_IFN Type I Interferons IFN_Genes->Type1_IFN

Caption: The cGAS-STING signaling pathway.[1][4]

General Experimental Workflow

Measuring cGAS activity typically involves an in vitro enzymatic reaction followed by a specific detection step to quantify the 2',3'-cGAMP produced. The workflow is amenable to high-throughput screening (HTS) for identifying cGAS inhibitors or activators.[7][8]

cGAS_Assay_Workflow cluster_0 Phase 1: Enzymatic Reaction cluster_1 Phase 2: Detection & Analysis prep 1. Prepare Reaction Mix (cGAS, dsDNA, ATP, GTP, Buffer) add_cmpd 2. Add Test Compound (e.g., Inhibitor/Activator) prep->add_cmpd incubate 3. Incubate (e.g., 37°C for 60-120 min) add_cmpd->incubate stop 4. Stop Reaction (e.g., EDTA or heat) incubate->stop detect 5. Detect 2',3'-cGAMP (ELISA, TR-FRET, LC-MS/MS, etc.) stop->detect read 6. Read Signal (Absorbance, Fluorescence, etc.) detect->read analyze 7. Analyze Data (Standard Curve, IC50 calculation) read->analyze

Caption: General workflow for an in vitro cGAS activity assay.

Protocols

Several methods are available for quantifying 2',3'-cGAMP. Below are detailed protocols for two common approaches: a competitive ELISA and quantification by LC-MS/MS.

Protocol 1: cGAS Activity Assay using Competitive ELISA

This protocol is based on commercially available inhibitor screening kits and provides a robust platform for identifying novel inhibitors of human cGAS.[6][9] The assay indirectly measures 2',3'-cGAMP via a competitive enzyme-linked immunosorbent assay.

A. Materials and Reagents

  • Recombinant human cGAS enzyme

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[7]

  • ATP and GTP stock solutions (10 mM each)[3]

  • dsDNA activator (e.g., Interferon Stimulatory DNA (ISD), Herring Testes DNA)

  • Test compounds (dissolved in an appropriate solvent like DMSO)

  • Positive Control Inhibitor (e.g., cGAS inhibitor CU-76)[6]

  • 2',3'-cGAMP ELISA Kit (containing 2',3'-cGAMP-coated plate, primary antibody, HRP-conjugated secondary antibody, standards, and substrate)[9][10]

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

B. cGAS Enzymatic Reaction

  • Thaw all reagents on ice.

  • Prepare the cGAS Reaction Mix in the assay buffer containing the required final concentrations of ATP, GTP, and dsDNA activator. A typical reaction might contain 2.5 mM ATP, 2.5 mM GTP, and 80 ng/µl dsDNA.[11]

  • For inhibitor screening, add 5 µL of the test compound at various concentrations to the wells of a 96-well plate. Include wells for a "100% activity" control (vehicle only) and a positive control inhibitor.

  • Initiate the reaction by adding the cGAS enzyme to the Reaction Mix, and then dispense the complete solution into the wells containing the test compounds.

  • Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to allow for 2',3'-cGAMP production.

  • Stop the reaction according to the kit manufacturer's instructions, often by adding a solution containing EDTA. The reaction products can be stored at -80°C or used immediately in the ELISA.[6]

C. 2',3'-cGAMP Quantification (Competitive ELISA)

  • Prepare a standard curve using the 2',3'-cGAMP standards provided in the ELISA kit. The typical range is between 4.6-10,000 pM.[9]

  • Add the standards, controls, and the stopped cGAS reaction samples to the appropriate wells of the 2',3'-cGAMP antibody-coated ELISA plate.

  • Add the 2',3'-cGAMP-HRP conjugate to each well. This conjugate will compete with the 2',3'-cGAMP in the samples for binding to the antibody.[10]

  • Incubate the plate as specified in the kit manual (e.g., 2 hours at room temperature).[10]

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the TMB substrate solution to each well and incubate until sufficient color develops.

  • Add the stop solution to quench the reaction. The solution in the wells will turn yellow.

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of 2',3'-cGAMP produced in the enzymatic reaction.[6]

D. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations using a four-parameter logistic (4-PL) curve fit.[10]

  • Determine the concentration of 2',3'-cGAMP in each sample by interpolating from the standard curve.

  • Calculate the percentage of cGAS inhibition for each test compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Quantification of 2',3'-cGAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 2',3'-cGAMP in complex samples.[12] This method is ideal for detailed kinetic studies or for measuring cGAMP levels in cell lysates.

A. Materials and Reagents

  • Reagents for the cGAS enzymatic reaction (as described in Protocol 1).

  • 2',3'-cGAMP analytical standard.

  • Isotopically labeled 2',3'-cGAMP internal standard (e.g., ¹³C₁₀,¹⁵N₅-2',3'-cGAMP) for accurate quantification.[12]

  • Acetonitrile (ACN), Formic Acid (FA), Ammonium Carbonate (LC-MS grade).[13]

  • Ultrapure water.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[14]

B. cGAS Enzymatic Reaction & Sample Preparation

  • Perform the in vitro cGAS enzymatic reaction as described in Protocol 1 (steps B1-B5).

  • Stop the reaction by adding ice-cold acetonitrile to a final concentration of 50-80% to precipitate the enzyme and other proteins.

  • Spike the samples with the isotopically labeled internal standard to a known final concentration.

  • Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.

  • Carefully collect the supernatant, which contains the soluble 2',3'-cGAMP.

  • Dry the supernatant completely using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90% ACN with 0.1% formic acid) for LC-MS/MS analysis.[13]

C. LC-MS/MS Analysis

  • Chromatography: Separation is typically achieved using a reverse-phase or anion-exchange column.[13][15] A gradient of mobile phases (e.g., A: 100 mM ammonium carbonate; B: 0.1% formic acid in acetonitrile) is used to elute the analytes.[13]

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte (2',3'-cGAMP) and the internal standard.

    • 2',3'-cGAMP: The protonated precursor ion [M+H]⁺ is m/z 675.1.[16] Common product ions for fragmentation include m/z 524.1, 476.1, and 136.0.[16][17] The transition 675.1 -> 476.1 is often used for quantification due to its specificity and intensity.[13]

  • Standard Curve: Prepare a standard curve by analyzing known concentrations of the 2',3'-cGAMP analytical standard (spiked with the same amount of internal standard as the samples).

D. Data Analysis

  • Integrate the peak areas for the specific MRM transitions for both the endogenous 2',3'-cGAMP and the internal standard in all samples and standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration for the analytical standards.

  • Determine the absolute concentration of 2',3'-cGAMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from cGAS activity assays should be summarized in a clear and organized manner. Tables are an effective way to present results from inhibitor screens or comparative studies.

Table 1: Example Data from a cGAS Inhibitor Screening Assay (ELISA-based)

Compound IDConcentration (µM)% Inhibition (Mean ± SD, n=3)IC₅₀ (µM)
Vehicle-0 ± 4.5-
CU-76 (PC)1098.7 ± 2.10.85
Cmpd-A0.112.3 ± 3.81.5
1.045.1 ± 5.2
1085.6 ± 4.1
Cmpd-B0.12.1 ± 1.5> 50
1.08.9 ± 3.3
1015.4 ± 6.0
PC: Positive Control

Table 2: Example Data for 2',3'-cGAMP Quantification by LC-MS/MS

ConditioncGAS Conc. (nM)Activator DNA (ng/µL)2',3'-cGAMP Produced (nM) (Mean ± SD, n=3)
No Enzyme Control050< 0.5 (BQL)
No DNA Control2001.2 ± 0.4
Standard Reaction2050 (ISD)452.6 ± 35.1
High Enzyme4050 (ISD)895.3 ± 62.8
Alternative Activator2050 (HT-DNA)388.1 ± 29.5
BQL: Below Quantification Limit

References

Technical Notes & Optimization

Troubleshooting

troubleshooting low signal in 2',3'-cGAMP ELISA

Welcome to the technical support center for the 2',3'-cGAMP ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering freque...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 2',3'-cGAMP ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the 2',3'-cGAMP ELISA assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 2',3'-cGAMP ELISA kit?

This kit is a competitive enzyme-linked immunosorbent assay (ELISA). The assay is designed to quantitatively measure the amount of 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) in samples such as cell lysates and tissue culture media.[1][2] In this competitive format, 2',3'-cGAMP from the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 2',3'-cGAMP for a limited number of binding sites on a 2',3'-cGAMP-specific antibody coated on the microplate wells.[3] Therefore, the intensity of the signal is inversely proportional to the concentration of 2',3'-cGAMP in the sample.[4] Higher concentrations of 2',3'-cGAMP in the sample will lead to a lower signal, and vice versa.[3]

Q2: What is the typical assay range and sensitivity of a 2',3'-cGAMP ELISA kit?

The assay range and sensitivity can vary between manufacturers. However, a typical 2',3'-cGAMP ELISA kit may have an assay range of 6.1 pg/mL to 100 ng/mL.[4] The sensitivity, often defined as the minimum detectable dose, can be as low as 0.04 pmol/mL.[1]

Q3: What sample types are compatible with this assay?

This assay is generally compatible with lysed cells, tissue extracts, and tissue culture media samples.[1] It has also been matrix-tested for EDTA plasma.[1] It is important to note that samples of rabbit origin may contain antibodies that can interfere with the assay.[2][4]

Q4: How should I prepare my samples for the 2',3'-cGAMP ELISA?

Proper sample preparation is critical for accurate results. For cell lysates, it is recommended to use a lysis buffer that does not interfere with the assay, such as M-PER™.[2] To minimize the degradation of cyclic nucleotides, lysis buffers should contain EDTA.[1] If your sample contains a high concentration of interfering substances, purification may be necessary.[2][4] A simple way to check for interference is to perform a spike and recovery experiment or to test serial dilutions of the sample. If different dilutions do not yield consistent results (e.g., differ by more than 20%), sample purification is advised.[2][4]

Q5: How should I store the kit and the prepared reagents?

Upon receipt, the kit should be stored at -20°C. Once opened, it is recommended to store the kit at 4°C and use it within two weeks.[1] Diluted buffers can typically be stored at 4°C for up to two months.[2] Always refer to the manufacturer's specific instructions for storage conditions.

Troubleshooting Guide: Low Signal

A weak or no signal is a common issue encountered during ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot low signal in your 2',3'-cGAMP ELISA.

Troubleshooting Workflow for Low Signal

low_signal_troubleshooting cluster_reagents Reagent & Standard Issues cluster_protocol Protocol Execution Issues cluster_sample Sample-Related Issues start Low or No Signal Detected reagent_prep Incorrect Reagent Preparation or Storage? start->reagent_prep reagent_sol Solution: Prepare fresh reagents according to the protocol. Ensure proper storage conditions and that reagents have not expired. reagent_prep->reagent_sol Yes standard_issue Degraded or Improperly Prepared Standard? reagent_prep->standard_issue No standard_sol Solution: Use a fresh vial of the standard. Ensure correct reconstitution and serial dilution as per the protocol. standard_issue->standard_sol Yes incubation_issue Incorrect Incubation Time or Temperature? standard_issue->incubation_issue No incubation_sol Solution: Adhere strictly to the recommended incubation times and temperatures. Consider optimizing incubation time (e.g., overnight at 4°C). incubation_issue->incubation_sol Yes washing_issue Improper Washing Technique? incubation_issue->washing_issue No washing_sol Solution: Ensure adequate but not overly aggressive washing. Verify that the wash buffer is correctly prepared and that all wells are completely aspirated between washes. washing_issue->washing_sol Yes reagent_order Incorrect Order of Reagent Addition? washing_issue->reagent_order No reagent_order_sol Solution: Review the protocol and ensure all reagents are added in the correct sequence. reagent_order->reagent_order_sol Yes sample_conc 2',3'-cGAMP Concentration Too Low? reagent_order->sample_conc No sample_conc_sol Solution: Concentrate the sample if possible. Ensure the sample concentration is within the detection range of the assay. sample_conc->sample_conc_sol Yes interference Sample Matrix Interference? sample_conc->interference No interference_sol Solution: Perform spike and recovery or serial dilution experiments to check for interference. Consider sample purification if interference is detected. interference->interference_sol Yes

Caption: Troubleshooting workflow for low signal in 2',3'-cGAMP ELISA.

Detailed Troubleshooting Q&A for Low Signal

Q: My standard curve is flat or has a very low optical density (OD). What could be the problem?

A: A poor standard curve is a primary indicator of a problem with the assay. Several factors could be at play:

  • Degraded Standard: The 2',3'-cGAMP standard may have degraded due to improper storage or handling. It is recommended to prepare fresh standards for each assay and avoid repeated freeze-thaw cycles.[5]

  • Incorrect Preparation: Errors in the serial dilution of the standard can lead to an inaccurate curve. Double-check your calculations and pipetting technique.[5]

  • Expired Reagents: Ensure that none of the kit components, especially the standard and HRP-conjugate, have expired.

Q: I have a good standard curve, but my samples show very low or no signal. What should I do?

A: If the standard curve is performing as expected, the issue likely lies with your samples:

  • Low Analyte Concentration: The concentration of 2',3'-cGAMP in your samples may be below the detection limit of the assay.[6] You may need to concentrate your samples or use a more sensitive detection method if available.

  • Sample Matrix Interference: Components in your sample matrix (e.g., salts, detergents) could be interfering with the antibody-antigen binding.[7] To test for this, you can perform a spike and recovery experiment by adding a known amount of 2',3'-cGAMP standard to your sample and measuring the recovery. If recovery is low, sample purification or dilution may be necessary.[2][4]

  • Improper Sample Storage: Samples that have been stored improperly or for a long time may have degraded 2',3'-cGAMP. It is recommended to assay samples immediately after collection or store them at -80°C.[2]

Q: Could my experimental technique be the cause of the low signal?

A: Yes, improper technique can significantly impact the assay results:

  • Inadequate Incubation: Ensure that you are following the recommended incubation times and temperatures.[8] Insufficient incubation can lead to incomplete binding and a weaker signal. Some protocols suggest that if you get lackluster results with a 2-hour incubation at room temperature, you can try incubating overnight at 4°C.[6]

  • Overly Aggressive Washing: While washing is necessary to remove unbound reagents, excessive or harsh washing can lead to the removal of the antibody-antigen complexes, resulting in a lower signal.

  • Incorrect Reagent Addition: Adding reagents in the wrong order or omitting a step will lead to a failed assay. Carefully review the protocol before starting the experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for a typical 2',3'-cGAMP ELISA. Note that these values are examples and may vary between different kit manufacturers. Always refer to the product-specific datasheet for the most accurate information.

ParameterTypical ValueSource
Assay Range6.1 pg/mL - 100 ng/mL[4]
Sensitivity (LOD)~0.04 pmol/mL[1]
Incubation Time (Antigen Binding)2 hours at room temperature[1]
Incubation Time (Substrate)30 minutes at room temperature[1]
Wavelength for Reading450 nm[1]
ReagentRecommended DilutionSource
Wash Buffer Concentrate1:20 to 1:400 depending on the kit[1][4]
Assay Buffer Concentrate1:5 to 1:10 depending on the kit[1][4]
2',3'-cGAMP StandardSerial dilutions from a stock solution[1][4]
2',3'-cGAMP-HRP ConjugateRefer to kit-specific instructions[2][3]
2',3'-cGAMP AntibodyRefer to kit-specific instructions[1]

Experimental Protocols

Detailed 2',3'-cGAMP ELISA Protocol (Competitive Assay)

This protocol is a generalized procedure and should be adapted based on the specific instructions provided with your ELISA kit.

1. Reagent Preparation:

  • Allow all reagents to reach room temperature before use.

  • Prepare the 1X Wash Buffer by diluting the provided concentrate with deionized or distilled water.

  • Prepare the 1X Assay Buffer by diluting the provided concentrate.

  • Prepare the 2',3'-cGAMP standards by performing serial dilutions of the stock standard in 1X Assay Buffer. Use the standards within 2 hours of preparation.[1]

2. Assay Procedure:

  • Add 50 µL of either the prepared standards or your samples to the appropriate wells of the antibody-coated microplate.

  • For the non-specific binding (NSB) wells, add 75 µL of 1X Assay Buffer.

  • For the maximum binding (B0 or zero standard) wells, add 50 µL of 1X Assay Buffer.

  • Add 25 µL of the 2',3'-cGAMP-HRP conjugate to each well.

  • Add 25 µL of the 2',3'-cGAMP Antibody to each well, except for the NSB wells.

  • Mix the plate gently by tapping the side.

  • Cover the plate with a plate sealer and incubate for 2 hours at room temperature with shaking. Shaking is important as not shaking can result in a signal that is approximately 35% lower.[1]

3. Washing:

  • After incubation, aspirate the solution from each well.

  • Wash each well 4 times with 300 µL of 1X Wash Buffer.

  • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.

4. Signal Development and Reading:

  • Add 100 µL of TMB Substrate to each well. The solution will begin to turn blue.

  • Incubate the plate for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of binding for each standard and sample using the formula: %B/B0 = [(Sample or Standard OD) / (B0 OD)] x 100.

  • Plot the %B/B0 for the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of 2',3'-cGAMP in your samples by interpolating their %B/B0 values on the standard curve.

2',3'-cGAMP ELISA Workflow Diagram

elisa_workflow start Start: Prepare Reagents & Samples add_standards_samples Add Standards & Samples to Plate start->add_standards_samples add_conjugate Add 2',3'-cGAMP-HRP Conjugate add_standards_samples->add_conjugate add_antibody Add 2',3'-cGAMP Antibody add_conjugate->add_antibody incubate1 Incubate (e.g., 2 hours at RT with shaking) add_antibody->incubate1 wash Wash Plate (e.g., 4 times) incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate (e.g., 30 mins at RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data & Calculate Concentrations read_plate->analyze

Caption: General workflow for a competitive 2',3'-cGAMP ELISA.

Signaling Pathway

cGAS-STING Signaling Pathway

The 2',3'-cGAMP ELISA is a critical tool for studying the cGAS-STING signaling pathway, a key component of the innate immune system that detects cytosolic DNA.

cGAS_STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_nucleus Nucleus dna Cytosolic dsDNA (e.g., from pathogens or damaged cells) cgas cGAS dna->cgas Binds to cgamp 2',3'-cGAMP cgas->cgamp Synthesizes atp_gtp ATP + GTP atp_gtp->cgas sting STING (dimer) cgamp->sting Binds to & Activates tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 (dimer) irf3->p_irf3 Dimerizes translocation Nuclear Translocation p_irf3->translocation ifn_genes Type I Interferon & Inflammatory Gene Transcription translocation->ifn_genes

Caption: Overview of the cGAS-STING signaling pathway.

References

Optimization

Technical Support Center: Optimizing 2',3'-cGAMP for STING Activation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP to activate the STING (Stimul...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP to activate the STING (Stimulator of Interferon Genes) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 2',3'-cGAMP to use for STING activation?

The optimal concentration of 2',3'-cGAMP can vary significantly depending on the cell type, the delivery method, and the specific experimental readout. For in vitro studies, a general working concentration range is 0.1-100 µg/ml.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare and store my 2',3'-cGAMP stock solution?

2',3'-cGAMP is soluble in water.[2][3] It is recommended to reconstitute it in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mg/mL). To maintain its bioactivity, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[2][3] 2',3'-cGAMP is insoluble in ethanol and DMSO.[2][3]

Q3: Why am I not observing STING activation after treating my cells with 2',3'-cGAMP?

Several factors could contribute to a lack of STING activation. A primary reason is the poor cell permeability of 2',3'-cGAMP due to its hydrophilic nature and negative charges.[4] Effective delivery into the cytosol, where STING resides, is critical.[4] Other potential issues include the use of a suboptimal concentration of 2',3'-cGAMP, low or absent STING expression in the chosen cell line, or degradation of the 2',3'-cGAMP.

Q4: How can I efficiently deliver 2',3'-cGAMP into my cells?

Due to its membrane impermeability, 2',3'-cGAMP requires a delivery vehicle to reach the cytosol.[4] Common methods include:

  • Transfection Reagents: Lipofectamine and TransIT-X2 can be used to deliver 2',3'-cGAMP into cells like HEK293T.[5][6]

  • Lipid Nanoparticles (LNPs): Encapsulating 2',3'-cGAMP in LNPs can significantly enhance its cellular uptake and cytosolic delivery.[4][7]

  • Digitonin Permeabilization: This method can be used to transiently permeabilize the cell membrane, allowing 2',3'-cGAMP to enter the cytosol.[8][9]

Q5: What are the best methods to measure STING activation?

STING activation can be assessed through various downstream readouts:

  • Phosphorylation of STING Pathway Proteins: Western blotting can be used to detect the phosphorylation of STING, TBK1, and IRF3.[10]

  • Interferon (IFN) Production: The production of type I interferons, such as IFN-β, is a hallmark of STING activation. This can be measured at the mRNA level using RT-qPCR or at the protein level using ELISA.[5][11]

  • Interferon-Stimulated Gene (ISG) Expression: Activation of the STING pathway leads to the upregulation of numerous ISGs. The expression of genes like IFIT1, ISG15, and Mx1 can be quantified by RT-qPCR.[12]

  • Reporter Assays: Cell lines engineered with an Interferon-Stimulated Response Element (ISRE) driving the expression of a reporter gene like luciferase can be used to quantify STING activation.[5]

  • Cytokine and Chemokine Production: STING activation also induces the production of various pro-inflammatory cytokines and chemokines, such as CXCL10, which can be measured by ELISA.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low STING activation Inefficient delivery of 2',3'-cGAMP: The negatively charged 2',3'-cGAMP molecule does not readily cross the cell membrane.Optimize the delivery method. For transfection reagents, perform a titration of the reagent-to-cGAMP ratio.[6] Consider using lipid nanoparticles or digitonin for permeabilization.[4][8]
Suboptimal 2',3'-cGAMP concentration: The concentration used may be too low to elicit a detectable response.Perform a dose-response curve to determine the EC50 in your specific cell line and assay. Concentrations can range from µM to mM depending on the delivery method and cell type.[11]
Low or no STING expression: The cell line used may not express STING or express it at very low levels. HEK293T cells, for example, do not endogenously express STING.[8]Confirm STING expression in your cell line by Western blot or qPCR. If necessary, use a cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7) or transfect your cells with a STING expression plasmid.[5][8]
Degradation of 2',3'-cGAMP: 2',3'-cGAMP can be hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[13][14]Use freshly prepared or properly stored aliquots of 2',3'-cGAMP. Consider using hydrolysis-resistant analogs such as 2'3'-cGsAsMP (a bis-phosphothioate analog).[13]
High cell toxicity or death High concentration of 2',3'-cGAMP: Excessive concentrations of the agonist can lead to cytotoxicity.Perform a cell viability assay (e.g., MTS or MTT) to determine the toxic concentration range of 2',3'-cGAMP in your cell line and use concentrations below this level.[15]
Toxicity of the delivery vehicle: Transfection reagents and other delivery systems can be toxic to cells at high concentrations.Optimize the concentration of the delivery vehicle. Include a vehicle-only control in your experiments to assess its toxicity.
High background signal in reporter assays Leaky reporter construct: The reporter plasmid may have some basal level of expression in the absence of STING activation.Include an unstimulated control and a mock-transfected control to determine the baseline reporter activity.
Contamination: Mycoplasma or other contaminants can activate innate immune pathways, leading to background signal.Regularly test cell cultures for contamination.
Inconsistent results Variability in cell health and passage number: Cell health and the number of times cells have been passaged can affect their responsiveness.Use cells that are healthy and within a consistent, low passage number range for all experiments.
Inconsistent delivery efficiency: The efficiency of transfection or other delivery methods can vary between experiments.Standardize the delivery protocol as much as possible. Include a positive control for delivery efficiency if available (e.g., a GFP-expressing plasmid for transfection).

Quantitative Data Summary

Table 1: Effective Concentrations of 2',3'-cGAMP in Different Cell Lines

Cell LineAssayEffective ConcentrationReference
Human PBMCsIFN-β Secretion (ELISA)EC50: ~70 µM[11]
THP-1IFN-β Secretion (ELISA)EC50: 124 µM[11]
RAW264.7IFN-β mRNA (qPCR)0.1, 1, 10 µM (with LNP delivery)[7]
DC2.4IFN-β mRNA (qPCR)0.1, 1, 10 µM (with LNP delivery)[7]
HEK293T (with STING)ISRE Luciferase Reporter0.025 µg cGAMP per 1 µg STINGΔTM protein[5]

Table 2: In Vivo Dosing of 2',3'-cGAMP

Animal ModelAdministration RouteEffective DoseReference
MouseIntranasal5 µ g/mouse [12]
MouseIntratumoral20 µg[16]

Experimental Protocols

Protocol 1: In Vitro STING Activation using Transfection

This protocol describes the activation of STING in a reporter cell line, such as HEK293T cells stably expressing an ISRE-luciferase construct and STING.

Materials:

  • HEK293T-ISRE-STING cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2',3'-cGAMP

  • Transfection reagent (e.g., Lipofectamine 3000 or TransIT-X2)

  • Opti-MEM or other serum-free medium

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293T-ISRE-STING cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation of 2',3'-cGAMP-Transfection Reagent Complex:

    • For each well, dilute the desired amount of 2',3'-cGAMP and the transfection reagent in separate tubes containing Opti-MEM, following the manufacturer's instructions. A starting concentration of 2.5 µg of 2',3'-cGAMP can be used.[6]

    • Combine the diluted 2',3'-cGAMP and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Cell Treatment: Add the 2',3'-cGAMP-transfection reagent complex to the cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

Protocol 2: Quantification of STING Activation by ELISA

This protocol outlines the measurement of IFN-β or CXCL10 secretion from STING-competent cells like THP-1 or RAW264.7.

Materials:

  • THP-1 or RAW264.7 cells

  • Complete culture medium

  • 2',3'-cGAMP

  • Delivery vehicle (e.g., lipid nanoparticles or digitonin)

  • 24-well plates

  • ELISA kit for IFN-β or CXCL10

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate. For THP-1 cells, differentiate them into macrophage-like cells using PMA for 48-72 hours prior to the experiment.

  • Cell Treatment: Treat the cells with a range of 2',3'-cGAMP concentrations delivered via your chosen method. Include appropriate controls (untreated cells, vehicle-only control).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for IFN-β or CXCL10 according to the manufacturer's instructions.

Visualizations

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds and activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE translocates and binds IFN_genes Type I IFN Genes ISRE->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow Experimental Workflow for Optimizing 2',3'-cGAMP start Start prep Prepare 2',3'-cGAMP Stock Solution (in nuclease-free water) start->prep seed Seed Cells (e.g., THP-1, RAW264.7) prep->seed dose_response Perform Dose-Response Experiment (various 2',3'-cGAMP concentrations) seed->dose_response delivery Deliver 2',3'-cGAMP (e.g., transfection, LNPs) dose_response->delivery incubate Incubate for 18-24 hours delivery->incubate readout Measure STING Activation Readout (e.g., IFN-β ELISA, p-IRF3 Western Blot) incubate->readout analyze Analyze Data and Determine Optimal Concentration readout->analyze end End analyze->end

Caption: Workflow for optimizing 2',3'-cGAMP concentration.

Troubleshooting_Tree Troubleshooting Low STING Activation start Low/No STING Activation check_delivery Is delivery method optimized? start->check_delivery optimize_delivery Optimize delivery method (titrate reagent, try new method) check_delivery->optimize_delivery No check_concentration Is 2',3'-cGAMP concentration optimal? check_delivery->check_concentration Yes optimize_delivery->start dose_response Perform dose-response curve check_concentration->dose_response No check_sting Does the cell line express STING? check_concentration->check_sting Yes dose_response->start validate_sting Validate STING expression (WB/qPCR) or use a different cell line check_sting->validate_sting No check_cgamp_quality Is 2',3'-cGAMP degraded? check_sting->check_cgamp_quality Yes validate_sting->start new_cgamp Use fresh/hydrolysis-resistant analog check_cgamp_quality->new_cgamp Possibly success Successful STING Activation check_cgamp_quality->success No new_cgamp->start

Caption: Troubleshooting decision tree for low STING activation.

References

Troubleshooting

Technical Support Center: 2',3'-cGAMP Stability in Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of 2',3'...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of 2',3'-cGAMP in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2',3'-cGAMP degradation in cell culture?

A1: The primary cause of extracellular 2',3'-cGAMP degradation is the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2][3][4] ENPP1 is a transmembrane glycoprotein that can also exist in a soluble, secreted form.[3][5] It efficiently hydrolyzes the 2'-5' phosphodiester bond of 2',3'-cGAMP, converting it to a linear dinucleotide and ultimately to AMP and GMP, thereby terminating its signaling activity.[3][4][6] While intracellular degradation mechanisms are less understood, 2',3'-cGAMP is considered to be relatively stable within the cytosol, allowing it to diffuse through gap junctions to neighboring cells.[1][4]

Q2: How can I improve the stability of 2',3'-cGAMP in my cell culture experiments?

A2: To improve the stability of 2',3'-cGAMP, you can employ the following strategies:

  • Use of ENPP1 Inhibitors: Co-treatment with a specific and cell-impermeable ENPP1 inhibitor can protect extracellular 2',3'-cGAMP from degradation.[2]

  • Nuclease-Resistant Analogs: Utilize synthetic analogs of 2',3'-cGAMP that are modified to resist hydrolysis by phosphodiesterases like ENPP1. Common modifications include phosphorothioate linkages or alterations to the sugar moieties.[7][8][9] These analogs often retain their ability to activate the STING pathway.[7][8]

  • Serum-Free Media: If experimentally feasible, using serum-free or low-serum media can reduce the concentration of soluble ENPP1 and other potential degrading enzymes present in serum.

  • Knockout/Knockdown of ENPP1: For long-term studies or in specific cell lines, genetic knockout or siRNA-mediated knockdown of ENPP1 can be an effective way to prevent 2',3'-cGAMP degradation.[2][4]

Q3: What are the best methods to quantify 2',3'-cGAMP in cell lysates and supernatants?

A3: The most common and reliable methods for quantifying 2',3'-cGAMP are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a sensitive and high-throughput method for quantifying 2',3'-cGAMP in various sample types, including cell lysates, tissue homogenates, and culture media.[10][11][12][13] These are typically competitive assays.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the absolute quantification of 2',3'-cGAMP.[2] It is often considered the gold standard but requires specialized equipment and expertise.

Q4: Can 2',3'-cGAMP be transported in and out of cells? How does this affect its stability and concentration?

A4: Yes, 2',3'-cGAMP can be transported across the cell membrane. It can be exported from producer cells and imported into bystander cells through various mechanisms, including specialized importers like SLC19A1 and exporters like MRP1.[1][14][15] This intercellular transport means that the concentration of 2',3'-cGAMP in the supernatant is a balance between production, export, degradation by ENPP1, and re-uptake by other cells.[2][16] Consequently, what appears as instability (disappearance from the supernatant) may also be due to cellular uptake.

Troubleshooting Guides

Problem 1: I am not observing the expected downstream signaling (e.g., IFN-β production) after treating my cells with 2',3'-cGAMP.

Possible Cause Troubleshooting Step
Degradation of 2',3'-cGAMP by ENPP1 1. Co-administer a known ENPP1 inhibitor with 2',3'-cGAMP. 2. Switch to a nuclease-resistant 2',3'-cGAMP analog.[7][8] 3. Test for ENPP1 expression in your cell line. If high, consider using an ENPP1 knockout or knockdown cell line.[2][4]
Inefficient Cellular Uptake 1. Use a transfection reagent, such as Lipofectamine, to deliver 2',3'-cGAMP into the cells.[17] 2. Permeabilize cells with a mild detergent like digitonin for direct cytosolic delivery.[18] 3. Verify the expression of known 2',3'-cGAMP importers (e.g., SLC19A1) in your cell line.[1][14]
Inactive STING Pathway 1. Confirm that your cell line expresses functional STING. Some common lab cell lines, like 293T, do not express STING.[2] 2. Use a positive control, such as a cell line known to have a robust STING response (e.g., THP-1).[7][19]
Incorrect 2',3'-cGAMP Concentration 1. Verify the concentration and purity of your 2',3'-cGAMP stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type.

Problem 2: The concentration of 2',3'-cGAMP in my cell culture supernatant is much lower than expected.

Possible Cause Troubleshooting Step
Extracellular Degradation by ENPP1 1. Add an ENPP1 inhibitor to the culture medium.[2] 2. Measure the rate of 2',3'-cGAMP degradation in your specific culture medium (with and without cells) to assess the contribution of soluble ENPP1. 3. Use an ENPP1-deficient cell line to determine the baseline export rate.[2]
Cellular Re-uptake 1. Analyze the intracellular concentration of 2',3'-cGAMP in parallel with the supernatant concentration to see if it is accumulating inside the cells. 2. Consider that 2',3'-cGAMP may be transferred to adjacent cells via gap junctions, which would not be detected in the supernatant.[1]
Low Export Rate 1. Ensure your cells are stimulated appropriately to induce cGAS activation and 2',3'-cGAMP production and export. For example, transfection with dsDNA or treatment with ionizing radiation can increase export.[2][16] 2. Verify the expression of known 2',3'-cGAMP exporters (e.g., MRP1) in your cell line.[1]

Quantitative Data Summary

Table 1: Commercially Available 2',3'-cGAMP Quantification Kits

Kit NameManufacturerAssay TypeSample TypesSensitivity/Range
2',3'-Cyclic GAMP ELISA KitInvitrogenCompetitive ELISACell Lysate, Supernatant, Plasma, Tissue HomogenateSensitivity: 0.048 pmol/mL; Range: 0.08-20 pmol/mL[10]
DetectX® 2',3'-Cyclic GAMP Immunoassay KitArbor AssaysCompetitive ELISACell Lysates, Tissue Extracts, Tissue Culture MediaSensitivity: 0.048 pmol/mL[11][12]
2'3'-cGAMP ELISA KitCayman ChemicalCompetitive ELISACell LysatesDetection Range: 6.1 pg/ml - 100 ng/ml[13]

Table 2: Kinetic Parameters of ENPP1-Mediated Hydrolysis

SubstrateKm (μM)kcat (s-1)Reference
2',3'-cGAMP154[4]
ATP2012[4]

Table 3: Stability of 2',3'-cGAMP Analogs

AnalogModificationStability FeatureReference
2'3'-cGsAsMPPhosphorothioateResistant to hydrolysis by ENPP1[4]
Arabinose/Xylose-modified 2',3'-cGAMPSugar modificationSignificant resistance to hydrolysis by ENPP1 and increased stability in human serum[8]
3′O-Me-cGAMP3'-hydroxyl methylationResistant to degradation by mouse hepatocytes and liver microsomes[5]

Experimental Protocols

Protocol 1: Quantification of 2',3'-cGAMP in Cell Lysates and Supernatants by ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.[10][11][12]

  • Sample Preparation:

    • Supernatant: Collect cell culture media and centrifuge at ≥600 x g for 15 minutes at 4°C to pellet cells and debris. Assay the supernatant directly or after dilution in the provided assay buffer.[11]

    • Adherent Cells: Aspirate media, wash cells with PBS. Add a suitable lysis buffer (e.g., M-PER™ or a buffer provided in the kit) and incubate for 10 minutes at room temperature. Scrape cells and centrifuge the lysate at ≥600 x g for 15 minutes at 4°C. Collect the supernatant for analysis.[11]

    • Suspension Cells: Pellet cells by centrifugation (≥600 x g, 15 min, 4°C). Wash with PBS and resuspend the pellet in lysis buffer. Incubate for 10 minutes at room temperature. Centrifuge to pellet debris and collect the supernatant.[11]

  • ELISA Procedure (Competitive Assay):

    • Prepare a standard curve using the provided 2',3'-cGAMP standard, performing serial dilutions in the assay buffer.[11]

    • Pipette standards and diluted samples into the wells of the antibody-coated microtiter plate.[12]

    • Add the 2',3'-cGAMP-peroxidase conjugate to each well.[11]

    • Add the anti-2',3'-cGAMP antibody to each well to initiate the competitive binding reaction.[11]

    • Incubate for the time specified in the kit manual (typically 2-2.5 hours) at room temperature, often with shaking.[11][12]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate for a short period (e.g., 30 minutes) to allow color development.[10]

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of 2',3'-cGAMP in the sample.[10][11]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of 2',3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Assessing 2',3'-cGAMP Stability in the Presence of an ENPP1 Inhibitor

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare solutions of 2',3'-cGAMP at a final concentration relevant to your experiment.

    • Prepare solutions of the ENPP1 inhibitor at its effective concentration (e.g., STF-1084 at 10 µM).[2]

    • Treat cells with:

      • Vehicle control

      • 2',3'-cGAMP alone

      • ENPP1 inhibitor alone

      • 2',3'-cGAMP + ENPP1 inhibitor

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), collect aliquots of the cell culture supernatant.

  • Quantification: Quantify the concentration of 2',3'-cGAMP remaining in the supernatant samples using a validated ELISA or LC-MS/MS method.

  • Analysis: Plot the concentration of 2',3'-cGAMP versus time for the "2',3'-cGAMP alone" and "2',3'-cGAMP + ENPP1 inhibitor" groups. A slower rate of decline in the inhibitor-treated group indicates that ENPP1 contributes to the degradation of 2',3'-cGAMP in your culture system.

Visualizations

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_transport cGAMP_ext Extracellular 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis Importer Importer (e.g., SLC19A1) cGAMP_ext->Importer Import AMP_GMP AMP + GMP ENPP1->AMP_GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int Intracellular 2',3'-cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP_int->STING Binds & Activates Exporter Exporter (e.g., MRP1) cGAMP_int->Exporter Export TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 IFN Type I Interferons TBK1_IRF3->IFN Exporter->cGAMP_ext Importer->cGAMP_int

Caption: cGAS-STING signaling and 2',3'-cGAMP degradation pathway.

troubleshooting_workflow start No/Low Downstream STING Signal check_degradation Is 2',3'-cGAMP being degraded? start->check_degradation check_uptake Is cellular uptake efficient? check_degradation->check_uptake No add_inhibitor Add ENPP1 inhibitor or use resistant analog check_degradation->add_inhibitor Yes check_pathway Is the STING pathway active? check_uptake->check_pathway Yes use_transfection Use transfection reagent or permeabilize cells check_uptake->use_transfection No use_positive_control Use a positive control cell line (e.g., THP-1) check_pathway->use_positive_control No fail Consult further literature or technical support check_pathway->fail Yes success Signaling Restored add_inhibitor->success use_transfection->success use_positive_control->success

Caption: Troubleshooting workflow for low STING signaling activity.

References

Optimization

challenges in delivering 2',3'-cGAMP to specific cell types

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to add...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering this potent STING agonist to specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is 2',3'-cGAMP and why is its delivery so challenging?

A1: 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) is the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, a central component of the innate immune system.[1] Upon binding to STING on the endoplasmic reticulum, it triggers a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor response.[2][3]

Delivery is challenging due to two primary obstacles:

  • Poor Membrane Permeability : As a cyclic dinucleotide, 2',3'-cGAMP possesses two negative charges, which severely limits its ability to passively diffuse across the negatively charged and hydrophobic cell membrane to reach its cytosolic target.[4][5]

  • Extracellular Degradation : The ectoenzyme Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is highly efficient at hydrolyzing and inactivating extracellular 2',3'-cGAMP, significantly reducing its bioavailability when administered in vivo.[5][6][7]

Q2: What is ENPP1 and how does it affect my experiments?

A2: ENPP1 is the dominant hydrolase responsible for degrading 2',3'-cGAMP in the extracellular space, in tissue extracts, and in blood.[6][7] Its catalytic domain faces the extracellular environment or the lumen of the endoplasmic reticulum.[6] If you are administering "free" 2',3'-cGAMP to cells in vitro or systemically in vivo, ENPP1 expressed on cell surfaces or present in serum can rapidly break it down before it has a chance to enter the target cell. This leads to low or no STING activation.[5] Knockdown of ENPP1 in cell lines has been shown to significantly reduce this degradation.[6][8]

Q3: What are the main strategies to overcome these delivery challenges?

A3: The main strategies focus on protecting 2',3'-cGAMP from degradation and facilitating its entry into the cytosol. These include:

  • Encapsulation: Using delivery vehicles like lipid nanoparticles (LNPs), polymersomes, or iron oxide nanoparticles protects cGAMP from ENPP1 and improves its pharmacokinetic profile.[1][9][10]

  • Chemical Modification: Synthesizing non-hydrolyzable analogs of cGAMP (e.g., 2′3′-cGsAsMP) makes them resistant to ENPP1, increasing potency.[7][11]

  • Targeted Delivery: Conjugating cGAMP to antibodies that recognize tumor-specific antigens can create antibody-drug conjugates (ADCs) that deliver the payload specifically to cancer cells, minimizing systemic toxicity.[12]

  • Pharmacological Inhibition: Using small-molecule inhibitors of ENPP1 can prevent cGAMP degradation, increasing its local concentration and enhancing STING activation.[5]

Troubleshooting Guide

Problem: I am observing low or no STING pathway activation (e.g., no p-IRF3/p-TBK1 or low IFN-β expression) after treating my cells with 2',3'-cGAMP.

This is a common issue that can stem from several causes. Follow this guide to diagnose and solve the problem.

Diagram: Troubleshooting Workflow for Low STING Activation

troubleshooting_workflow start Low STING Activation Detected q1 Is cGAMP protected from extracellular degradation? start->q1 a1_no No q1->a1_no No q2 Is cellular uptake efficient? q1->q2 Yes s1 Consider: 1. Using a non-hydrolyzable analog. 2. Encapsulating cGAMP in nanoparticles. 3. Adding an ENPP1 inhibitor. a1_no->s1 a2_no No q2->a2_no No q3 Is the STING pathway functional in your cell type? q2->q3 Yes s2 Consider: 1. Using cationic lipids/LNPs. 2. Using transfection reagents (in vitro). 3. Using cell-penetrating peptides. a2_no->s2 a3_no No q3->a3_no No end_node Problem Resolved q3->end_node Yes s3 Action: 1. Verify cGAS/STING expression (WB/qPCR). 2. Use a positive control (e.g., another STING agonist). 3. Choose a different cell line. a3_no->s3 sting_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (Dimer) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (Dimer) pIRF3->pIRF3_dimer Dimerizes IFNB Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFNB Induces Transcription delivery_barriers cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cGAMP_free Free 2',3'-cGAMP ENPP1 ENPP1 Enzyme cGAMP_free->ENPP1 Hydrolyzes label_membrane Poor Permeability (Negative Charge Repulsion) cGAMP_free->label_membrane Blocked by degraded Inactive Metabolites ENPP1->degraded STING STING Target label_membrane->STING Prevents access to

References

Troubleshooting

minimizing off-target effects of 2',3'-cGAMP treatment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. Our goal is to help you mini...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. Our goal is to help you minimize off-target effects and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with 2',3'-cGAMP treatment?

A1: Off-target effects in the context of 2',3'-cGAMP treatment primarily refer to unintended systemic immune activation, induction of a broad range of cytokines beyond Type I interferons, and activation of STING in non-target cell populations. This can lead to inflammatory side effects.[1] The main contributors to these effects are the poor membrane permeability and rapid degradation of naked 2',3'-cGAMP, which can necessitate higher concentrations and lead to broader, less controlled activation.

Q2: How can I improve the stability of 2',3'-cGAMP in my experiments?

A2: 2',3'-cGAMP is susceptible to hydrolysis by the ectoenzyme ENPP1.[2][3] To improve stability, consider using ENPP1-resistant analogs, such as those with phosphorothioate modifications.[3][4] Alternatively, co-administration with an ENPP1 inhibitor can prolong the half-life of 2',3'-cGAMP.[5][6] Encapsulating 2',3'-cGAMP in delivery vehicles like liposomes or nanoparticles can also protect it from enzymatic degradation.

Q3: What are the advantages of using 2',3'-cGAMP analogs?

A3: Analogs of 2',3'-cGAMP are designed to have improved properties over the natural molecule. Key advantages include increased resistance to degradation by phosphodiesterases like ENPP1, which leads to a longer half-life and greater potency.[2][7][8][9] Some analogs may also exhibit altered binding affinities for STING variants or improved cellular uptake.

Q4: How do I choose the right delivery system for 2',3'-cGAMP?

A4: The choice of delivery system depends on your experimental goals. For targeted delivery to specific cell types, consider using liposomes or nanoparticles functionalized with targeting ligands. If the goal is to enhance cytosolic delivery and protect 2',3'-cGAMP from degradation, endosomolytic polymersomes can be effective. For in vivo studies, nanoparticle delivery can improve the pharmacokinetic properties of 2',3'-cGAMP.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no STING activation (e.g., no IFN-β production) 1. Degradation of 2',3'-cGAMP: The compound may be degraded by ENPP1 expressed by the cells. 2. Poor cellular uptake: 2',3'-cGAMP has low membrane permeability. 3. Low STING expression: The cell line used may have low or no endogenous STING expression. 4. Inactive 2',3'-cGAMP: The compound may have degraded due to improper storage or handling.1. a) Use an ENPP1-resistant analog of 2',3'-cGAMP. b) Co-administer with an ENPP1 inhibitor. c) Use a delivery system (e.g., liposomes) to protect the 2',3'-cGAMP. 2. a) Use a transfection reagent or a delivery system to facilitate cellular uptake. b) Permeabilize cells with a low concentration of digitonin before treatment. 3. a) Verify STING expression in your cell line by Western blot or qPCR. b) Use a cell line known to have robust STING expression (e.g., THP-1). 4. a) Aliquot 2',3'-cGAMP upon receipt and store at -20°C or below. b) Avoid repeated freeze-thaw cycles.
High background signal in STING activation assays 1. Contamination: Mycoplasma or endotoxin contamination can activate innate immune pathways. 2. Non-specific activation: High concentrations of 2',3'-cGAMP or the delivery vehicle may cause non-specific cellular stress.1. a) Regularly test cell cultures for mycoplasma contamination. b) Use endotoxin-free reagents and consumables. 2. a) Perform a dose-response curve to determine the optimal concentration of 2',3'-cGAMP. b) Include a vehicle-only control in your experiments.
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting STING pathway components. 2. Variability in 2',3'-cGAMP delivery: Inconsistent formation of delivery vehicle-cGAMP complexes. 3. Cell density: Differences in cell confluency can alter cellular responses.1. Use cells within a defined low passage number range. 2. Standardize the protocol for preparing and delivering 2',3'-cGAMP. 3. Seed cells at a consistent density for all experiments.
Unexpected cell death 1. Toxicity of delivery vehicle: Some transfection reagents or nanoparticles can be cytotoxic at high concentrations. 2. Over-activation of the STING pathway: Prolonged or excessive STING signaling can induce apoptosis.1. a) Titrate the concentration of the delivery vehicle to find the optimal balance between delivery efficiency and cell viability. b) Include a vehicle-only toxicity control. 2. a) Perform a time-course experiment to determine the optimal treatment duration. b) Reduce the concentration of 2',3'-cGAMP.

Data Summary

Table 1: Comparison of 2',3'-cGAMP Analogs

AnalogModificationKey Feature(s)Potency (relative to 2',3'-cGAMP)Reference
dd-2',3'-cGAMPDideoxy modificationResistant to poxin degradationSuperior tumor growth delay in vivo[7]
2'3'-cG(s)A(s)MPBisphosphothioateResistant to ENPP1 hydrolysis~10-fold more potent in inducing IFN-β[2][3][9][11]
Arabinose/Xylose modified analogsSugar modificationResistant to ENPP1 hydrolysis, increased stability in human serumSimilar IFN-β induction to 2',3'-cGAMP[8]

Signaling Pathways and Workflows

cGAMP_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis Imported cGAMP Imported cGAMP Extracellular cGAMP->Imported cGAMP Cellular Uptake Degraded cGAMP Degraded cGAMP ENPP1->Degraded cGAMP STING STING (on ER) Imported cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFN Genes Type I IFN Genes p-IRF3->Type I IFN Genes Transcription Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results? Start->Problem Low_Activity Low/No STING Activation Problem->Low_Activity Yes High_Background High Background Problem->High_Background Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes Check_cGAMP Check cGAMP Integrity & Stability Low_Activity->Check_cGAMP Check_Contamination Test for Contamination High_Background->Check_Contamination Standardize_Protocol Standardize Protocol Inconsistent_Results->Standardize_Protocol Check_Uptake Assess Cellular Uptake Check_cGAMP->Check_Uptake OK Solution1 Use ENPP1-resistant analog or inhibitor Check_cGAMP->Solution1 Degraded Check_STING Verify STING Expression Check_Uptake->Check_STING OK Solution2 Use transfection reagent or delivery system Check_Uptake->Solution2 Poor Solution3 Confirm STING expression via WB/qPCR Check_STING->Solution3 Low/Absent Optimize_Concentration Optimize Concentration Check_Contamination->Optimize_Concentration Clean Solution4 Use endotoxin-free reagents Check_Contamination->Solution4 Contaminated Solution5 Perform dose-response curve Optimize_Concentration->Solution5 Solution6 Control for cell passage and density Standardize_Protocol->Solution6

References

Optimization

Technical Support Center: Preventing 2',3'-cGAMP Degradation by ENPP1

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at preventing the degradation of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ENPP1 degrades 2',3'-cGAMP?

A1: ENPP1 is a type II transmembrane glycoprotein that functions as a phosphodiesterase.[1][2] It specifically hydrolyzes the 2'-5' phosphodiester bond of 2',3'-cGAMP, initiating its breakdown into 5'-AMP and 5'-GMP.[1] This enzymatic activity effectively terminates the signaling cascade mediated by the cGAS-STING pathway.[1]

Q2: What are the main strategies to prevent 2',3'-cGAMP degradation by ENPP1 in my experiments?

A2: There are two primary strategies to protect 2',3'-cGAMP from ENPP1-mediated degradation:

  • Use of ENPP1 Inhibitors: Small molecule inhibitors that block the active site of ENPP1 are a common approach. These can be either nucleotide-based analogs or non-nucleotide small molecules.[1][3]

  • Use of Non-hydrolyzable 2',3'-cGAMP Analogs: Modified versions of 2',3'-cGAMP, such as those with phosphothioate linkages (e.g., 2’3’-cGˢAˢMP), are resistant to hydrolysis by ENPP1.[4][5][6] These analogs can effectively activate the STING pathway without being degraded.

Q3: How do I choose between using an ENPP1 inhibitor and a non-hydrolyzable cGAMP analog?

A3: The choice depends on your experimental goals.

  • Use an ENPP1 inhibitor when you want to study the effects of endogenous or exogenously supplied natural 2',3'-cGAMP. This approach is relevant for understanding the regulation of the cGAS-STING pathway in a more physiological context.

  • Use a non-hydrolyzable cGAMP analog when you need sustained and potent activation of the STING pathway and want to eliminate the variable of cGAMP degradation.[4] This is useful for mechanistic studies of STING signaling and for therapeutic applications where prolonged pathway activation is desired.[6]

Q4: Are there commercially available ENPP1 inhibitors?

A4: Yes, several small-molecule ENPP1 inhibitors are commercially available and have been developed with high potency.[7][8] It is recommended to consult scientific literature and manufacturer specifications to select an inhibitor with appropriate potency (IC50 or Ki values), selectivity, and solubility for your experimental system.

Troubleshooting Guides

Issue 1: My ENPP1 inhibitor does not seem to prevent 2',3'-cGAMP degradation.

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Determine the IC50 or Ki of your inhibitor under your specific assay conditions. Perform a dose-response experiment to find the optimal concentration.
Inhibitor Instability Check the stability of the inhibitor in your assay buffer and at the experimental temperature. Some compounds may degrade over time. Prepare fresh solutions for each experiment.
High ENPP1 Concentration or Activity Titrate the amount of recombinant ENPP1 or cell lysate to ensure the inhibitor concentration is sufficient to achieve inhibition.[9]
Sub-optimal Assay Conditions Ensure the pH, temperature, and buffer components of your assay are optimal for both ENPP1 activity and inhibitor binding. ENPP1 activity can be pH-dependent.[5]
Compound Interference The inhibitor itself might interfere with the detection method (e.g., fluorescence). Run a control with the inhibitor in the absence of the enzyme to check for interference.[9]

Issue 2: I am observing high background or inconsistent results in my ENPP1 activity assay.

Possible Cause Troubleshooting Step
Non-enzymatic Substrate Degradation 2',3'-cGAMP can be sensitive to pH and temperature. Run a "no-enzyme" control to quantify the rate of spontaneous substrate degradation and subtract this from your measurements.[9]
Contaminated Reagents Use fresh, high-quality reagents, including the substrate and buffers. Ensure your 2',3'-cGAMP solution has not prematurely hydrolyzed.[9]
Inconsistent Pipetting Use calibrated pipettes and proper technique to ensure accurate and reproducible dispensing of all reagents, especially the enzyme and inhibitor.
Variable Enzyme Activity Aliquot and store the ENPP1 enzyme at the recommended temperature to avoid multiple freeze-thaw cycles that can reduce its activity. Confirm the activity of your enzyme stock with a known substrate.[9]

Issue 3: My non-hydrolyzable cGAMP analog is not activating the STING pathway as expected.

Possible Cause Troubleshooting Step
Low Cell Permeability Cyclic dinucleotides are charged molecules and may have poor cell membrane permeability. Consider using a transfection reagent or a cell line with known efficient uptake mechanisms.
Incorrect Analog Concentration Perform a dose-response experiment to determine the optimal concentration for STING activation in your cell type.
STING Pathway Deficiencies Ensure your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[4]
Analog Quality Verify the purity and integrity of your non-hydrolyzable cGAMP analog. Degradation during storage can affect its activity.

Quantitative Data Summary

The following table summarizes the kinetic parameters of ENPP1 for its key substrates and the inhibitory constants (Ki) for some representative small molecule inhibitors.

Molecule Parameter Value Reference
2',3'-cGAMPKm15 µM[4]
ATPKm20 µM[4]
2',3'-cGAMPkcat4 s⁻¹[4]
ATPkcat12 s⁻¹[4]
Phosphonate InhibitorKi< 2 nM[7]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Assay for ENPP1 Activity

This protocol is adapted from methods used to monitor the degradation of radiolabeled 2',3'-cGAMP.[10][11]

Materials:

  • Recombinant human or mouse ENPP1

  • [³²P]-labeled 2',3'-cGAMP

  • Unlabeled 2',3'-cGAMP

  • ENPP1 activity buffer (50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)

  • ENPP1 inhibitor or vehicle (e.g., DMSO)

  • HP-TLC silica gel plates

  • Mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing ENPP1 activity buffer, unlabeled 2',3'-cGAMP (e.g., 1 µM), and a trace amount of [³²P]-labeled 2',3'-cGAMP.

  • Add the ENPP1 inhibitor at the desired concentration or the vehicle control. Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ENPP1 (e.g., 1-5 nM final concentration).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by spotting 1 µL of the reaction mixture onto a TLC plate.

  • Develop the TLC plate using the mobile phase until the solvent front is near the top.

  • Dry the plate and expose it to a phosphor screen.

  • Image the screen and quantify the spots corresponding to intact 2',3'-cGAMP and the degradation products (e.g., AMP/GMP).

Protocol 2: Fluorescence Polarization (FP) Assay for ENPP1 Inhibition

This protocol is based on a competitive binding assay format.[12]

Materials:

  • Recombinant human ENPP1

  • 2',3'-cGAMP

  • Recombinant human STING (ligand-binding domain)

  • Fluorescently labeled c-di-GMP (F-c-di-GMP) as a tracer

  • Assay buffer (e.g., 50 mM Tris pH 9.5, 250 mM NaCl)

  • ENPP1 inhibitor or vehicle

  • 384-well microplate

Procedure:

  • ENPP1 Reaction:

    • In a microplate, set up the ENPP1 reaction containing assay buffer, 2',3'-cGAMP (e.g., 50 µM), and the ENPP1 inhibitor at various concentrations.

    • Initiate the reaction by adding ENPP1 (e.g., 9 nM).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes).

  • Detection:

    • To a separate plate, add the heat-inactivated reaction mixture.

    • Add a solution containing STING (e.g., 10 µM) and F-c-di-GMP (e.g., 50 nM).

    • Incubate at room temperature for 5-10 minutes.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The amount of remaining 2',3'-cGAMP will compete with F-c-di-GMP for binding to STING, leading to a decrease in fluorescence polarization.

    • Calculate the percent inhibition and determine the IC50 value for the inhibitor.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING Ext_cGAMP Extracellular 2',3'-cGAMP cGAMP->Ext_cGAMP Export TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN Transcription ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Ext_cGAMP->ENPP1

Caption: The cGAS-STING signaling pathway and the role of ENPP1 in degrading extracellular 2',3'-cGAMP.

ENPP1_Inhibition_Workflow start Start: Prepare Assay Components reagents Recombinant ENPP1 2',3'-cGAMP (Substrate) Test Inhibitor start->reagents reaction Incubate Enzyme, Substrate, and Inhibitor reagents->reaction detection Measure Remaining 2',3'-cGAMP (e.g., TLC, FP, ELISA) reaction->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis end End: Determine Inhibitor Potency analysis->end

Caption: A generalized experimental workflow for screening ENPP1 inhibitors.

Troubleshooting_Logic start Inconsistent/Negative Results in ENPP1 Inhibition Assay check_inhibitor Check Inhibitor: - Concentration? - Stability? - Purity? start->check_inhibitor check_enzyme Check Enzyme: - Activity? - Concentration? start->check_enzyme check_assay Check Assay Conditions: - Buffer (pH)? - Substrate Conc.? - Controls? start->check_assay resolve_inhibitor Optimize Inhibitor Concentration & Prepare Fresh Stock check_inhibitor->resolve_inhibitor Issue Found resolve_enzyme Titrate Enzyme & Use Fresh Aliquot check_enzyme->resolve_enzyme Issue Found resolve_assay Optimize Assay Parameters & Include All Controls check_assay->resolve_assay Issue Found

Caption: A logical troubleshooting workflow for ENPP1 inhibition experiments.

References

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 2',3'-cGAMP

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to add...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of this critical second messenger in the cGAS-STING pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of free 2',3'-cGAMP so low?

A1: The poor cell permeability of 2',3'-cGAMP is primarily due to its molecular properties. As a cyclic dinucleotide, it possesses two negative charges at physiological pH, which hinders its ability to passively diffuse across the negatively charged and hydrophobic cell membrane.[1] Furthermore, its hydrophilic nature is not conducive to traversing the lipid bilayer.[2]

Q2: My in vitro experiments with free 2',3'-cGAMP are showing weak or no STING activation. What could be the issue?

A2: This is a common issue stemming from the aforementioned poor cell permeability. Even at high concentrations in the culture medium, the intracellular concentration of 2',3'-cGAMP may not be sufficient to activate the STING pathway effectively. Additionally, the presence of the ectoenzyme ENPP1 in the cell culture medium or on the cell surface can degrade extracellular 2',3'-cGAMP, further reducing its availability for uptake.[3][4]

Q3: What are the most common strategies to enhance the intracellular delivery of 2',3'-cGAMP?

A3: Several strategies have been developed to overcome the poor cell permeability of 2',3'-cGAMP. These primarily involve the use of delivery vehicles or chemical modifications. The most common and effective approaches include:

  • Liposomal Formulations: Encapsulating 2',3'-cGAMP within lipid-based nanoparticles (liposomes) can significantly improve its cellular uptake.[3][5][6] Cationic liposomes, in particular, can interact with the anionic cell membrane, facilitating entry into the cell.[1]

  • Nanoparticle Delivery Systems: Various types of nanoparticles, including polymeric nanoparticles and lipid nanoparticles, serve as effective carriers for 2',3'-cGAMP.[7][8][9] These systems can protect cGAMP from degradation and facilitate its entry into cells.

  • Chemical Modifications: Although less common for direct application of 2',3'-cGAMP, the development of synthetic, more membrane-permeable analogs of cGAMP is an active area of research.[10][11]

  • Cell Permeabilization Agents: For in vitro experiments, agents like digitonin can be used to transiently permeabilize the cell membrane, allowing direct entry of 2',3'-cGAMP into the cytosol.[12]

Troubleshooting Guides

Problem: Inconsistent or low STING activation in vitro using a delivery system.

Possible Causes & Solutions:

  • Suboptimal delivery vehicle formulation: The size, charge, and composition of your liposomes or nanoparticles are critical for efficient cellular uptake.

    • Troubleshooting Step: Characterize your delivery vehicle for size, polydispersity index (PDI), and zeta potential. Refer to the literature for optimal parameters for your cell type. For example, nanoparticles in the size range of 100-200 nm are often effective.[8]

  • Inefficient encapsulation of 2',3'-cGAMP: A low encapsulation efficiency will result in a lower effective concentration of delivered cGAMP.

    • Troubleshooting Step: Quantify the encapsulation efficiency of your formulation using methods like HPLC after separating the encapsulated from the free drug.

  • Instability of the delivery system in culture media: Components in the serum or the media itself could destabilize your nanoparticles, leading to premature release of 2',3'-cGAMP.

    • Troubleshooting Step: Assess the stability of your formulation in your specific cell culture medium over the time course of your experiment.

Problem: High variability in experimental replicates.

Possible Causes & Solutions:

  • Inconsistent preparation of the 2',3'-cGAMP delivery system: Minor variations in the preparation of liposomes or nanoparticles can lead to significant differences in their properties and performance.

    • Troubleshooting Step: Standardize your preparation protocol meticulously. Ensure consistent parameters such as sonication time, extrusion pore size, and component concentrations.

  • Cell health and density: The physiological state of your cells can impact their ability to internalize nanoparticles.

    • Troubleshooting Step: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.

Data Presentation

Table 1: Comparison of Delivery Strategies for 2',3'-cGAMP

Delivery StrategyKey AdvantagesReported EfficacyKey Considerations
Free 2',3'-cGAMP Simple to useLow potency (EC50 values of ~70 µM in PBMCs and 124 µM in THP-1 cells for IFNβ secretion)[13]Poor cell permeability, degradation by ENPP1.[3][5]
Liposomal Delivery Enhanced cellular uptake, protection from degradation.[3][6]Substantially improved cellular uptake and pro-inflammatory gene induction compared to free drug.[6]Formulation optimization is crucial (lipid composition, size, charge).
Nanoparticle Encapsulation Improved half-life (up to 40-fold increase), allows for systemic administration.[7][9]Sufficient accumulation in tumors to activate the STING pathway.[7]Biodistribution and potential for off-target effects in vivo.[7]
Polymeric Carriers Can be designed for controlled release and targeted delivery.[14]Enhanced cytosolic delivery and biological potency of cGAMP.[14]Polymer chemistry and biocompatibility need careful consideration.

Experimental Protocols

Protocol 1: Assessment of 2',3'-cGAMP-Induced STING Activation via IFN-β ELISA

This protocol is adapted from a method used to measure the potency of STING agonists in peripheral blood mononuclear cells (PBMCs) and the monocytic cell line, THP-1.[13]

Materials:

  • Human PBMCs or THP-1 cells

  • 2',3'-cGAMP (free or formulated in a delivery vehicle)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate at a desired density.

  • Treatment: Prepare serial dilutions of your 2',3'-cGAMP formulation and free 2',3'-cGAMP as a control. Add the treatments to the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.

  • ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance on a plate reader and calculate the concentration of IFN-β. The EC50 value can be determined by plotting the IFN-β concentration against the log of the 2',3'-cGAMP concentration.

Protocol 2: Quantification of Intracellular 2',3'-cGAMP using LC-MS/MS

This protocol is based on methods developed for the sensitive detection of 2',3'-cGAMP in cell extracts.[4][15][16]

Materials:

  • Cultured cells treated with 2',3'-cGAMP (with or without a delivery system)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Water

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., isotopically labeled 2',3'-cGAMP)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with a cold extraction solvent (e.g., 80% methanol).

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it down (e.g., using a speed vacuum). Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use appropriate column and mobile phases to separate 2',3'-cGAMP. Detect and quantify 2',3'-cGAMP and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the concentration of intracellular 2',3'-cGAMP by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Free cGAMP Free cGAMP ENPP1 ENPP1 Free cGAMP->ENPP1 Degradation cGAMP_in 2',3'-cGAMP Free cGAMP->cGAMP_in Poor Permeability Formulated cGAMP Formulated cGAMP Formulated cGAMP->cGAMP_in Enhanced Delivery STING STING cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Genes IFN-I Genes p-IRF3->IFN-I Genes Transcription IFN-I Type I Interferons IFN-I Genes->IFN-I Expression & Secretion

Caption: STING signaling pathway and points of intervention for cGAMP delivery.

Troubleshooting_Workflow Start Low/No STING Activation Check_Delivery Using Delivery System? Start->Check_Delivery Free_cGAMP_Issue Issue: Poor Permeability Solution: Use Delivery System Check_Delivery->Free_cGAMP_Issue No Check_Formulation Check Formulation (Size, Charge, PDI) Check_Delivery->Check_Formulation Yes Check_Encapsulation Check Encapsulation Efficiency Check_Formulation->Check_Encapsulation Check_Stability Check Stability in Media Check_Encapsulation->Check_Stability Optimize_Formulation Optimize Formulation Check_Stability->Optimize_Formulation

Caption: Troubleshooting workflow for low STING activation in vitro.

References

Optimization

Technical Support Center: Optimizing Transfection Efficiency of 2',3'-cGAMP

Welcome to the technical support center for optimizing the transfection efficiency of 2',3'-cGAMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guid...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the transfection efficiency of 2',3'-cGAMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of 2',3'-cGAMP.

Frequently Asked Questions (FAQs)

Q1: What is 2',3'-cGAMP and what is its biological significance?

A1: 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a second messenger molecule produced in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[1][2][3] It plays a crucial role in the innate immune system by binding to and activating the STimulator of INterferon Genes (STING) protein.[1][2][4][5] This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for antiviral and antitumor immune responses.[1][2][4][6][7]

Q2: Why is optimizing the delivery of 2',3'-cGAMP into cells challenging?

A2: Optimizing the delivery of 2',3'-cGAMP is challenging primarily due to its chemical nature. As a cyclic dinucleotide, it is a relatively large, negatively charged molecule with poor membrane permeability, making it difficult for it to passively cross the cell membrane.[8][9] Furthermore, extracellular 2',3'-cGAMP can be degraded by enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which reduces its availability to activate intracellular STING.[4][10]

Q3: What are the common methods for introducing 2',3'-cGAMP into cells?

A3: Several methods are used to deliver 2',3'-cGAMP into cells, including:

  • Lipid-based transfection reagents: Reagents like Lipofectamine 3000 are commonly used to form complexes with 2',3'-cGAMP, facilitating its entry into cells.[11]

  • Digitonin permeabilization: This method involves using the mild non-ionic detergent digitonin to create pores in the cell membrane, allowing for the entry of molecules like 2',3'-cGAMP from the culture medium.[8]

  • Electroporation: Applying an electrical field to cells can transiently increase the permeability of the cell membrane, enabling the uptake of 2',3'-cGAMP.[12]

  • Polymer-based reagents: Cationic polymers like polyethyleneimine (PEI) can be used to form complexes with negatively charged 2',3'-cGAMP, aiding in its cellular uptake.[13]

Q4: How can I quantify the efficiency of 2',3'-cGAMP transfection?

A4: The efficiency of 2',3'-cGAMP transfection is typically assessed by measuring the activation of the downstream STING signaling pathway. Common methods include:

  • Western Blotting: Detecting the phosphorylation of key signaling proteins such as STING (at Ser366) and TBK1.[14]

  • RT-PCR: Measuring the mRNA expression levels of downstream target genes, such as Interferon-β (IFN-β).[11]

  • ELISA: Quantifying the secretion of IFN-β or other cytokines into the cell culture supernatant.[11][15]

  • Reporter Assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[16][17]

  • Fluorescently-labeled 2',3'-cGAMP: Using a fluorescent conjugate of 2',3'-cGAMP (e.g., Cy5-labeled) to visualize its uptake by microscopy or flow cytometry.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no STING pathway activation (e.g., no phospho-STING, low IFN-β) Inefficient 2',3'-cGAMP delivery- Optimize the ratio of transfection reagent to 2',3'-cGAMP.[11] - Ensure cell confluence is optimal (typically 60-80%) at the time of transfection.[11][18] - Try alternative delivery methods such as digitonin permeabilization or electroporation.[8][12] - For hard-to-transfect cells, consider a more robust transfection reagent or protocol.[19]
Degradation of 2',3'-cGAMP- Use freshly prepared solutions of 2',3'-cGAMP.[12] - Store 2',3'-cGAMP stock solutions properly at -20°C and avoid repeated freeze-thaw cycles.[12][20][21][22] - Consider using nuclease-resistant analogs of 2',3'-cGAMP if degradation is a persistent issue.[10][23]
Cell line does not express STING or other key pathway components- Verify the expression of STING, cGAS, and TBK1 in your cell line by Western blot or RT-PCR. - Use a positive control cell line known to have a functional STING pathway (e.g., THP-1).[14] - Some cell lines, like HEK293T, do not express endogenous STING and require co-transfection with a STING expression plasmid.[8]
High cell toxicity or death after transfection Too much transfection reagent- Reduce the concentration of the transfection reagent. Perform a titration to find the optimal concentration that balances efficiency and toxicity.[11] - Ensure the transfection complex is not left on the cells for too long. Change the media 4-6 hours post-transfection if necessary.[11]
High concentration of 2',3'-cGAMP- Perform a dose-response experiment to determine the optimal concentration of 2',3'-cGAMP for your cell type.
Cells are not healthy or are at a high passage number- Use cells that are healthy, actively dividing, and at a low passage number.[18] - Ensure proper cell culture conditions.
Inconsistent results between experiments Variation in cell confluency or health- Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase during transfection.[18][19]
Inconsistent preparation of transfection complexes- Prepare transfection complexes in a consistent manner, following the manufacturer's protocol precisely.[19] - Use serum-free media for complex formation as serum can interfere with complexation.[19]
Degradation of 2',3'-cGAMP stock- Aliquot 2',3'-cGAMP stock solutions to avoid multiple freeze-thaw cycles.[20][21]

Experimental Protocols

Protocol 1: 2',3'-cGAMP Transfection using a Lipid-Based Reagent (e.g., Lipofectamine 3000)

This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • Cells to be transfected

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • 2',3'-cGAMP stock solution

  • Lipofectamine 3000 reagent

  • P3000™ Reagent

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection.[11][18]

  • Preparation of 2',3'-cGAMP-Lipid Complexes: a. In a sterile microcentrifuge tube, dilute the desired amount of 2',3'-cGAMP (e.g., 2.5 µg) and P3000™ reagent in serum-free medium to a final volume of 65 µL. Mix gently.[11] A 1:2 ratio of 2',3'-cGAMP to P3000™ reagent is a good starting point.[11] b. In a separate sterile microcentrifuge tube, dilute the Lipofectamine 3000 reagent in serum-free medium to a final volume of 65 µL. Mix gently. A 1:3 ratio of 2',3'-cGAMP to Lipofectamine 3000 is often recommended.[11] c. Combine the diluted 2',3'-cGAMP/P3000™ mixture with the diluted Lipofectamine 3000. Mix gently by pipetting. d. Incubate the mixture for 15 minutes at room temperature to allow for complex formation.[11]

  • Transfection: a. Carefully add the 130 µL of the 2',3'-cGAMP-lipid complex dropwise to the cells in the 24-well plate. b. Gently rock the plate to ensure even distribution.

  • Post-Transfection: a. Incubate the cells at 37°C in a CO₂ incubator. b. Approximately 5-6 hours post-transfection, the medium can be replaced with fresh complete culture medium to reduce cytotoxicity.[11] c. Harvest cells or supernatant for downstream analysis at the desired time point (e.g., 6-24 hours post-transfection).[14]

Protocol 2: 2',3'-cGAMP Delivery using Digitonin Permeabilization

Materials:

  • Cells to be permeabilized

  • Permeabilization Buffer (e.g., buffer containing 10-50 µg/mL digitonin in a physiological salt solution)

  • 2',3'-cGAMP stock solution

  • Complete cell culture medium

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in an appropriate plate format.

  • Permeabilization and Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with a physiological buffer (e.g., PBS). c. Add the permeabilization buffer containing the desired concentration of 2',3'-cGAMP to the cells. A low concentration of 2',3'-cGAMP (e.g., 4 µM) is often effective with this method.[8] d. Incubate for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to maximize uptake and minimize cell death.

  • Recovery: a. Aspirate the permeabilization buffer. b. Gently wash the cells with fresh culture medium. c. Add fresh, pre-warmed complete culture medium to the cells.

  • Post-Treatment: a. Incubate the cells at 37°C in a CO₂ incubator. b. Harvest cells or supernatant for downstream analysis at the desired time point.

Signaling Pathway and Workflow Diagrams

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Gene Transcription pIRF3->IFN_genes translocates & induces STING->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway is activated by cytosolic dsDNA.

Transfection_Workflow 2',3'-cGAMP Transfection and Analysis Workflow cluster_analysis Downstream Analysis Cell_Seeding Seed cells 24h prior to transfection Prepare_Complexes Prepare 2',3'-cGAMP-lipid complexes Cell_Seeding->Prepare_Complexes Transfect_Cells Add complexes to cells and incubate Prepare_Complexes->Transfect_Cells Post_Transfection_Incubation Incubate for 6-24 hours Transfect_Cells->Post_Transfection_Incubation Harvest Harvest supernatant and/or cell lysate Post_Transfection_Incubation->Harvest Western_Blot Western Blot (p-STING, p-TBK1) Harvest->Western_Blot RT_PCR RT-PCR (IFN-β mRNA) Harvest->RT_PCR ELISA ELISA (IFN-β protein) Harvest->ELISA

Caption: A general workflow for 2',3'-cGAMP transfection and subsequent analysis.

References

Troubleshooting

Technical Support Center: cGAS Enzyme Activity In Vitro Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cGAS (cyclic GMP-AMP synthase) in vit...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cGAS (cyclic GMP-AMP synthase) in vitro enzyme activity assays.

Troubleshooting Guides

This section addresses common issues encountered during cGAS in vitro assays, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No cGAS Activity (Weak or Absent Signal)

Question: My cGAS assay is showing very low or no signal. What are the possible reasons and how can I fix this?

Answer: Low or no signal in a cGAS assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential CauseRecommended Solution(s)
Inactive cGAS Enzyme - Storage and Handling: Ensure the recombinant cGAS enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon first use. - Enzyme Purity and Integrity: Verify the purity of the enzyme preparation. Contaminating proteases can degrade cGAS. Run a small amount of the enzyme on an SDS-PAGE gel to check for degradation. - Enzyme Concentration: The concentration of cGAS might be too low. Titrate the enzyme concentration in the assay to find the optimal level (e.g., 10-50 nM).
Suboptimal dsDNA Activator - DNA Integrity and Purity: Ensure the dsDNA used for activation is of high quality, double-stranded, and free of contaminants. Annealing of single-stranded oligonucleotides should be confirmed. - DNA Length: cGAS activity is dependent on the length of the dsDNA. For human cGAS, a minimum length of 45 base pairs is generally required for robust activation. - DNA Concentration: Titrate the dsDNA concentration to find the optimal range for cGAS activation. Both too little and too much DNA can lead to suboptimal activity. A common starting range is 5-10 ng/µL.
Incorrect Substrate Concentrations - ATP and GTP Requirement: cGAS requires both ATP and GTP to synthesize 2'3'-cGAMP. Ensure that both nucleotides are present in the reaction mixture. - Substrate Concentration: The concentrations of ATP and GTP may be too low. Typical starting concentrations are around 100 µM for each. For kinetic studies, concentrations should be varied around the Km values.
Suboptimal Assay Buffer Conditions - Divalent Cations: cGAS activity is dependent on divalent cations, such as Mg²⁺ or Mn²⁺. Ensure your assay buffer contains the appropriate concentration of these cations. - pH and Salt Concentration: The pH and salt concentration of the assay buffer should be optimized for cGAS activity. A pH of around 7.5 is common. High salt concentrations can be inhibitory. - Temperature: Ensure the assay is performed at the optimal temperature, typically 37°C. Using ice-cold buffers can significantly reduce enzyme activity.
Issues with Detection Method - Detection Reagent Integrity: If using an ELISA, TR-FRET, or fluorescence polarization (FP) based-assay, ensure the antibody, tracer, and other detection reagents are stored correctly and are not expired. - Instrument Settings: Verify that the plate reader settings (e.g., wavelength, filters, G-factor for FP) are correct for your specific assay. - Signal Quenching: In fluorescence-based assays, components of your reaction mixture or test compounds could be quenching the signal.
Presence of Inhibitors - Contaminants in Reagents: Ensure all reagents are free from contaminants that could inhibit cGAS activity. For example, high concentrations of EDTA (>0.5 mM) can chelate necessary divalent cations. - Test Compound Inhibition: If screening for inhibitors, your test compound may be highly potent, leading to a complete loss of signal.

Issue 2: High Background Signal

Question: I am observing a high background signal in my no-enzyme control wells. What could be causing this and how do I reduce it?

Answer: High background can mask the true signal from cGAS activity and reduce the assay window. The following table outlines common causes and solutions.

Potential CauseRecommended Solution(s)
Contaminating Enzyme Activity - Nuclease/Phosphatase Contamination: The recombinant cGAS or other reagents may be contaminated with nucleases or phosphatases that can break down ATP/GTP, interfering with some detection methods. Ensure high-purity reagents are used.
Non-specific Binding in Immunoassays - Insufficient Blocking: In ELISA-based formats, insufficient blocking of the plate can lead to non-specific binding of antibodies. Ensure the blocking step is optimized. - Antibody Cross-Reactivity: The detection antibody may be cross-reacting with other components in the assay. Run appropriate controls to test for this.
Fluorescence Interference - Autofluorescent Compounds: Test compounds or contaminants in the sample may be inherently fluorescent at the assay wavelengths. Screen compounds for autofluorescence in a separate plate. - Light Scattering: High concentrations of proteins or other macromolecules can cause light scattering. Ensure all solutions are clear and free of precipitates.
Reagent Contamination - cGAMP Contamination: Ensure that none of the assay components are contaminated with cGAMP, which would lead to a signal even in the absence of cGAS activity.
Incorrect Blanking - Proper Controls: Ensure you are using the correct controls for background subtraction. A "no enzyme" control is essential.

Issue 3: Poor Reproducibility and High Variability

Question: My assay results are not consistent between wells and experiments. How can I improve the reproducibility of my cGAS assay?

Potential CauseRecommended Solution(s)
Pipetting Errors - Technique and Calibration: Ensure pipettes are properly calibrated and use correct pipetting techniques to minimize volume variations, especially when handling small volumes. - Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency.
Inconsistent Incubation Times/Temperatures - Plate Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation. Consider not using the outer wells or ensuring a humidified incubation environment. - Staggered Start/Stop: When processing a large number of wells, ensure that the start and stop times for the reaction are consistent for all wells.
Reagent Instability - Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme and other sensitive reagents by preparing aliquots. - Reagent Preparation: Prepare fresh reagents for each experiment, especially substrates and detection reagents that may degrade over time.
Cell-Based Assay Variability - Cell Health and Passage Number: If using a cell-based assay, ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. - Transfection Efficiency: Variations in transfection efficiency of dsDNA can lead to inconsistent cGAS activation. Optimize and monitor transfection efficiency.
Data Analysis - Consistent Parameters: Use a consistent method for data analysis, including background subtraction and normalization.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in a cGAS in vitro assay?

A1: To ensure the validity of your results, the following controls are highly recommended:

  • No Enzyme Control: This control contains all reaction components except for the cGAS enzyme. It is crucial for determining the background signal of the assay.

  • No dsDNA Control: This control includes the cGAS enzyme but lacks the dsDNA activator. This helps to confirm that the observed activity is dependent on DNA activation.

  • Positive Control (100% Activity): This well contains all reaction components and a vehicle control (e.g., DMSO) instead of a test inhibitor. It represents the maximum enzyme activity.

  • Positive Inhibitor Control: A known cGAS inhibitor should be included to confirm that the assay can detect inhibition.

Q2: What type of dsDNA should I use to activate cGAS?

A2: While cGAS activation is largely sequence-independent, the length and structure of the DNA are important. Generally, dsDNA of at least 45 base pairs is recommended for activating human cGAS. Commonly used activators include long synthetic oligonucleotides, herring testis DNA (HT-DNA), or calf thymus DNA. Ensure the DNA is double-stranded and of high purity.

Q3: My test compound is a competitive inhibitor of cGAS. How will this affect my assay conditions?

A3: For competitive inhibitors, the apparent IC50 value will be dependent on the concentration of the substrates (ATP and GTP). It is important to run the assay under conditions where the substrate concentrations are at or below their Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.

Q4: Can I use cell lysates as a source of cGAS for my in vitro assay?

A4: While possible, it is generally not recommended for quantitative inhibitor screening. Cell lysates contain numerous other proteins, including nucleases and phosphatases, which can interfere with the assay and lead to inaccurate results. Using purified recombinant cGAS is the standard for in vitro biochemical assays.

Q5: What are the different methods for detecting cGAS activity, and how do they compare?

A5: Several methods are available to quantify the product of the cGAS reaction, 2'3'-cGAMP:

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is considered the gold standard for cGAMP quantification due to its high specificity and sensitivity. However, it requires specialized equipment and expertise.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Competitive ELISAs using a cGAMP-specific antibody are a common and accessible method. They offer good sensitivity but can be susceptible to matrix effects and cross-reactivity.

  • Fluorescence Polarization (FP): This is a homogeneous assay format well-suited for high-throughput screening. It involves a fluorescently labeled cGAMP tracer and a cGAMP-specific antibody.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Another homogeneous assay format that is also suitable for HTS and can offer a good signal-to-background ratio.

  • Radiolabeled Assays: These assays use radiolabeled ATP (e.g., [α-³²P]ATP) and detect the incorporation of the radiolabel into cGAMP, often visualized by thin-layer chromatography (TLC). This is a highly sensitive method but involves handling radioactivity.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for cGAS enzyme kinetics and inhibitors to aid in experimental design and data interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for Human cGAS

SubstrateK_m (µM)k_cat (min⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
ATP393.0 ± 15.32.4 ± 0.3~98.3
GTP94.2 ± 11.12.6 ± 0.2~460.4
Note: These values can vary depending on the specific assay conditions, such as buffer composition and the nature of the dsDNA activator.

Table 2: IC₅₀ Values of Selected cGAS Inhibitors

InhibitorTargetAssay TypeIC₅₀
G140Human cGASBiochemical14.0 nM
G140Mouse cGASBiochemical442 nM
G150Human cGASBiochemical10.2 nM
PF-06928215Human cGASBiochemical4.9 µM
RU.521Mouse cGASBiochemical110 nM
SuraminHuman cGASBiochemical-
Antimalarial Drugs (e.g., Hydroxychloroquine)Human cGASCellular3-25 µM
CU-76Human cGASCellular0.27 µM
IC₅₀ values are highly dependent on the assay conditions, particularly substrate concentrations for competitive inhibitors.

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibitor Screening Assay (ELISA-based)

This protocol describes a general method for screening small molecule inhibitors of cGAS using a competitive ELISA for 2'3'-cGAMP detection.

Materials:

  • Recombinant human cGAS

  • dsDNA activator (e.g., 80 bp dsDNA)

  • ATP and GTP

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

  • Test compounds and a known cGAS inhibitor (positive control)

  • DMSO (for compound dilution)

  • Stop Solution (e.g., 0.5 M EDTA)

  • 2'3'-cGAMP ELISA kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and control inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.

  • Reagent Preparation:

    • Thaw recombinant cGAS, dsDNA, ATP, and GTP on ice.

    • Prepare a cGAS/dsDNA master mix in Assay Buffer.

    • Prepare an ATP/GTP master mix in Assay Buffer.

  • Assay Plate Setup:

    • Add the diluted compounds or vehicle control (for 100% activity) to the wells of a 96-well plate.

    • Add the cGAS/dsDNA master mix to all wells except the "no enzyme" control wells. Add Assay Buffer to the "no enzyme" wells.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix to all wells.

    • Mix the plate gently and incubate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding Stop Solution to each well.

  • cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" control wells) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the normalized cGAMP production as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorescence Polarization (FP) Assay for cGAS Activity

This protocol outlines a homogeneous assay for measuring cGAS activity, suitable for high-throughput screening.

Materials:

  • Recombinant human cGAS

  • dsDNA activator

  • ATP and GTP

  • Assay Buffer

  • Test compounds

  • FP detection reagents: cGAMP-specific antibody and a fluorescently labeled cGAMP tracer

Procedure:

  • Reaction Setup: In a low-volume, black microplate, combine the test compound, recombinant cGAS, dsDNA, ATP, and GTP in Assay Buffer.

  • Enzymatic Reaction: Incubate the plate at 37°C for the desired reaction time.

  • Detection: Add the FP detection reagents (antibody and tracer) to the wells.

  • Equilibration: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the antibody-cGAMP/tracer binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: A decrease in fluorescence polarization indicates the displacement of the tracer by cGAMP produced by cGAS, signifying enzyme activity. Inhibition is observed as a smaller decrease in polarization compared to the uninhibited control. Calculate percent inhibition and determine IC₅₀ values as described in the ELISA protocol.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self-DNA) cGAS cGAS (inactive) dsDNA->cGAS Binds cGAS_active cGAS (active dimer) cGAS->cGAS_active Dimerization & Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Catalyzes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING (dimer) cGAMP->STING Binds STING_active STING (active) STING->STING_active Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes ISGs Interferon-Stimulated Genes (ISGs) & Pro-inflammatory Cytokines pIRF3->ISGs Induces Transcription

Caption: The cGAS-STING signaling pathway.

cGAS_Assay_Workflow prep 1. Reagent Preparation (cGAS, dsDNA, ATP/GTP, Buffers, Compounds) plate 2. Assay Plate Setup (Add compounds, cGAS/dsDNA master mix) prep->plate initiate 3. Reaction Initiation (Add ATP/GTP master mix) plate->initiate incubate 4. Incubation (e.g., 37°C for 30-90 min) initiate->incubate stop 5. Reaction Termination (Add Stop Solution, e.g., EDTA) incubate->stop detect 6. cGAMP Detection (ELISA, FP, LC-MS, etc.) stop->detect analyze 7. Data Analysis (Calculate % inhibition, IC50) detect->analyze

Caption: General workflow for a cGAS in vitro assay.

Troubleshooting_Tree start Assay Issue Observed q1 Is the signal low or absent in the positive control? start->q1 q2 Is the background high in the no-enzyme control? q1->q2 No a1 Check: - Enzyme activity (storage, degradation) - Reagent integrity (dsDNA, ATP/GTP) - Assay conditions (buffer, temp) - Detection method & instrument settings q1->a1 Yes q3 Is there high variability between replicate wells? q2->q3 No a2 Check: - Reagent contamination (e.g., cGAMP) - Non-specific binding (blocking) - Autofluorescence of components - Contaminating enzymes (phosphatases) q2->a2 Yes a3 Check: - Pipetting accuracy & technique - Plate effects (evaporation) - Reagent stability (freeze-thaw) - Consistent incubation times q3->a3 Yes end Issue Resolved a1->end a2->end a3->end

Caption: Troubleshooting decision tree for cGAS assays.

Optimization

how to reduce background noise in 2',3'-cGAMP detection assays

Welcome to the technical support center for 2',3'-cGAMP detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2',3'-cGAMP detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues encountered during the detection and quantification of 2',3'-cGAMP.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is central to the production of 2',3'-cGAMP. Understanding this pathway is crucial for interpreting experimental results.

cGAS-STING Signaling Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP STING STING (ER Resident) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Induces Transcription Competitive ELISA Workflow Competitive ELISA Workflow for 2',3'-cGAMP Start Start Coat Coat plate with capture antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash Block->Wash2 AddSample Add standards and samples (containing unknown 2',3'-cGAMP) Wash2->AddSample AddConjugate Add 2',3'-cGAMP-HRP conjugate AddSample->AddConjugate Incubate Incubate to allow competition AddConjugate->Incubate Wash3 Wash Incubate->Wash3 AddSubstrate Add TMB substrate Wash3->AddSubstrate IncubateColor Incubate for color development AddSubstrate->IncubateColor AddStop Add stop solution IncubateColor->AddStop Read Read absorbance at 450 nm AddStop->Read Analyze Analyze data (Inverse relationship) Read->Analyze End End Analyze->End TR-FRET Workflow TR-FRET Workflow for 2',3'-cGAMP Start Start PrepareReagents Prepare reaction mix: - cGAMP standards/samples - Anti-cGAMP Ab-Donor - cGAMP-Acceptor Tracer Start->PrepareReagents Dispense Dispense reaction mix into microplate PrepareReagents->Dispense Incubate Incubate to allow binding equilibrium Dispense->Incubate Excite Excite Donor fluorophore (e.g., at 320-340 nm) Incubate->Excite TimeDelay Time Delay (microseconds) Excite->TimeDelay MeasureDonor Measure Donor emission (e.g., at 620 nm) TimeDelay->MeasureDonor MeasureAcceptor Measure Acceptor emission (e.g., at 665 nm) TimeDelay->MeasureAcceptor CalculateRatio Calculate Emission Ratio (Acceptor/Donor) MeasureDonor->CalculateRatio MeasureAcceptor->CalculateRatio Analyze Analyze data (Inverse relationship) CalculateRatio->Analyze End End Analyze->End

Troubleshooting

Technical Support Center: Optimizing 2',3'-cGAMP Adjuvant Dosing for In Vivo Studies

Welcome to the technical support center for the in vivo application of 2',3'-cGAMP as an immunological adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidan...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of 2',3'-cGAMP as an immunological adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose range for 2',3'-cGAMP in in vivo mouse studies?

A1: The effective dose of 2',3'-cGAMP in mice can vary significantly based on the route of administration, formulation, and the specific research model. For preclinical tumor models, intratumoral injections typically range from 5 to 20 µg per tumor[1]. In vaccination studies, doses can range from 1 µg to 50 µg per mouse depending on the delivery method and co-administered antigen[2][3][4][5][6]. A dose of 5 µ g/mouse administered intranasally was found to strongly induce interferon-stimulated genes (ISGs) without significant induction of pro-inflammatory cytokines like IL-1β and TNF-α[7].

Q2: What are the common administration routes for in vivo studies?

A2: Common administration routes for 2',3'-cGAMP include intratumoral (i.t.), intramuscular (i.m.), intravenous (i.v.), subcutaneous (s.c.), and intranasal or pulmonary delivery[1][4][6][8][9][10]. The choice of route depends on the therapeutic goal. Intratumoral injection is often used in cancer immunotherapy to activate local STING signaling[1], while systemic routes like i.v. or i.m. are used for broader immune activation or as a vaccine adjuvant[4][5].

Q3: Why is a delivery vehicle or formulation often required for 2',3'-cGAMP?

A3: 2',3'-cGAMP is an anionic molecule with low cell membrane permeability, which limits its ability to reach the cytosolic STING protein[11]. It also has poor pharmacokinetics and is susceptible to degradation by enzymes like ENPP1[10][12]. Therefore, delivery systems such as liposomes, polymersomes, or nanoparticles are often employed to protect cGAMP from degradation, improve its cellular uptake, and facilitate endosomal escape for cytosolic delivery[2][10][11][13][14].

Q4: How does 2',3'-cGAMP activate the immune system?

A4: 2',3'-cGAMP is a second messenger that directly binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum[15][16][17][18]. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus[19]. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines[15][17][19].

Troubleshooting Guide

Issue 1: Low or no induction of type I interferons (e.g., IFN-β) in vivo.

  • Possible Cause 1: Inadequate Dose.

    • Troubleshooting Tip: Perform a dose-response study to determine the optimal concentration for your specific model and administration route. Doses ranging from 5 µg to 50 µg have been reported to be effective in mice[5][7].

  • Possible Cause 2: Poor Bioavailability/Delivery.

    • Troubleshooting Tip: Free 2',3'-cGAMP is rapidly cleared and has poor cellular uptake[2][11]. Consider using a delivery vehicle such as cationic liposomes or polymer-based nanoparticles to enhance cytosolic delivery[11][14]. For primary cells with low uptake efficiency, liposome-mediated delivery or electroporation can be considered[1].

  • Possible Cause 3: Degradation of 2',3'-cGAMP.

    • Troubleshooting Tip: Ensure proper storage of 2',3'-cGAMP at -20°C and avoid repeated freeze-thaw cycles[1][18]. Prepare fresh aliquots for each experiment. The integrity of the compound can be confirmed by HPLC or mass spectrometry[1].

  • Possible Cause 4: Impaired STING Pathway in the Target Cells/Animal Model.

    • Troubleshooting Tip: Some cancer cell lines have impaired STING signaling due to epigenetic silencing[2]. Verify the expression and functionality of STING and downstream signaling components in your target cells or tissues.

Issue 2: High systemic toxicity or off-target effects.

  • Possible Cause 1: Systemic Administration of High Doses.

    • Troubleshooting Tip: High systemic levels of STING agonists can lead to toxicity[4]. Consider local administration routes, such as intratumoral injection, to concentrate the adjuvant at the target site[1]. If systemic administration is necessary, optimize the dose to the lowest effective level.

  • Possible Cause 2: Formulation-Related Toxicity.

    • Troubleshooting Tip: The delivery vehicle itself may have associated toxicity. Evaluate the toxicity of the formulation alone (vehicle control) in parallel with the 2',3'-cGAMP-formulated product.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Inconsistent Formulation.

    • Troubleshooting Tip: If using a delivery vehicle, ensure consistent preparation of the formulation. For example, when preparing liposomes or nanoparticles, monitor particle size, charge, and encapsulation efficiency to ensure batch-to-batch consistency[14][20].

  • Possible Cause 2: Differences in Animal Handling and Injection Technique.

    • Troubleshooting Tip: Standardize animal handling and injection procedures. For intratumoral injections, ensure consistent delivery to the tumor mass. For subcutaneous or intramuscular injections, use consistent sites and depths[8][9][21].

  • Possible Cause 3: Cell Type and Passage Number.

    • Troubleshooting Tip: Cellular response to 2',3'-cGAMP can vary based on cell type and passage number. Use cells within a consistent passage range for in vitro preliminary studies and be aware of the cellular composition of the target tissue in vivo[1].

Data Presentation

Table 1: Summary of In Vivo 2',3'-cGAMP Dosing and Administration Routes in Mice

Dose Range Administration Route Model Key Outcomes Reference
5 - 20 µ g/mouse IntranasalEosinophilic AsthmaAttenuation of type 2 lung immunopathology, induction of IFN-α.[7]
5 - 20 µ g/tumor IntratumoralPreclinical Tumor ModelsRobust local STING activation, T cell infiltration.[1]
1 µg cGAMPTail Base InjectionVaccination (with STINGΔTM)Enhanced dendritic cell activation and humoral response.[2]
2.5 - 5 µg cGAMPMicroneedle Patch (Skin)Influenza Vaccination (Aged Mice)Enhanced protective immunity and reduced morbidity.[3]
~10 µ g/mouse IntramuscularAdenoviral Vector VaccineAdjuvant effects are STING-dependent.[4]
50 µ g/mouse Not specifiedInfluenza VaccinationInduction of Type I interferon response.[5]
5 µ g/mouse IntratumoralAnti-vascular peptide vaccineAdjuvant effect in cancer therapy.[6]
10 µ g/mouse Not specifiedWhole-cell melanoma vaccineSynergistic anti-tumor response with other adjuvants.[22]

Experimental Protocols

Protocol 1: Intratumoral Administration of Liposomal 2',3'-cGAMP

This protocol is a generalized procedure based on methodologies described for enhancing STING agonist activity in cancer immunotherapy[11].

  • Preparation of Liposomal 2',3'-cGAMP:

    • Cationic liposomes are prepared using lipids such as DOTAP.

    • 2',3'-cGAMP is encapsulated within the liposomes, often leveraging charge interactions between the cationic lipid and anionic cGAMP to improve encapsulation efficiency.

    • The final formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.

  • Animal Model:

    • Establish tumors in mice (e.g., orthotopic melanoma model).

  • Administration:

    • Once tumors reach a palpable size, inject the liposomal 2',3'-cGAMP formulation directly into the tumor. A typical dose might be in the range of 5-20 µg of cGAMP per tumor[1].

    • Include control groups: vehicle (PBS), free 2',3'-cGAMP, and empty liposomes.

  • Endpoint Analysis:

    • Monitor tumor growth over time.

    • At selected time points, tumors and draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, dendritic cells) and activation status.

    • Measure cytokine levels (e.g., IFN-β) in the tumor microenvironment or systemically.

Protocol 2: Intramuscular Co-administration of 2',3'-cGAMP with a Vaccine Antigen

This protocol is a generalized procedure based on studies using 2',3'-cGAMP as a vaccine adjuvant[4][23].

  • Vaccine Formulation:

    • Prepare the vaccine by mixing the desired antigen (e.g., recombinant protein, inactivated virus) with 2',3'-cGAMP. A typical dose of 2',3'-cGAMP for intramuscular injection is around 10 µg per mouse[4].

    • The formulation can be a simple aqueous solution or may involve other components like alum.

  • Immunization Schedule:

    • Administer the vaccine formulation via intramuscular injection (e.g., into the tibialis anterior muscle).

    • A prime-boost strategy is often employed, with immunizations given at specific intervals (e.g., day 0 and day 14).

  • Endpoint Analysis:

    • Collect blood samples at various time points to measure antigen-specific antibody titers (e.g., IgG) by ELISA.

    • At the end of the study, spleens can be harvested to assess antigen-specific T cell responses (e.g., IFN-γ ELISpot) after in vitro re-stimulation with the antigen or specific peptides[4].

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAMP 2',3'-cGAMP STING_dimer STING (Dimer) cGAMP->STING_dimer Binds to STING_activated Activated STING (Oligomer) STING_dimer->STING_activated Translocation & Oligomerization TBK1 TBK1 STING_activated->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_nuc p-IRF3 (Dimer) pIRF3->pIRF3_nuc Translocation ISRE ISRE pIRF3_nuc->ISRE Binds to IFN_genes Type I IFN Genes (IFN-α, IFN-β) ISRE->IFN_genes Induces Transcription

Caption: The 2',3'-cGAMP STING signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase formulation Formulate 2',3'-cGAMP (e.g., with Liposomes) dosing Administer Formulation (e.g., Intratumoral Injection) formulation->dosing animal_model Establish Animal Model (e.g., Tumor Implantation) animal_model->dosing measurement Monitor Primary Outcome (e.g., Tumor Volume) dosing->measurement harvest Harvest Tissues (Tumor, Spleen, LN) measurement->harvest immuno_analysis Immunological Analysis (Flow Cytometry, ELISA, ELISpot) harvest->immuno_analysis data_analysis Data Analysis & Interpretation immuno_analysis->data_analysis Troubleshooting_Tree start Low/No In Vivo Efficacy check_dose Is the dose adequate? start->check_dose check_delivery Is delivery to cytosol efficient? check_dose->check_delivery Yes increase_dose Action: Perform dose-response study. Increase dose. check_dose->increase_dose No check_integrity Is cGAMP intact? check_delivery->check_integrity Yes use_vehicle Action: Use a delivery vehicle (e.g., liposomes). check_delivery->use_vehicle No check_pathway Is STING pathway functional? check_integrity->check_pathway Yes fresh_aliquots Action: Use fresh aliquots. Verify integrity (HPLC). check_integrity->fresh_aliquots No verify_sting Action: Confirm STING expression and function in target cells. check_pathway->verify_sting No end Problem Solved check_pathway->end Yes increase_dose->end use_vehicle->end fresh_aliquots->end verify_sting->end

References

Optimization

Technical Support Center: Troubleshooting STING Reporter Cell Line Response Variability

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during STING (Stimulator of Interferon Genes) reporter cell line experiments. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during STING (Stimulator of Interferon Genes) reporter cell line experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing high variability between my replicate wells?

High variability between replicates is a common issue that can often be resolved by addressing the following factors:

  • Pipetting Inaccuracy: Small errors in pipetting volumes of cells, agonists, or test compounds can lead to significant differences in the final readout.[1]

    • Troubleshooting:

      • Use calibrated pipettes and proper pipetting techniques.

      • Prepare a master mix of reagents to be dispensed across replicate wells to ensure consistency.

      • Consider using a multichannel pipette or an automated liquid handler for dispensing reagents.[2]

  • Uneven Cell Seeding: An inconsistent number of cells per well will lead to variable reporter gene expression.

    • Troubleshooting:

      • Ensure a single-cell suspension by gently triturating before seeding.

      • Mix the cell suspension between seeding groups of wells to prevent settling.

      • To minimize edge effects, which can cause uneven cell growth, consider not using the outer wells of the plate or filling them with sterile PBS.[1]

  • Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can show altered responses to stimuli.

    • Troubleshooting:

      • Use cells with a consistent and low passage number for all experiments.

      • Regularly check cell viability using methods like Trypan Blue exclusion.[3]

  • Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to high background and variability.[1]

    • Troubleshooting:

      • Regularly test cell cultures for mycoplasma contamination.

FAQ 2: My positive control (STING agonist) is not inducing a strong response. What could be the problem?

A lack of response from your positive control indicates an issue with pathway activation. Here's how to troubleshoot:

  • Cell Line Integrity:

    • Troubleshooting:

      • Confirm that your cell line expresses functional STING. Some cell lines may have low or absent STING expression.[3][4] Verify STING protein expression by Western blot.[3]

      • Ensure you are using the correct cell line for your specific STING agonist. Different human STING variants can exhibit different responses to agonists.[5][6]

  • Agonist Quality and Concentration:

    • Troubleshooting:

      • Ensure the STING agonist (e.g., 2'3'-cGAMP, dsDNA) is stored correctly to prevent degradation.[1]

      • Perform a dose-response experiment to determine the optimal concentration of the agonist for your cell line.[3] The EC80 (concentration that elicits 80% of the maximal response) is often used to ensure a robust signal.[1]

  • Experimental Timeline:

    • Troubleshooting:

      • Optimize the incubation time for the STING agonist. For reporter assays, this is typically between 4-24 hours.[1][7][8] For phosphorylation events, shorter time points (1-4 hours) are usually required.[9]

FAQ 3: I'm observing a high background signal in my unstimulated control wells. What is the cause?

High background can mask the true signal from your experiment. Consider the following causes:

  • Constitutive Pathway Activation: Some cell lines may have a high basal level of STING pathway activation.[1]

    • Troubleshooting:

      • Use a STING-deficient cell line as a negative control to determine the baseline signal.[1]

  • Reagent Issues:

    • Troubleshooting:

      • If using a luminescent or fluorescent reporter, use phenol red-free media as it can interfere with the signal.[1]

      • Test for endotoxin contamination in your reagents, which can activate other innate immune pathways.

  • Reporter Gene Assay Issues:

    • Troubleshooting:

      • High luciferase expression can lead to a high background signal. Consider reducing the incubation time or diluting the cell lysate before reading.[10]

Data Presentation

Table 1: Common STING Agonists and Recommended Concentration Ranges

AgonistCell Line ExampleRecommended ConcentrationReference
2'3'-cGAMPTHP-1, HEK293T1-10 µg/mL[3][9]
dsDNA (Herring Testis DNA)RAW264.71 µg/mL[3]
DMXAA (mouse STING specific)Mouse cell lines10-100 µM[7]

Table 2: Troubleshooting Summary for High Variability

Potential CauseRecommended Action
Pipetting InaccuracyUse calibrated pipettes, master mixes, and consider automation.[1][2]
Uneven Cell SeedingEnsure single-cell suspension and avoid edge effects.[1]
Poor Cell HealthUse low passage number cells and monitor viability.[3]
ContaminationRegularly test for mycoplasma.[1]

Experimental Protocols

Protocol 1: STING Reporter Assay using a Luciferase Reporter

This protocol assumes the use of a cell line stably expressing a STING-responsive luciferase reporter (e.g., IRF-luciferase or ISG-luciferase).[1]

  • Cell Seeding:

    • Resuspend cells in complete cell culture medium to the optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.[1]

  • Compound Treatment (for inhibitor studies):

    • Prepare serial dilutions of your test compound in phenol red-free assay medium.

    • Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions.

    • Incubate for 1-4 hours at 37°C and 5% CO2.[1][3]

  • STING Agonist Stimulation:

    • Prepare the STING agonist at 2X the final desired concentration in phenol red-free assay medium.

    • Add 100 µL of the 2X agonist solution to each well.

    • Incubate the plate for 4-24 hours at 37°C and 5% CO2.[1][7]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Follow the manufacturer's instructions for the luciferase assay system to measure the reporter signal.

Protocol 2: Western Blot for STING Pathway Activation

This protocol is for assessing the phosphorylation of key downstream proteins like TBK1 and IRF3.[3]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Pre-treat with inhibitors if necessary, then stimulate with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation.[9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.[3]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Develop the blot using an ECL substrate and visualize the protein bands.[3]

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates & activates transcription

Caption: Canonical cGAS-STING signaling pathway.

Troubleshooting_Workflow Start Variability in STING Reporter Assay Check_Replicates High variability between replicates? Start->Check_Replicates Pipetting Review pipetting technique. Use master mixes. Check_Replicates->Pipetting Yes Check_Positive_Control Weak or no response from positive control? Check_Replicates->Check_Positive_Control No Cell_Seeding Optimize cell seeding density and technique. Pipetting->Cell_Seeding Cell_Seeding->Check_Positive_Control Check_Agonist Verify agonist activity and concentration. Check_Positive_Control->Check_Agonist Yes Check_Background High background signal? Check_Positive_Control->Check_Background No Check_Cells Confirm STING expression and cell health. Check_Agonist->Check_Cells Check_Cells->Check_Background Media_Reagents Use phenol red-free media. Check for contamination. Check_Background->Media_Reagents Yes End Optimized Assay Check_Background->End No Constitutive_Activation Assess basal pathway activation. Media_Reagents->Constitutive_Activation Constitutive_Activation->End

Caption: A logical workflow for troubleshooting STING reporter assays.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2',3'-cGAMP and 3'3'-cGAMP for STING Activation

For Researchers, Scientists, and Drug Development Professionals The discovery of the cGAS-STING signaling pathway has opened new avenues for therapeutic intervention in a range of diseases, from infectious diseases and c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the cGAS-STING signaling pathway has opened new avenues for therapeutic intervention in a range of diseases, from infectious diseases and cancer to autoimmune disorders. Central to this pathway is the cyclic dinucleotide (CDN) second messenger, cyclic GMP-AMP (cGAMP), which directly binds to and activates the STIMULATOR OF INTERFERON GENES (STING) protein. However, not all cGAMP isomers are created equal. The two most extensively studied isomers, 2',3'-cGAMP and 3'3'-cGAMP, exhibit significant differences in their origin, binding affinity to STING, and subsequent downstream signaling. This guide provides an objective comparison of these two critical molecules, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Unveiling the Agonists: 2',3'-cGAMP vs. 3'3'-cGAMP

2',3'-cGAMP is the endogenous second messenger produced by mammalian cells.[1][2] The enzyme cyclic GMP-AMP synthase (cGAS) synthesizes 2',3'-cGAMP in response to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral infection or cellular damage.[2][3][4] This isomer is characterized by a unique phosphodiester linkage between the 2'-hydroxyl of guanosine and the 5'-phosphate of adenosine, and a canonical 3'-5' linkage.

In contrast, 3'3'-cGAMP is a CDN primarily produced by bacteria and is considered a "canonical" CDN due to its two 3'-5' phosphodiester bonds.[5][6] While not naturally synthesized by mammalian cells, 3'3'-cGAMP can also function as a potent STING agonist.[6][7]

Comparative Analysis of STING Activation

The primary distinction between 2',3'-cGAMP and 3'3'-cGAMP lies in their affinity for the STING protein. Experimental data consistently demonstrates that the endogenous mammalian isomer, 2',3'-cGAMP, binds to STING with a significantly higher affinity than its bacterial counterpart.

Parameter2',3'-cGAMP3'3'-cGAMPReference
Binding Affinity (Kd) ~3.79 nM - 4.6 nM~1.04 µM[5][8]
Origin Endogenous (mammalian)Exogenous (bacterial)[1][6]
Potency in IFN-β Induction Potent inducerPotent inducer (EC50 = 40.5 nM in L929 cells)[1][5][9]

Note: While both are potent inducers of IFN-β, the significantly higher binding affinity of 2',3'-cGAMP suggests it can be effective at lower concentrations.

The STING Signaling Pathway

The binding of either cGAMP isomer to the STING dimer, located on the endoplasmic reticulum, initiates a conformational change. This triggers the trafficking of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][10] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[10] In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons (such as IFN-β) and other inflammatory cytokines.[2][10]

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP_23 2',3'-cGAMP cGAS->cGAMP_23 ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (dimer) cGAMP_23->STING High Affinity cGAMP_33 3'3'-cGAMP (bacterial) cGAMP_33->STING Lower Affinity IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Phosphorylation & Dimerization IFN_genes Type I Interferon Genes pIRF3->IFN_genes Translocation STING_active Active STING STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 pTBK1->IRF3 IFN_production IFN-β Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway activated by 2',3'-cGAMP and 3'3'-cGAMP.

Key Experimental Protocols for STING Activation Analysis

To quantitatively assess and compare the activation of STING by 2',3'-cGAMP and 3'3'-cGAMP, several established experimental protocols are employed by researchers.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of cGAMP isomers binding to STING.

Methodology:

  • A purified C-terminal domain (residues 139-379) of human STING is placed in the sample cell of the calorimeter.[9]

  • A solution of 2',3'-cGAMP or 3'3'-cGAMP is incrementally injected into the sample cell.

  • The heat released or absorbed during the binding event is measured.

  • The resulting data is fitted to a binding model to calculate the Kd, providing a quantitative measure of binding affinity.

Western Blot for Downstream Signaling

Objective: To detect the phosphorylation of key signaling proteins downstream of STING activation.

Methodology:

  • Cells (e.g., murine embryonic fibroblasts or human cell lines) are treated with 2',3'-cGAMP or 3'3'-cGAMP for a specified time.[11]

  • Cell lysates are prepared, and protein concentration is determined.[11]

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for phosphorylated forms of STING, TBK1, and IRF3.

  • Following incubation with a secondary antibody, the protein bands are visualized to assess the level of phosphorylation.

Western_Blot_Workflow Western Blot Workflow for STING Pathway start Cell Treatment with cGAMP lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pIRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Visualization secondary_ab->detection

Caption: A simplified workflow for Western blot analysis of STING pathway activation.

Reporter Gene Assay for IFN-β Promoter Activity

Objective: To quantify the induction of the IFN-β promoter as a downstream readout of STING activation.

Methodology:

  • HEK293T cells are co-transfected with plasmids expressing STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively active Renilla luciferase control.[12]

  • The transfected cells are then stimulated with varying concentrations of 2',3'-cGAMP or 3'3'-cGAMP.[12]

  • After incubation, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[12]

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. This provides a quantitative measure of IFN-β promoter activation.

ELISA for Cytokine Quantification

Objective: To measure the amount of secreted IFN-β or other cytokines in the cell culture supernatant.

Methodology:

  • Cells are seeded in a multi-well plate and stimulated with 2',3'-cGAMP or 3'3'-cGAMP for a defined period (e.g., 24 hours).[10]

  • The cell culture supernatant is collected.

  • An IFN-β sandwich ELISA kit is used to quantify the concentration of secreted IFN-β according to the manufacturer's protocol.[10] This typically involves capturing the cytokine with a specific antibody, followed by detection with a second, enzyme-linked antibody.

Conclusion

Both 2',3'-cGAMP and 3'3'-cGAMP are valuable tools for activating the STING pathway. However, their distinct origins and, most importantly, their differing affinities for the STING protein, are critical considerations for experimental design and interpretation. 2',3'-cGAMP, as the endogenous high-affinity ligand, is often the preferred choice for studies aiming to mimic the natural physiological activation of the cGAS-STING pathway in mammalian systems. Conversely, 3'3'-cGAMP remains a potent and widely used agonist, particularly in comparative studies involving bacterial-derived immune stimulants. A thorough understanding of their respective properties, coupled with the application of robust experimental protocols, is essential for advancing our knowledge of STING-mediated immunity and its therapeutic potential.

References

Comparative

A Comparative Guide to 2',3'-cGAMP and Synthetic STING Agonists in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, capable of transforming immu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction.[1][2] Central to this pathway is its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a second messenger produced by the enzyme cGAS upon sensing cytosolic DNA.[3][4][5] This natural agonist has served as the benchmark for a burgeoning field of synthetic STING agonists designed to overcome the pharmacological limitations of 2',3'-cGAMP, such as poor cell permeability and rapid degradation, thereby unlocking the full therapeutic potential of STING activation.[6][7]

This guide provides an objective comparison of the endogenous agonist 2',3'-cGAMP against key classes of synthetic STING agonists, supported by experimental data on their performance, detailed methodologies for key assays, and visualizations of the critical biological and experimental pathways.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system.[8] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes 2',3'-cGAMP.[5] This cyclic dinucleotide (CDN) binds to the STING protein on the endoplasmic reticulum, triggering a conformational change and its translocation.[6] This leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the expression of Type I interferons (e.g., IFN-β).[4][5] Concurrently, STING activation can also engage the NF-κB pathway to produce pro-inflammatory cytokines.[4]

STING_Pathway cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Tumor-derived or Pathogen) cGAS cGAS dsDNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits NFkB NF-κB STING_ER->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer ISRE ISRE Genes pIRF3_dimer->ISRE Transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB NFkB_genes NF-κB Target Genes pNFkB->NFkB_genes Transcription pNFkB->cluster_nucleus Type1_IFN Type I Interferons (IFN-β) ISRE->Type1_IFN Cytokines Pro-inflammatory Cytokines NFkB_genes->Cytokines

Caption: The cGAS-STING signaling pathway.

Performance Comparison: 2',3'-cGAMP vs. Synthetic Agonists

Synthetic STING agonists can be broadly categorized into two main classes: cyclic dinucleotide (CDN) analogs and non-cyclic dinucleotide (non-CDN) small molecules. CDN analogs are structurally related to 2',3'-cGAMP, often modified to increase stability and binding affinity.[9] Non-CDNs are structurally distinct small molecules that also activate STING, often with improved drug-like properties suitable for systemic administration.[8][10]

Quantitative Data: Binding Affinity and In Vitro Potency

The efficacy of a STING agonist begins with its ability to bind to the STING protein (measured by the dissociation constant, Kd) and subsequently activate the downstream pathway, often quantified by the half-maximal effective concentration (EC50) for inducing IFN-β secretion in immune cells like human THP-1 monocytes.

AgonistClassBinding Affinity (Kd) to human STINGIn Vitro Potency (EC50) for IFN-β InductionCell LineReference
2',3'-cGAMP Endogenous CDN3.79 nM53.9 µMTHP-1[6]
ADU-S100 (MIW815) Synthetic CDNHigher affinity than 2',3'-cGAMP3.03 µg/mL (~4.3 µM)THP-1[11]
BMS-986301 Synthetic CDNNot specified>90% regression vs 13% for ADU-S100 (in vivo)N/A[12]
diABZI Non-CDN~1.6 nM3.1 µMTHP-1[6]
SR-717 Non-CDNIC50 = 7.8 µM (competitive binding)EC80 = 3.6 µMTHP-1[6]
MSA-2 Non-CDNNot specifiedDimer EC50 = 8 nMTHP-1[6]

Note: Data is compiled from various sources and experimental conditions may differ. EC50 values can vary significantly based on the assay readout (e.g., reporter gene vs. cytokine secretion) and cell type used.

Preclinical In Vivo Anti-Tumor Efficacy

The ultimate measure of a STING agonist's potential is its ability to control tumor growth in preclinical models. Efficacy is highly dependent on the dose, route of administration, and the specific tumor model. Intratumoral (i.t.) injection is common for early-generation agonists to maximize local concentration, while newer agents are being developed for systemic (e.g., intravenous, i.v.) delivery.[9][13]

AgonistAdministrationDoseMouse Model (Tumor)Key Efficacy OutcomeReference
2',3'-cGAMP Intratumoral (i.t.)2 µgCT26 (Colon)Significant tumor growth suppression when combined with synergist KAS-08.[1]
ADU-S100 (MIW815) Intratumoral (i.t.)Not specifiedVariousInduces tumor-specific CD8+ T cells and tumor regression.[9][12]
BMS-986301 Intratumoral (i.t.)Single doseCT26 (Colon)>90% complete regression of injected and non-injected tumors.[12]
diABZI Intravenous (i.v.)3 mg/kgCT26 (Colon)Durable anti-tumor effect and complete tumor regression in 80% of mice.[6][14]
SNX281 Intravenous (i.v.)Single doseCT26 (Colon)Complete regression of tumors.[9]
ALG-031048 Intratumoral (i.t.)Not specifiedCT26 (Colon)Tumor regression in 90% of mice (vs. 44% with ADU-S100).[9]

Experimental Protocols & Workflows

Accurate comparison of STING agonists relies on robust and standardized experimental procedures. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro STING Activation Assay in THP-1 Cells

This assay measures the potency of STING agonists by quantifying the amount of secreted IFN-β from the human monocytic cell line THP-1.

Experimental_Workflow cluster_prep 1. Preparation cluster_stim 2. Stimulation cluster_analysis 3. Analysis cell_culture Culture THP-1 cells in RPMI-1640 + 10% FBS cell_seeding Seed 5 x 10^5 cells/well in a 96-well plate cell_culture->cell_seeding agonist_prep Prepare serial dilutions of STING agonists (e.g., in DMSO) add_agonist Add agonist dilutions to cells (include vehicle control) cell_seeding->add_agonist incubation Incubate for 24 hours at 37°C, 5% CO2 add_agonist->incubation collect_supernatant Centrifuge plate & collect cell-free supernatant incubation->collect_supernatant elisa Perform IFN-β Sandwich ELISA (as per kit instructions) collect_supernatant->elisa read_plate Read absorbance at 450 nm elisa->read_plate calc_ec50 Calculate IFN-β concentration and determine EC50 read_plate->calc_ec50

Caption: Workflow for in vitro STING agonist potency testing.

Detailed Methodology:

  • Cell Culture: Maintain THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cell Seeding: Plate THP-1 cells at a density of 5 x 10^5 cells per well in a 96-well cell culture plate.

  • Agonist Preparation: Prepare a dilution series of the STING agonists (e.g., 2',3'-cGAMP, synthetic agonists) in the appropriate vehicle (e.g., sterile PBS or DMSO, ensuring final DMSO concentration is non-toxic, typically <0.5%).

  • Stimulation: Add the prepared agonist dilutions and a vehicle-only control to the designated wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[15]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant for analysis.

  • IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercial sandwich ELISA kit, following the manufacturer’s protocol.[15][16] This typically involves adding supernatants to a pre-coated plate, followed by detection antibody, substrate, and stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve using the provided IFN-β standards. Calculate the IFN-β concentration in each sample by interpolating from the standard curve. Plot the concentration-response curve and determine the EC50 value using a four-parameter logistic (4-PL) curve fit.[15]

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol describes a typical study to evaluate the anti-tumor activity of STING agonists in the CT26 colon carcinoma model.

Detailed Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice, which are syngeneic to the CT26 tumor cell line.[1]

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 tumor cells in a small volume of sterile PBS (e.g., 100 µL) into the right flank of each mouse.[1]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, 2',3'-cGAMP, Synthetic Agonist A, etc.).[1]

  • Drug Administration:

    • Intratumoral (i.t.): Using a fine-gauge needle, inject the agonist (e.g., 2 µg of 2',3'-cGAMP in PBS) directly into the established tumor.[1]

    • Intravenous (i.v.): Administer the systemically available agonist (e.g., 15 mg/kg of KAS-08) via tail vein injection.[1]

    • The dosing schedule will vary depending on the specific agonist and study design (e.g., single dose, multiple doses over several days).[1]

  • Monitoring: Monitor tumor volume (calculated as (Length x Width²)/2) and the body weight of the mice regularly (e.g., every 2-3 days).[1] Observe animals for any signs of toxicity.

  • Endpoint Analysis: The study endpoint may be a specific time point (e.g., 14 days post-treatment initiation) or when tumors reach a maximum ethical size.[1] At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or gene expression by qPCR).

  • Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences between treatment groups.[1] The percentage of tumor growth inhibition or the number of complete responses can be reported as key efficacy outcomes.

Conclusion

The endogenous STING agonist 2',3'-cGAMP is a potent activator of innate immunity and has been instrumental in validating the STING pathway as a therapeutic target. However, its utility as a drug is limited by its physicochemical properties. Synthetic STING agonists have been developed to address these shortcomings, demonstrating significant improvements in potency, stability, and delivery.

  • Synthetic CDNs like ADU-S100 and BMS-986301 show enhanced potency but often still require intratumoral administration.[9][12]

  • Non-CDN agonists like diABZI and SNX281 represent a major advancement, offering high potency combined with the potential for systemic (intravenous) administration, which could broaden their clinical applicability to metastatic diseases.[6][9]

The choice of agonist for research or clinical development will depend on the specific therapeutic context. While 2',3'-cGAMP remains an essential tool for basic research, the superior in vivo efficacy and drug-like properties of synthetic agonists, particularly systemically available non-CDNs, position them as highly promising candidates for the next generation of cancer immunotherapies. Continued research and clinical trials are essential to fully realize the potential of these molecules in treating cancer.[3][8]

References

Validation

The Endogenous cGAS Product: A Comparative Guide to 2',3'-cGAMP Validation

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the endogenous product of cyclic GMP-AMP synthase (cGAS), with other alt...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the endogenous product of cyclic GMP-AMP synthase (cGAS), with other alternative STING activators. Supported by experimental data, this document details the validation of 2',3'-cGAMP as the bona fide second messenger in the cGAS-STING pathway and evaluates its performance against other cyclic dinucleotides.

The discovery of the cGAS-STING pathway has unveiled a critical mechanism of innate immunity, where the detection of cytosolic DNA triggers a robust type I interferon response. Central to this pathway is the synthesis of a second messenger by cGAS, which was identified and validated as 2',3'-cGAMP. This guide delves into the experimental evidence that established 2',3'-cGAMP as the endogenous cGAS product and compares its ability to activate STING with other cyclic dinucleotides, such as the bacterial-derived 3',3'-cGAMP, c-di-GMP, and c-di-AMP, as well as the Drosophila-identified 3',2'-cGAMP.

Performance Comparison: 2',3'-cGAMP vs. Alternative STING Agonists

The efficacy of a STING agonist is primarily determined by its binding affinity to STING and its potency in inducing downstream signaling, most notably the production of type I interferons like IFN-β. Experimental data consistently demonstrates the superior performance of 2',3'-cGAMP in both these aspects compared to other cyclic dinucleotides.

Binding Affinity to STING

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are common methods to determine the binding affinity (expressed as the dissociation constant, Kd) between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

LigandHuman STING Binding Affinity (Kd)MethodReference
2',3'-cGAMP ~4-10 nM SPR, ITC[1]
3',3'-cGAMP>1 µMITC[2]
c-di-GMP~2.4-5 µMITC[3]
c-di-AMP~2.26 µMRadioactive Binding Assay[4]
3',2'-cGAMPData not readily available in direct comparison

Note: Kd values can vary between different studies and experimental conditions.

The data clearly indicates that 2',3'-cGAMP binds to human STING with a significantly higher affinity (in the low nanomolar range) compared to the micromolar affinities of 3',3'-cGAMP, c-di-GMP, and c-di-AMP.[2][3][4] This high-affinity binding is a key determinant of its potent activity.

Potency of IFN-β Induction

The biological activity of STING agonists is often quantified by measuring their ability to induce the expression of IFN-β. This is typically determined using cell-based reporter assays or ELISA, and the potency is expressed as the half-maximal effective concentration (EC50). A lower EC50 value signifies higher potency.

LigandIFN-β Induction Potency (EC50)Cell TypeReference
2',3'-cGAMP ~20 nM THP-1 cells[5]
3',3'-cGAMPLess potent than 2',3'-cGAMPHuman PBMCs[6]
c-di-GMP~3.6 µMBone marrow macrophages[7]
c-di-AMPLess potent than 2',3'-cGAMPTHP-1 cells
3',2'-cGAMPComparable to 2',3'-cGAMP in mouse macrophagesMouse primary macrophages

Note: EC50 values are highly dependent on the cell type, delivery method, and assay conditions. The provided values are for comparative purposes.

Consistent with its high binding affinity, 2',3'-cGAMP is a more potent inducer of IFN-β than the canonical bacterial cyclic dinucleotides.[5][7] Interestingly, recent studies have shown that 3',2'-cGAMP can induce a robust innate immune response in mammalian cells, with a potency comparable to 2',3'-cGAMP in some contexts.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the validation process, the following diagrams illustrate the cGAS-STING signaling pathway and the workflows of key experimental protocols.

cGAS_STING_Pathway cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS binds & activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes Nucleus Nucleus p_IRF3->Nucleus translocates IFN_genes Type I IFN Genes Nucleus->IFN_genes activates transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

Experimental_Workflows Experimental Validation Workflows cluster_cGAS_Assay In Vitro cGAS Activity Assay cluster_STING_Binding STING Binding Assay (SPR) cluster_IFN_Assay Cell-Based IFN-β Production Assay cGAS_reagents Recombinant cGAS + dsDNA + ATP/GTP + Test Compound cGAS_incubation Incubation (e.g., 37°C, 1h) cGAS_reagents->cGAS_incubation cGAMP_quantification Quantify 2',3'-cGAMP (LC-MS, ELISA) cGAS_incubation->cGAMP_quantification STING_chip Immobilized STING on Sensor Chip Ligand_injection Inject Cyclic Dinucleotide STING_chip->Ligand_injection Binding_detection Detect Binding (Response Units) Ligand_injection->Binding_detection Kd_calculation Calculate Kd Binding_detection->Kd_calculation Cells Reporter Cells (e.g., THP-1 Lucia ISG) CDN_treatment Treat with Cyclic Dinucleotide Cells->CDN_treatment Cell_incubation Incubation (e.g., 24h) CDN_treatment->Cell_incubation Supernatant_collection Collect Supernatant Cell_incubation->Supernatant_collection IFN_measurement Measure IFN-β (ELISA, Reporter Assay) Supernatant_collection->IFN_measurement

Caption: Workflows for key validation experiments.

Detailed Experimental Protocols

Reproducibility and rigor are paramount in scientific research. The following are detailed methodologies for the key experiments cited in the validation of 2',3'-cGAMP.

In Vitro cGAS Activity Assay

This assay measures the enzymatic activity of cGAS by quantifying the production of 2',3'-cGAMP.

Materials:

  • Recombinant human cGAS protein

  • Herring Testis DNA (dsDNA activator)

  • ATP and GTP solutions

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 25 mM NaCl, 1 mM DTT

  • Quench solution: 0.5 M EDTA

  • LC-MS/MS system for quantification

Protocol:

  • Prepare a reaction mixture containing 20 nM recombinant cGAS and 2 µg/mL dsDNA in the reaction buffer.

  • Initiate the reaction by adding ATP and GTP to a final concentration of 100 µM each.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding the quench solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the amount of 2',3'-cGAMP produced. A standard curve of known 2',3'-cGAMP concentrations should be used for accurate quantification.

STING Binding Assay (Surface Plasmon Resonance)

This assay measures the binding affinity between STING and cyclic dinucleotides.

Materials:

  • Recombinant human STING (C-terminal domain, residues 139-379)

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Cyclic dinucleotide solutions of varying concentrations

Protocol:

  • Immobilize the recombinant STING protein onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the cyclic dinucleotide in the running buffer.

  • Inject the cyclic dinucleotide solutions over the STING-immobilized surface at a constant flow rate.

  • Measure the change in response units (RU) to monitor the binding interaction in real-time.

  • After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl pH 2.5).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).

Cell-Based IFN-β Production Assay

This assay quantifies the biological activity of STING agonists by measuring the amount of IFN-β produced by cells.

Materials:

  • THP-1 Lucia™ ISG reporter cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Cyclic dinucleotide solutions

  • Digitonin for cell permeabilization (optional, for improved delivery)

  • QUANTI-Luc™ reagent (InvivoGen)

  • Luminometer

Protocol:

  • Seed THP-1 Lucia™ ISG cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Prepare serial dilutions of the cyclic dinucleotides.

  • (Optional) For enhanced delivery, permeabilize the cells with a low concentration of digitonin (e.g., 10-20 µg/mL) for a short period (e.g., 10 minutes) before adding the cyclic dinucleotides.

  • Add the cyclic dinucleotide dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, transfer 20 µL of the cell culture supernatant to a white 96-well plate.

  • Add 50 µL of QUANTI-Luc™ reagent to each well and measure the luminescence using a luminometer.

  • The luminescence intensity is proportional to the amount of secreted Lucia luciferase, which is under the control of an ISG54 promoter responsive to type I IFNs.

  • Calculate the EC50 value from the dose-response curve.

Conclusion

The experimental evidence overwhelmingly validates 2',3'-cGAMP as the endogenous, high-affinity ligand for STING and the most potent natural inducer of the cGAS-STING pathway in mammals. Its superior binding affinity and potency in inducing type I interferon production, when compared to bacterial cyclic dinucleotides, underscore its specialized role as a second messenger in the mammalian innate immune system. While other cyclic dinucleotides can activate STING, 2',3'-cGAMP stands out for its efficiency, highlighting a key aspect of host-pathogen co-evolution. This comprehensive understanding is crucial for the rational design and development of novel therapeutics targeting the cGAS-STING pathway for the treatment of cancer, infectious diseases, and autoimmune disorders.

References

Comparative

A Comparative Analysis of 2',3'-cGAMP and c-di-AMP as Immunostimulatory Adjuvants

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern vaccine and immunotherapy development, the choice of adjuvant is critical in shaping the magnitude and quality of the desired imm...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern vaccine and immunotherapy development, the choice of adjuvant is critical in shaping the magnitude and quality of the desired immune response. Among the promising candidates are cyclic dinucleotides (CDNs), which act as potent agonists of the Stimulator of Interferon Genes (STING) pathway. This guide provides an objective, data-driven comparison of two key STING agonists: the mammalian second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the bacterial second messenger cyclic di-AMP (c-di-AMP), to aid researchers in selecting the optimal adjuvant for their specific application.

Mechanism of Action: Activating the STING Pathway

Both 2',3'-cGAMP and c-di-AMP exert their adjuvant effects primarily through the activation of the STING pathway, a central component of the innate immune system responsible for detecting cytosolic nucleic acids.[1][2] Upon administration, these CDNs are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[3][4]

Once in the cytoplasm, they bind directly to the STING protein located on the endoplasmic reticulum.[2][5] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[9][10] This cascade of events initiates a robust innate immune response, which is crucial for the subsequent development of a strong and durable adaptive immune response.[11]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDN 2',3'-cGAMP or c-di-AMP STING_ER STING (on ER) CDN->STING_ER Binds STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes ISGs Type I IFN & Pro-inflammatory Genes pIRF3->ISGs Induces Transcription

Figure 1: Simplified STING signaling pathway activated by CDNs.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies comparing the adjuvant effects of 2',3'-cGAMP and c-di-AMP. It is important to note that the efficacy of these adjuvants can be influenced by the antigen, delivery route, and animal model used.

Humoral Immune Response
AdjuvantAntigenRouteIgG1 TiterIgG2a/c TiterIgA TiterReference
c-di-GMP *Ovalbumin (OVA)IntranasalHigher than 2',3'-cGAMPSimilar to 2',3'-cGAMPHigher than 2',3'-cGAMP[1][3]
2',3'-cGAMP Ovalbumin (OVA)IntranasalLower than c-di-GMPSimilar to c-di-GMPLower than c-di-GMP[1][3]
c-di-AMP Ovalbumin (OVA)Intramuscular---[12]
c-di-AMP β-GalactosidaseIntramuscularSignificantly higher than β-Gal aloneSignificantly higher than β-Gal aloneNot Assessed[13]

*Note: While this study used c-di-GMP, it provides valuable insight into the potential of bacterial CDNs like c-di-AMP to elicit strong mucosal immunity compared to the mammalian 2',3'-cGAMP.

Cellular Immune Response
AdjuvantAntigenResponse MetricResultReference
c-di-AMP Ovalbumin (OVA)IFN-γ producing CD8+ T cells (ELISpot)Significantly stronger than poly(I:C)/CpG[1]
c-di-AMP β-GalactosidaseProliferation of splenocytes (Stimulation Index)Significantly higher than β-Gal alone or with alum[12]
2',3'-cGAMP EV10 peptideFrequency of EV10-specific CD8+ T cellsEnhanced induction and functional maturation[14]
c-di-AMP Ovalbumin (OVA)IL-17 producing cells (ELISpot)Higher than 2',3'-cGAMP[15]
2',3'-cGAMP Ovalbumin (OVA)IL-17 producing cells (ELISpot)Lower than c-di-AMP[15]
Cytokine Induction
AdjuvantCell TypeCytokineResultReference
c-di-AMP Mouse SplenocytesIFN-βHigher than c-di-GMP[16]
3'3'-cGAMP *Mouse SplenocytesIFN-βHigher than c-di-GMP[16]
2',3'-cGAMP Human PBMCsIFN-α, IFN-γHigh levels induced[14]
c-di-AMP Mouse SplenocytesIL-1β, IL-6, TNF-αPotent induction[17]

*Note: 3'3'-cGAMP is another bacterial CDN, and this data further supports the potent type I IFN-inducing capacity of bacterial-derived CDNs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate adjuvant performance.

Experimental_Workflow Immunization Immunization of Mice (Antigen + Adjuvant) Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA (Antibody Titer) Sample_Collection->ELISA ELISpot ELISpot (T-cell Response) Sample_Collection->ELISpot Luminex Luminex Assay (Cytokine Profile) Sample_Collection->Luminex

Figure 2: General experimental workflow for adjuvant evaluation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers

Objective: To quantify the concentration of antigen-specific antibodies (e.g., IgG1, IgG2a) in the serum of immunized animals.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Serum samples from immunized and control animals

  • Detection antibodies: HRP-conjugated anti-mouse IgG1 and IgG2a

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Antigen Coating: Dilute the recombinant antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Prepare serial dilutions of serum samples in blocking buffer. Add 100 µL of diluted serum to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value twice that of the background.

Enzyme-Linked Immunospot (ELISpot) Assay for Antigen-Specific T-Cell Responses

Objective: To enumerate antigen-specific cytokine-secreting T-cells (e.g., IFN-γ, IL-4) at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-cytokine capture antibody (e.g., anti-mouse IFN-γ)

  • Splenocytes from immunized and control animals

  • Antigenic peptide or protein for restimulation

  • Complete RPMI-1640 medium

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-HRP

  • AEC or BCIP/NBT substrate

  • ELISpot reader

Protocol:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile PBS. Coat the wells with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 30 minutes at 37°C.

  • Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes. Add 2x10⁵ to 5x10⁵ cells per well. Add the antigenic peptide (e.g., 10 µg/mL) or protein to the appropriate wells. Include positive (e.g., Concanavalin A) and negative (medium only) controls. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: Wash the plate to remove cells.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for spot development (10-30 minutes). Stop the reaction by washing with distilled water.

  • Data Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Results are expressed as the number of spot-forming units (SFU) per million cells.

Luminex Assay for Multiplex Cytokine Profiling

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in serum or cell culture supernatants.

Materials:

  • Luminex multiplex cytokine assay kit (beads, detection antibodies, standards)

  • Serum samples or cell culture supernatants

  • Luminex instrument (e.g., MAGPIX®, Luminex 200™)

  • Assay buffer

  • Wash buffer

Protocol:

  • Reagent Preparation: Prepare the antibody-coupled magnetic beads, detection antibodies, and cytokine standards according to the kit manufacturer's instructions.

  • Assay Plate Preparation: Add the bead mixture to each well of a 96-well plate. Wash the beads using a magnetic plate washer.

  • Sample and Standard Incubation: Add standards and samples to the appropriate wells. Incubate on a plate shaker for 2 hours at room temperature.

  • Washing: Wash the beads three times.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 1 hour at room temperature.

  • Streptavidin-PE Incubation: Wash the beads and add Streptavidin-PE. Incubate on a plate shaker for 30 minutes at room temperature.

  • Data Acquisition: Wash the beads and resuspend in sheath fluid. Acquire data on a Luminex instrument.

  • Data Analysis: Analyze the data using the Luminex software to determine the concentration of each cytokine in the samples based on the standard curves.

Conclusion

Both 2',3'-cGAMP and c-di-AMP are potent adjuvants that effectively stimulate the STING pathway to enhance innate and adaptive immune responses. The choice between them may depend on the specific application and desired immune outcome.

  • c-di-AMP , as a bacterial CDN, appears to be a particularly strong inducer of mucosal immunity, potentially leading to higher IgA and systemic IgG1 responses when administered mucosally. It has also demonstrated robust induction of Th1 and Th17 responses.

  • 2',3'-cGAMP , the endogenous mammalian STING agonist, is a powerful inducer of type I interferons and has been shown to effectively boost antigen-specific CD8+ T-cell responses, making it a strong candidate for therapeutic cancer vaccines and antiviral therapies.

Further head-to-head comparative studies across various antigens, delivery systems, and disease models are warranted to fully elucidate the nuanced differences in their adjuvant properties. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.

References

Validation

A Researcher's Guide to Antibody Cross-Reactivity in 2',3'-cGAMP Immunoassays

For researchers, scientists, and drug development professionals, the accurate quantification of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is critical for understanding the intricacies of the cGAS-STING pathway and its role in i...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is critical for understanding the intricacies of the cGAS-STING pathway and its role in innate immunity, autoimmune diseases, and oncology. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a widely used method for this purpose. However, the specificity of the antibodies employed in these assays is paramount to ensure that the results are not skewed by cross-reactivity with other structurally similar molecules. This guide provides a comparative analysis of the antibody cross-reactivity in commercially available 2',3'-cGAMP immunoassays, supported by experimental data and detailed protocols.

The cGAS-STING Pathway: The Importance of Specific 2',3'-cGAMP Detection

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP. This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. STING activation initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, which collectively orchestrate an antimicrobial and antitumor immune response.

Given the central role of 2',3'-cGAMP in this pathway, its precise measurement is essential for studying pathway activation, screening for novel therapeutic modulators, and understanding disease pathogenesis. The presence of other cyclic dinucleotides and related molecules in biological samples necessitates the use of highly specific antibodies in immunoassays to avoid erroneous quantification.

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFN_genes Interferon Gene Transcription pIRF3_n->IFN_genes induces Type I Interferons Type I Interferons IFN_genes->Type I Interferons

A simplified diagram of the cGAS-STING signaling pathway.

Comparison of Antibody Cross-Reactivity in Commercial 2',3'-cGAMP ELISA Kits

The following tables summarize the manufacturer-provided cross-reactivity data for popular 2',3'-cGAMP competitive ELISA kits. The data is presented as the percentage of cross-reactivity, which indicates the extent to which the antibody binds to molecules other than 2',3'-cGAMP. A lower percentage signifies higher specificity.

Table 1: Cross-Reactivity Data for Cayman Chemical 2',3'-cGAMP ELISA Kit (Item No. 501700) [1]

CompoundCross-Reactivity (%)
2',3'-cGAMP 100%
2',2'-cGAMP0.8%
3',3'-cGAMP<0.01%
c-di-AMP<0.01%
c-di-GMP<0.01%
cGMP<0.01%
cAMP<0.01%
ATP<0.01%
GTP<0.01%

Table 2: Cross-Reactivity Data for Invitrogen 2',3'-Cyclic GAMP Competitive ELISA Kit (Catalog # EIAGAMP) [2]

SampleCross-Reactivity (%)
2',3'-cGAMP 100%
2',2'-cGAMP (synthetic)1.97%
3',3'-cGAMP (bacterial)0.03%
2',3'-c-di-AMP (synthetic)<0.01%
cAMP<0.01%
cGMP<0.01%
ATP<0.01%

Arbor Assays DetectX® 2',3'-Cyclic GAMP ELISA Kit (K067-H1)

While the product manual for the Arbor Assays DetectX® 2',3'-Cyclic GAMP ELISA Kit emphasizes its use for the "specific quantification of 2',3'-cGAMP," a quantitative cross-reactivity data table was not available in the provided documentation at the time of this review. Researchers are encouraged to contact the manufacturer directly for the most up-to-date specificity data.

Experimental Protocols

The determination of antibody cross-reactivity in a competitive ELISA format is a crucial validation step. The general workflow for such an experiment is outlined below.

Cross_Reactivity_Workflow Competitive ELISA Workflow for Cross-Reactivity Testing cluster_setup Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis plate_coating Coat microplate wells with capture antibody (e.g., anti-Rabbit IgG) blocking Block non-specific binding sites plate_coating->blocking add_reagents Add 2',3'-cGAMP antibody, HRP-conjugated 2',3'-cGAMP, and either standard 2',3'-cGAMP or test compound to wells blocking->add_reagents incubation Incubate to allow competition for antibody binding add_reagents->incubation wash Wash wells to remove unbound reagents incubation->wash add_substrate Add TMB substrate wash->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance standard_curve Generate standard curve for 2',3'-cGAMP read_absorbance->standard_curve ic50_determination Determine the IC50 for 2',3'-cGAMP and each test compound standard_curve->ic50_determination calculate_cr Calculate % Cross-Reactivity ic50_determination->calculate_cr

A general workflow for determining antibody cross-reactivity in a competitive ELISA.
Principle of Competitive ELISA for 2',3'-cGAMP Detection

The 2',3'-cGAMP immunoassays from the compared manufacturers are all based on the principle of competitive ELISA.[2] In this format, a known amount of 2',3'-cGAMP conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP) competes with the 2',3'-cGAMP present in the sample or standard for a limited number of binding sites on a highly specific anti-2',3'-cGAMP antibody. The antibody-antigen complex is then captured on a microplate pre-coated with a secondary antibody (e.g., anti-rabbit IgG). After a washing step to remove unbound components, a substrate solution is added. The enzyme on the captured conjugated 2',3'-cGAMP catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of 2',3'-cGAMP in the sample; a higher concentration of 2',3'-cGAMP in the sample will result in less binding of the enzyme-conjugated 2',3'-cGAMP and thus a weaker color signal.

Protocol for Determining Cross-Reactivity

The cross-reactivity of an antibody in a competitive ELISA is determined by comparing the concentration of the cross-reacting compound required to displace 50% of the labeled antigen (the IC50) with the IC50 of the target analyte (2',3'-cGAMP). The general steps are as follows:

  • Prepare Standard Curves: A standard curve for 2',3'-cGAMP is generated by preparing a serial dilution of a known concentration of 2',3'-cGAMP and running it in the ELISA as described in the kit protocol.

  • Prepare Test Compound Curves: For each potential cross-reactant, a serial dilution is prepared and run in the assay in the same manner as the 2',3'-cGAMP standard.

  • Determine IC50 Values: The absorbance data for both the 2',3'-cGAMP standard and the test compounds are plotted against their respective concentrations. A four-parameter logistic curve fit is typically used to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate Percentage Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2',3'-cGAMP / IC50 of Test Compound) x 100

This calculation provides a quantitative measure of the antibody's affinity for the test compound relative to its affinity for 2',3'-cGAMP.

Conclusion and Recommendations

The data presented in this guide highlights that commercially available 2',3'-cGAMP ELISA kits from Cayman Chemical and Invitrogen demonstrate high specificity for 2',3'-cGAMP, with minimal cross-reactivity to other closely related cyclic dinucleotides and nucleotides. Both manufacturers report very low cross-reactivity for 3',3'-cGAMP, c-di-AMP, and c-di-GMP, which is crucial for accurately measuring 2',3'-cGAMP in biological samples where these other molecules may be present.

The Cayman Chemical and Invitrogen kits show minor cross-reactivity with the synthetic 2',2'-cGAMP isomer, with reported values of 0.8% and 1.97%, respectively.[1][2] While this level of cross-reactivity is low, it is a factor to consider for researchers working with this specific isomer.

References

Validation

A Comparative Guide to the Efficacy of 2',3'-cGAMP Analogs in Activating STING

For Researchers, Scientists, and Drug Development Professionals The activation of the Stimulator of Interferon Genes (STING) pathway is a critical process in the innate immune response to cytosolic DNA, making it a highl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway is a critical process in the innate immune response to cytosolic DNA, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. The endogenous STING agonist, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), has paved the way for the development of numerous synthetic analogs designed to enhance potency, stability, and cellular permeability. This guide provides an objective comparison of the efficacy of various 2',3'-cGAMP analogs, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Comparison of 2',3'-cGAMP Analog Efficacy

The efficacy of 2',3'-cGAMP analogs can be quantified through their binding affinity to the STING protein and their functional potency in cellular assays. The following tables summarize key quantitative data for a selection of natural and synthetic analogs.

Table 1: Binding Affinity of 2',3'-cGAMP Analogs to Human STING

Binding affinity, represented by the dissociation constant (KD), is a direct measure of the strength of the interaction between an analog and the STING protein. A lower KD value indicates a higher binding affinity. The data below was obtained using surface plasmon resonance (SPR).

AnalogKD (μM)
2',3'-cGAMP0.543
Compound 8d0.038
Analog 8a0.137
Analog 8b0.089
Analog 8c0.052

Note: Analogs 8a, 8b, 8c, and 8d are novel synthesized 2',3'-cyclic dinucleotides with modifications to the ribose and nucleobase moieties as described in the cited literature.

Table 2: Functional Potency of 2',3'-cGAMP Analogs in THP-1 Cells

The functional potency of STING agonists is often determined by their half-maximal effective concentration (EC50) in inducing a downstream response, such as the activation of the IRF3 or NF-κB pathways. A lower EC50 value indicates greater potency. The following data was generated using a THP-1 dual reporter cell line that measures the activity of both IRF3 and NF-κB.

AnalogIRF3 Activation EC50 (μM)NF-κB Activation EC50 (μM)Reference
2',3'-cGAMP>10>10
ADU-S1003.0 ± 0.48.9 ± 0.1
SB 112850.085 ± 0.0030.13 ± 0.01

Note: ADU-S100 is a clinically evaluated synthetic cyclic dinucleotide analog. SB 11285 is another novel synthetic STING agonist.

Mandatory Visualization

STING Signaling Pathway

STING_Signaling_Pathway Figure 1. The cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_dimer STING (dimer) STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 translocates to TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes ISRE ISRE p_IRF3->ISRE translocates to nucleus & binds STING->STING_dimer dimerization & translocation STING_TBK1->TBK1 recruits & activates Type1_IFN Type I IFN & Pro-inflammatory Cytokine Genes ISRE->Type1_IFN drives transcription of

Caption: Figure 1. The cGAS-STING Signaling Pathway.

Experimental Workflow for Comparing 2',3'-cGAMP Analog Efficacy

Experimental_Workflow Figure 2. Experimental Workflow for Efficacy Comparison cluster_binding Binding Affinity Assessment cluster_cellular Cellular Potency Assessment cluster_readouts Downstream Readouts cluster_analysis Data Analysis spr Surface Plasmon Resonance (SPR) kd Determine KD spr->kd comparison Compare Efficacy kd->comparison cell_culture Culture THP-1 Reporter Cells agonist_treatment Treat with cGAMP Analogs (Dose-Response) cell_culture->agonist_treatment incubation Incubate (e.g., 24h) agonist_treatment->incubation luciferase Luciferase Reporter Assay (IRF3/NF-κB) incubation->luciferase elisa IFN-β ELISA incubation->elisa western Western Blot (p-IRF3/p-TBK1) incubation->western ec50 Calculate EC50 luciferase->ec50 elisa->ec50 western->ec50 ec50->comparison

Caption: Figure 2. Experimental Workflow for Efficacy Comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments used to assess the efficacy of 2',3'-cGAMP analogs.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination

This protocol outlines the steps to measure the binding affinity of 2',3'-cGAMP analogs to purified STING protein.

Materials:

  • Recombinant human STING (C-terminal domain, residues 139-379) protein

  • 2',3'-cGAMP analogs

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of STING Protein:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified human STING protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a serial dilution of each 2',3'-cGAMP analog in running buffer (e.g., concentrations ranging from 0.1 to 10 µM).

    • Inject the analog solutions over the immobilized STING surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each analog injection if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

Luciferase Reporter Assay for Functional Potency (EC50)

This assay measures the ability of 2',3'-cGAMP analogs to induce the transcription of an interferon-stimulated response element (ISRE)-driven luciferase reporter gene in a cellular context.

Materials:

  • THP-1 Dual™ Cells (InvivoGen), which contain two reporter genes for NF-κB (secreted embryonic alkaline phosphatase - SEAP) and IRF3 (secreted Lucia luciferase).

  • 2',3'-cGAMP analogs

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

  • QUANTI-Luc™ and QUANTI-Blue™ detection reagents (InvivoGen)

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding:

    • Plate THP-1 Dual™ cells in a 96-well plate at a density of approximately 1 x 105 cells per well.

  • Analog Treatment:

    • Prepare serial dilutions of each 2',3'-cGAMP analog in cell culture medium.

    • Add the diluted analogs to the cells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Reporter Gene Assay:

    • IRF3 Activity (Lucia Luciferase):

      • Transfer a small volume of the cell culture supernatant to a white 96-well plate.

      • Add QUANTI-Luc™ reagent and immediately measure the luminescence using a luminometer.

    • NF-κB Activity (SEAP):

      • Transfer a small volume of the cell culture supernatant to a flat-bottom 96-well plate.

      • Add QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.

      • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the reporter activity to the vehicle control.

    • Plot the dose-response curves and use a non-linear regression model to calculate the EC50 value for each analog.

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key downstream signaling proteins, such as IRF3 and TBK1, as a direct indicator of STING pathway activation.

Materials:

  • THP-1 cells or other suitable immune cells

  • 2',3'-cGAMP analogs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-IRF3 (Ser396), total IRF3, phospho-TBK1 (Ser172), total TBK1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells and treat with different concentrations of 2',3'-cGAMP analogs for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

By employing these standardized protocols and comparing the resulting quantitative data, researchers can effectively evaluate and rank the efficacy of novel 2',3'-cGAMP analogs, facilitating the selection of the most promising candidates for further preclinical and clinical development.

Comparative

Validating STING-Dependent Effects of 2',3'-cGAMP Using Knockout Cells: A Comparison Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of methodologies for validating the STING (Stimulator of Interferon Genes)-dependent effects of its endogenous l...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the STING (Stimulator of Interferon Genes)-dependent effects of its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). We will explore the use of STING knockout (KO) cells as a crucial tool for confirming the specificity of 2',3'-cGAMP's biological activities and provide supporting experimental data and detailed protocols.

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cGAMP.[1][2][3][4] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][3][5][6] STING activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately mounting an antiviral and antitumor response.[2][6][7][8][9]

Given the therapeutic potential of modulating the STING pathway, it is imperative to validate that the observed effects of 2',3'-cGAMP are indeed mediated by STING. The use of STING knockout cells provides a definitive negative control to demonstrate this dependency.

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway follows a well-defined sequence of events. Cytosolic dsDNA, from pathogens or damaged host cells, is recognized by cGAS, which then synthesizes 2',3'-cGAMP from ATP and GTP.[1][2][3] 2',3'-cGAMP acts as a second messenger, binding directly to the STING dimer on the endoplasmic reticulum (ER).[3][5][6] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][5][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2][4][5][7][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons.[1][5][7] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[5][6][7][9]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production IFN-β Production IFN_genes->IFN_production

Caption: cGAS-STING signaling pathway.

Experimental Validation Using STING Knockout Cells

To confirm that the biological effects of 2',3'-cGAMP are mediated through STING, a comparative analysis using wild-type (WT) and STING knockout (KO) cells is essential. The fundamental principle is that in the absence of STING, the signaling cascade initiated by 2',3'-cGAMP will be abrogated.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_results Expected Outcome WT_cells Wild-Type (WT) Cells cGAMP_stim Stimulation with 2',3'-cGAMP WT_cells->cGAMP_stim KO_cells STING KO Cells KO_cells->cGAMP_stim WB Western Blot (p-TBK1, p-IRF3) cGAMP_stim->WB qPCR RT-qPCR (IFNB1, ISG15, CXCL10) cGAMP_stim->qPCR ELISA ELISA (IFN-β, Cytokines) cGAMP_stim->ELISA WT_response Robust STING-dependent signaling and cytokine production WB->WT_response KO_no_response Abrogated signaling and cytokine production WB->KO_no_response qPCR->WT_response qPCR->KO_no_response ELISA->WT_response ELISA->KO_no_response

Caption: Experimental workflow for validation.

Quantitative Data Comparison

The following tables summarize the expected quantitative outcomes from key experiments comparing the response of WT and STING KO cells to 2',3'-cGAMP stimulation.

Table 1: Phosphorylation of Key Signaling Proteins

Cell LineTreatmentp-TBK1 (Ser172) Level (Relative to untreated WT)p-IRF3 (Ser366) Level (Relative to untreated WT)
Wild-Type Untreated1.01.0
2',3'-cGAMP> 10-fold increase> 15-fold increase
STING KO Untreated1.01.0
2',3'-cGAMPNo significant changeNo significant change

Table 2: Gene Expression of Interferon-Stimulated Genes (ISGs)

Cell LineTreatmentIFNB1 mRNA Fold Change (vs. untreated WT)ISG15 mRNA Fold Change (vs. untreated WT)CXCL10 mRNA Fold Change (vs. untreated WT)
Wild-Type Untreated1.01.01.0
2',3'-cGAMP> 100-fold increase> 50-fold increase> 80-fold increase
STING KO Untreated1.01.01.0
2',3'-cGAMPNo significant changeNo significant changeNo significant change

Table 3: Secretion of Type I Interferon

Cell LineTreatmentIFN-β Concentration (pg/mL)
Wild-Type Untreated< 10
2',3'-cGAMP> 500
STING KO Untreated< 10
2',3'-cGAMP< 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation experiments.

Cell Culture and Stimulation
  • Culture wild-type and STING knockout cells (e.g., THP-1, MEFs, or BMDMs) in appropriate media and conditions.[11]

  • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Stimulate the cells with a range of concentrations of 2',3'-cGAMP (e.g., 0.1-10 µg/mL) for a specified time (e.g., 4-6 hours for signaling studies, 16-24 hours for cytokine analysis).[12] For intracellular delivery, transfection reagents like Lipofectamine are often used.[10][13]

  • Include an untreated control for both WT and STING KO cells.

Western Blotting for Phosphorylated Proteins
  • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser366), total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
  • Following stimulation, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes for target genes (IFNB1, ISG15, CXCL10) and a housekeeping gene (e.g., GAPDH or ACTB).[12]

  • Calculate the relative gene expression using the ΔΔCt method.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
  • Collect the cell culture supernatants after the stimulation period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform an ELISA for IFN-β according to the manufacturer's instructions.[12][14]

  • Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on a standard curve.[12]

Logical Framework for Validation

The use of STING knockout cells provides a clear logical framework for validating the on-target effects of 2',3'-cGAMP.

Logical_Framework cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Hypothesis 2',3'-cGAMP induces an immune response via the STING pathway Stimulation Stimulate WT and STING KO cells with 2',3'-cGAMP Hypothesis->Stimulation WT_Obs WT cells show a response (e.g., IFN-β production) Stimulation->WT_Obs KO_Obs STING KO cells show no response Stimulation->KO_Obs Conclusion The effect of 2',3'-cGAMP is STING-dependent WT_Obs->Conclusion KO_Obs->Conclusion

Caption: Logical framework of validation.

Alternative Validation Methods

While STING knockout cells are the gold standard, other methods can provide supporting evidence:

  • RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably knock down STING expression. This approach is useful when generating a full knockout cell line is not feasible.

  • Pharmacological Inhibition: Small molecule inhibitors of STING or downstream signaling components like TBK1 can be used to block the pathway. However, the specificity of these inhibitors must be carefully considered.

  • STING-Deficient Mouse Models: In vivo studies using STING knockout mice are crucial for validating the STING-dependent effects of 2',3'-cGAMP in a whole-organism context.[14][15][16][17][18]

Conclusion

The validation of STING-dependent effects of 2',3'-cGAMP is a critical step in both basic research and the development of novel immunotherapies. The use of STING knockout cells, in conjunction with the quantitative assays described in this guide, provides a robust and reliable framework for confirming the on-target activity of this important second messenger. By following these methodologies, researchers can ensure the specificity of their findings and contribute to the growing understanding of the cGAS-STING pathway.

References

Validation

A Head-to-Head Battle for Interferon Induction: 2',3'-cGAMP vs. dsDNA Transfection

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The induction of a potent type I interferon (IFN) response is a cornerstone of innate immunity and a key strategy in the development of...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The induction of a potent type I interferon (IFN) response is a cornerstone of innate immunity and a key strategy in the development of novel vaccines and cancer immunotherapies. Two of the most powerful stimuli used in research and preclinical studies to achieve this are the direct delivery of the second messenger molecule 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the transfection of double-stranded DNA (dsDNA). Both methods converge on the STING (Stimulator of Interferon Genes) pathway, yet they initiate the signaling cascade at different points. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.

Mechanism of Action: A Tale of Two Entry Points

The induction of a type I interferon response by both dsDNA and 2',3'-cGAMP is mediated by the cGAS-STING signaling pathway. However, they activate this pathway at distinct steps.

dsDNA Transfection: When exogenous dsDNA is introduced into the cytoplasm of a cell, it is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] This binding event activates cGAS, which then catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[1][2] 2',3'-cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum.[1][2]

2',3'-cGAMP Delivery: In contrast, the direct delivery of 2',3'-cGAMP into the cell bypasses the need for cGAS activation. It directly binds to and activates STING, initiating the downstream signaling cascade. This makes 2',3'-cGAMP a more direct and specific activator of STING.

The activation of STING, whether by cGAS-produced or exogenously supplied 2',3'-cGAMP, triggers a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines.

cGAS-STING Signaling Pathway cGAS-STING Signaling Pathway for Interferon Induction cluster_cytoplasm Cytoplasm cluster_delivery Exogenous Delivery cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_internal 2',3'-cGAMP cGAS->cGAMP_internal synthesizes STING STING (on ER) cGAMP_internal->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes IFN-β and ISG Transcription pIRF3->IFN_genes translocates & activates cGAMP_external 2',3'-cGAMP cGAMP_external->STING directly activates

Diagram 1: cGAS-STING signaling pathway. This diagram illustrates the two distinct entry points of dsDNA and 2',3'-cGAMP in the activation of the interferon response.

Performance Comparison: Potency and Kinetics

It is important to note that the magnitude and kinetics of the interferon response are highly dependent on the cell type, the delivery method, and the concentration of the stimulus used. The following table summarizes representative quantitative data from different studies to provide a general comparison.

ParameterdsDNA Transfection2',3'-cGAMP DeliveryKey Considerations
Potency High. Can induce a robust IFN-β response.Very High. Often considered a more direct and potent activator of STING.Potency is influenced by the efficiency of the transfection or delivery reagent.
Typical IFN-β mRNA Induction >100-fold increase over baseline.Can induce a strong IFN-β mRNA response, with some studies showing dose-dependent increases.Cell type and the specific dsDNA sequence or 2',3'-cGAMP concentration are critical variables.
Typical IFN Protein Production Can lead to significant secretion of IFN-β into the supernatant.Can induce high levels of IFN-α and IFN-β protein.Protein levels are a downstream consequence of mRNA induction and are subject to translational and post-translational regulation.
Kinetics of Response IFN-β mRNA levels typically peak between 4 to 8 hours post-transfection.The response can be rapid, with IRF3 phosphorylation detectable within hours of stimulation.The kinetics can be influenced by the time required for uptake and sensing of dsDNA versus the more direct action of 2',3'-cGAMP.

Note: The values presented in this table are illustrative and are drawn from multiple studies with varying experimental conditions. A direct comparison of the absolute values between the two methods should be made with caution. The primary takeaway is that both are highly effective inducers of the interferon response.

Experimental Protocols

The following are generalized protocols for inducing an interferon response using dsDNA transfection and 2',3'-cGAMP delivery. Researchers should optimize these protocols for their specific cell type and experimental setup.

Protocol 1: Interferon Induction by dsDNA Transfection

1. Preparation of dsDNA:

  • Use a commercially available, endotoxin-free plasmid DNA or a long dsDNA molecule such as poly(dA:dT).

  • Alternatively, PCR-amplified long dsDNA fragments can be used.

  • Ensure the dsDNA is sterile and free of contaminants.

2. Cell Culture:

  • Plate cells (e.g., THP-1 monocytes, murine macrophages, or fibroblasts) in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.

3. Transfection:

  • Use a commercial transfection reagent suitable for delivering nucleic acids to the cytoplasm (e.g., Lipofectamine 2000, FuGENE HD, or nucleofection).

  • Prepare the dsDNA-transfection reagent complexes according to the manufacturer's protocol. A common starting concentration for dsDNA is 1-2 µg per well in a 6-well plate.

  • Add the complexes to the cells and incubate for 4-24 hours. The optimal incubation time should be determined empirically.

4. Analysis of Interferon Response:

  • Quantitative Real-Time PCR (qPCR):

    • At the desired time points (e.g., 4, 8, 12, 24 hours), harvest the cells and extract total RNA.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for IFN-β and interferon-stimulated genes (ISGs) like ISG15, MX1, or OAS1.

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH or ACTB).

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant at various time points.

    • Use a commercial ELISA kit to quantify the concentration of secreted IFN-α or IFN-β.

Protocol 2: Interferon Induction by 2',3'-cGAMP Delivery

1. Preparation of 2',3'-cGAMP:

  • Reconstitute lyophilized 2',3'-cGAMP in sterile, nuclease-free water to a desired stock concentration.

2. Cell Culture:

  • Plate cells as described in Protocol 1.

3. Delivery of 2',3'-cGAMP:

  • Permeabilization: Use a digitonin-based permeabilization protocol to allow 2',3'-cGAMP to enter the cytoplasm. Briefly, wash the cells with a buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL) for a short period (e.g., 5-10 minutes) in the presence of 2',3'-cGAMP (a typical starting concentration is 1-10 µM).

  • Transfection: Alternatively, use a suitable transfection reagent to deliver 2',3'-cGAMP into the cells, following a similar procedure as for dsDNA transfection.

  • Electroporation: Electroporation can also be an effective method for introducing 2',3'-cGAMP into cells.

4. Analysis of Interferon Response:

  • Follow the same procedures for qPCR and ELISA as described in Protocol 1 to quantify IFN-β and ISG mRNA levels and secreted IFN-α/β protein.

Experimental Workflow Generalized Experimental Workflow for Comparison cluster_stimuli Stimuli Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis dsDNA_prep Prepare dsDNA transfection Transfect dsDNA dsDNA_prep->transfection cGAMP_prep Prepare 2',3'-cGAMP delivery Deliver 2',3'-cGAMP cGAMP_prep->delivery cell_plating Plate Cells (e.g., THP-1, Macrophages) cell_plating->transfection cell_plating->delivery qPCR qPCR for IFN-β and ISG mRNA transfection->qPCR ELISA ELISA for secreted IFN-α/β protein transfection->ELISA delivery->qPCR delivery->ELISA

Diagram 2: Experimental Workflow. This diagram outlines a typical experimental workflow for comparing the interferon-inducing capabilities of dsDNA transfection and 2',3'-cGAMP delivery.

Conclusion and Recommendations

Both dsDNA transfection and 2',3'-cGAMP delivery are highly effective methods for inducing a robust type I interferon response through the activation of the STING pathway. The choice between the two will depend on the specific research question and experimental context.

  • dsDNA transfection is a valuable tool for studying the entire cGAS-STING signaling axis, from initial DNA sensing to downstream interferon production. It is particularly relevant for mimicking viral infections or cellular damage where cytosolic DNA is the primary trigger.

  • 2',3'-cGAMP delivery offers a more direct and specific activation of STING, bypassing the need for cGAS. This makes it an excellent tool for dissecting the downstream events of STING activation and for applications where a potent and rapid interferon response is desired without the complexities of DNA transfection.

For researchers in drug development, 2',3'-cGAMP and its analogs are of particular interest as potential vaccine adjuvants and immunotherapeutic agents due to their direct and potent activation of the innate immune system.

Ultimately, the selection of the appropriate stimulus requires careful consideration of the experimental goals. By understanding the distinct mechanisms of action and employing optimized protocols, researchers can effectively harness the power of the cGAS-STING pathway to advance our understanding of innate immunity and develop next-generation therapies.

References

Comparative

Unveiling the Binding Landscape: A Comparative Guide to 2',3'-cGAMP Affinity for STING Variants

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) Binding Affinities to Various Stimulator of Interfero...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) Binding Affinities to Various Stimulator of Interferon Genes (STING) Protein Variants, Supported by Experimental Data.

The interaction between the second messenger 2',3'-cGAMP and the endoplasmic reticulum-resident protein STING is a critical activation step in the innate immune response to cytosolic DNA. This signaling axis has emerged as a promising target for therapeutic intervention in a range of diseases, from infectious diseases and cancer to autoimmune disorders. Genetic variations in the STING protein can significantly influence its binding affinity for 2',3'-cGAMP, thereby altering downstream signaling and immune activation. This guide provides a comparative analysis of the binding affinities of 2',3'-cGAMP to different human and mouse STING variants, presenting key quantitative data and the experimental methodologies used to obtain them.

Comparative Binding Affinities of 2',3'-cGAMP to STING Variants

The binding affinity of 2',3'-cGAMP to STING is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. Isothermal Titration Calorimetry (ITC) is a widely used technique to directly measure the thermodynamic parameters of this binding event, including the Kd. The following table summarizes the reported Kd values for the interaction of 2',3'-cGAMP with several common human and mouse STING variants.

STING VariantSpeciesMethod2',3'-cGAMP Kd (µM)Reference
hSTINGH232HumanITC5.3[1]
hSTINGR232HumanITC0.11[1]
hSTINGA230/R232HumanITC0.16[1]
mSTINGR231MouseITC~0.1 - 0.3[1]
mSTINGA231MouseITC0.34[1]
STING-βHumanPull-downNot Quantified[2][3]

Note: The binding of 2',3'-cGAMP to the novel transcript isoform STING-β has been confirmed, but quantitative Kd values from ITC or SPR are not yet widely available.[2][3]

Experimental Methodologies

The determination of binding affinities between 2',3'-cGAMP and STING variants relies on precise biophysical techniques. The most common methods cited in the literature are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

General Protocol:

  • Sample Preparation:

    • Purified recombinant STING protein (typically the cytosolic ligand-binding domain, e.g., amino acids 140-379) is extensively dialyzed against a specific ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • A concentrated solution of 2',3'-cGAMP is prepared in the final dialysis buffer to minimize heat changes due to buffer mismatch.

  • ITC Experiment:

    • The STING protein solution is loaded into the sample cell of the calorimeter.

    • The 2',3'-cGAMP solution is loaded into the injection syringe.

    • A series of small, sequential injections of 2',3'-cGAMP into the STING solution are performed at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis STING Purified STING Protein Buffer Dialysis Buffer STING->Buffer Dialysis Calorimeter Isothermal Titration Calorimeter STING->Calorimeter cGAMP 2',3'-cGAMP Solution cGAMP->Buffer Dissolution cGAMP->Calorimeter Injection Sequential Injections Calorimeter->Injection Heat Heat Measurement Injection->Heat Integration Integration of Heat Pulses Heat->Integration Fitting Binding Isotherm Fitting Integration->Fitting Results Kd, n, ΔH, ΔS Fitting->Results

Figure 1. General workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, 2',3'-cGAMP) to a ligand (STING protein) immobilized on a sensor surface in real-time. This method can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

General Protocol:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., a CM5 sensor chip) is activated.

    • Purified STING protein is immobilized onto the sensor chip surface via amine coupling or another suitable method.

    • The surface is then deactivated to block any remaining reactive groups.

  • SPR Measurement:

    • A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to establish a stable baseline.

    • Different concentrations of 2',3'-cGAMP are injected sequentially over the STING-immobilized surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound 2',3'-cGAMP, is monitored in real-time as a response unit (RU).

    • Following the association phase, the running buffer is flowed again to monitor the dissociation of 2',3'-cGAMP.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.

    • The Kd is then calculated from the ratio of koff to kon.

cGAS-STING Signaling Pathway

The binding of 2',3'-cGAMP to STING is the pivotal event that initiates a downstream signaling cascade, leading to the production of type I interferons and other inflammatory cytokines.[4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (Dimer) cGAMP->STING_inactive binds & activates TBK1 TBK1 IRF3_inactive IRF3 TBK1->IRF3_inactive phosphorylates IRF3_active p-IRF3 (Dimer) IRF3_inactive->IRF3_active dimerizes ISGs Interferon-Stimulated Genes (ISGs) IRF3_active->ISGs induces transcription STING_active Activated STING (Oligomer) STING_inactive->STING_active translocates & oligomerizes STING_active->TBK1 recruits & activates

Figure 2. The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

This guide provides a foundational understanding of the binding affinities of 2',3'-cGAMP to various STING variants. The presented data and methodologies are crucial for researchers in the field of innate immunity and for professionals involved in the development of novel therapeutics targeting the STING pathway. Further research into the binding kinetics and thermodynamics of a broader range of STING variants will continue to illuminate the intricate regulation of this vital immune signaling pathway.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2',3'-cGAMP

Essential Safety and Handling Guide for 2',3'-cGAMP This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2',3'-cGAMP (Cyclic...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2',3'-cGAMP

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2',3'-cGAMP (Cyclic GMP-AMP). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of the product.

Product Information and Properties

2',3'-cGAMP is a cyclic dinucleotide that acts as a second messenger in the innate immune system by activating the STING (stimulator of interferon genes) pathway.[1][2][3] While it is a key molecule in immunology and cancer research, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] However, as with any chemical, it should be handled with caution in a professional laboratory setting.[4]

Quantitative Data Summary

PropertySpecificationSource(s)
Molecular Formula C₂₀H₂₄N₁₀O₁₃P₂ (free acid)[5]
Molecular Weight 674.42 g/mol (free acid)[5]
Physical Form Solid (lyophilized powder)[5]
Color White to off-white[5]
Purity ≥ 95-98% (HPLC)[5][6]
Solubility Soluble in water (e.g., 1 mg/ml or 50 mg/ml) and DMSO.[1][6]
Storage (Lyophilized) Store desiccated at -20°C for up to 24 months.
Storage (In Solution) Store in aliquots at -20°C for up to 1-6 months. Avoid repeated freeze-thaw cycles.[1]

Operational and Safety Protocols

The following procedural steps provide guidance for the safe handling and disposal of 2',3'-cGAMP from receipt to final waste management.

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling 2',3'-cGAMP in either solid or liquid form.

  • Lab Coat: A standard laboratory coat is required to protect street clothes and skin from potential contamination.

  • Eye Protection: Safety glasses with side shields are mandatory. When handling the lyophilized powder outside of a fume hood, chemical safety goggles are recommended to provide a better seal against airborne particles.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. If a glove is punctured or contaminated, it should be removed and replaced immediately.

  • Respiratory Protection (for powder): When weighing or otherwise handling the lyophilized powder, it is best practice to work in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. If this is not possible, a NIOSH-approved N95 (or equivalent) respirator is recommended.

Handling and Reconstitution Workflow

The following diagram outlines the key stages for safely handling 2',3'-cGAMP.

G cluster_storage Storage & Prep cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Package Store Store Lyophilized Powder (-20°C, Desiccated) Receive->Store Weigh Weigh Powder (Fume Hood / Enclosure) Store->Weigh Reconstitute Reconstitute Solution (e.g., Sterile Water, DMSO) Weigh->Reconstitute PPE_Info Lab Coat Safety Glasses Nitrile Gloves + Respirator (for powder) Weigh->PPE_Info Use Handle Solution (Aseptic Technique) Reconstitute->Use Dispose_Container Dispose of Empty Vial Reconstitute->Dispose_Container Store_Sol Store Solution Aliquots (-20°C) Use->Store_Sol Dispose_Solid Dispose of Solid Waste (Contaminated consumables) Use->Dispose_Solid Use->PPE_Info Dispose_Liquid Dispose of Liquid Waste (Unused solution) Store_Sol->Dispose_Liquid Dispose_Solid->PPE_Info

Caption: Workflow for Safe Handling of 2',3'-cGAMP.
Step-by-Step Handling Procedures

A. Receipt and Storage of Lyophilized Powder

  • Upon receipt, inspect the package for any signs of damage.

  • Wear standard PPE (lab coat, gloves, safety glasses) to handle the vial.

  • Store the lyophilized product in a desiccator at -20°C immediately upon arrival to ensure stability.

B. Weighing and Transfer (Solid Form)

  • Perform all weighing and transfer operations of the lyophilized powder inside a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Use a clean spatula for transfers. Handle the vial and powder gently to minimize aerosolization.

  • If a fume hood is unavailable, wear an N95 respirator in addition to standard PPE.

  • Close the container tightly immediately after use.

C. Reconstitution (Preparation of Stock Solution)

  • Consult the product datasheet for the correct solvent (e.g., sterile endotoxin-free water, DMSO) and concentration.[1] For a 5 mM stock from 500 μg of powder, for example, you would add 139 μl of DMSO.

  • Slowly add the recommended volume of solvent to the vial containing the lyophilized powder.

  • Mix the solution by gentle vortexing or pipetting up and down until the solid is completely dissolved.[1]

  • For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

D. Handling of Solutions

  • Handle all solutions using standard good laboratory practices.

  • When working with cell cultures, use aseptic technique to prevent contamination.

  • Clearly label all tubes containing the 2',3'-cGAMP solution with the compound name, concentration, date, and your initials.

Disposal Plan

While 2',3'-cGAMP is not classified as hazardous, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

  • Solid Waste:

    • Dispose of non-hazardous, contaminated solid waste such as gloves, paper towels, and pipette tips in the regular laboratory trash, unless they are contaminated with a biohazard or other hazardous chemical.

    • Do not place chemical waste in public-facing or custodial-serviced trash cans. Use designated laboratory waste containers.

  • Liquid Waste:

    • Small quantities of unused, non-hazardous aqueous solutions of 2',3'-cGAMP can typically be disposed of down the sanitary sewer with copious amounts of running water.

    • Crucially, verify this procedure is permitted by your institution's EHS office before proceeding.

    • Do not dispose of solutions containing DMSO or other organic solvents down the drain. These must be collected as chemical waste.

  • Empty Containers:

    • Rinse the empty vial three times with a suitable solvent (e.g., water). Collect the rinsate for proper disposal if required by your institution.

    • Deface or remove the label to prevent misuse of the container.

    • The clean, empty vial can typically be disposed of in a designated glass waste or sharps container.

References

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